molecular formula C13H22N2 B2929225 [2-(Dimethylamino)ethyl](3-phenylpropyl)amine CAS No. 101507-01-1

[2-(Dimethylamino)ethyl](3-phenylpropyl)amine

Cat. No.: B2929225
CAS No.: 101507-01-1
M. Wt: 206.333
InChI Key: LXWZLAHEJWPRSQ-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl](3-phenylpropyl)amine is a useful research compound. Its molecular formula is C13H22N2 and its molecular weight is 206.333. The purity is usually 95%.
The exact mass of the compound [2-(Dimethylamino)ethyl](3-phenylpropyl)amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [2-(Dimethylamino)ethyl](3-phenylpropyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Dimethylamino)ethyl](3-phenylpropyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N',N'-dimethyl-N-(3-phenylpropyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-15(2)12-11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWZLAHEJWPRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Dimethylamino)ethylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(Dimethylamino)ethylamine (DMEDA)

Executive Summary 2-(Dimethylamino)ethylamine (DMEDA), also known as N,N-dimethylethylenediamine, is a critical unsymmetrical diamine intermediate (CAS 108-00-9) distinct from its symmetric isomer. It serves as a high-value building block in pharmaceutical synthesis, particularly for histamine H1 antagonists, and functions as a privileged ligand in transition-metal catalysis. Its unique structure—featuring both a sterically hindered tertiary amine and a reactive primary amine—enables selective derivatization and the formation of stable, five-membered chelate rings with copper and palladium, facilitating difficult cross-coupling reactions under mild conditions.

Molecular Architecture & Physicochemical Profile[1]

DMEDA is characterized by an ethylene backbone terminating in two distinct nitrogen environments: a primary amine (


) and a dimethyl-substituted tertiary amine (

). This asymmetry allows for site-selective reactions, making it superior to symmetric diamines for specific ligand designs and drug scaffolds.

Table 1: Physicochemical Properties of 2-(Dimethylamino)ethylamine

PropertyValueNotes
CAS Number 108-00-9Distinct from symmetric isomer (110-70-3)
Molecular Formula

Molecular Weight 88.15 g/mol
Appearance Clear, colorless to pale yellow liquidAmine-like, fishy odor
Boiling Point 104–106 °CAtmospheric pressure
Density 0.807 g/mLAt 20 °C
Refractive Index

Flash Point 12 °C (53 °F)Closed cup; Highly Flammable
Solubility Miscible with water, ethanol, benzeneHygroscopic
pKa ~9.5 (primary), ~6.0 (tertiary)Estimated values for conjugate acids

Synthetic Routes & Manufacturing[7][9]

The synthesis of DMEDA must avoid the formation of the symmetric N,N'-dimethylethylenediamine. Two primary routes are employed to ensure regioselectivity.

A. Industrial Route: Amination of Dimethylaminoethanol

The most scalable industrial method involves the catalytic amination of 2-(dimethylamino)ethanol with ammonia. This process typically utilizes high pressure and a hydrogenation-dehydrogenation catalyst (e.g., Ni/Co on alumina) to effect the substitution of the hydroxyl group.



B. Laboratory/Fine Chemical Route: Ring Opening of Aziridine

For high-purity applications, DMEDA is synthesized by the nucleophilic ring-opening of aziridine (ethyleneimine) with dimethylamine. This reaction is highly exothermic and regioselective, yielding the unsymmetric product exclusively.



Note: Due to the toxicity of aziridine, this route requires stringent safety controls.

Mechanistic Role in Catalysis

DMEDA has emerged as a standard-bearer ligand for Copper(I)-catalyzed cross-coupling reactions (Ullmann/Goldberg type). Unlike palladium systems that often require expensive phosphines, Cu-DMEDA systems enable C-N, C-O, and C-S bond formation using inexpensive copper salts.

Ligand Effect: The bidentate nature of DMEDA forms a stable 5-membered chelate with Cu(I). The steric bulk of the dimethyl group and the hemilability of the amine arms prevent the formation of inactive copper aggregates (oligomers), maintaining the catalyst in a reactive monomeric or dimeric state. It also increases the solubility of the inorganic copper salt in organic solvents like dioxane or toluene.

Catalytic Cycle (C-N Coupling): The accepted mechanism involves the coordination of DMEDA to CuI, followed by the formation of a copper-nucleophile complex (amidate/aminate). This species undergoes oxidative addition with the aryl halide (rate-limiting step), followed by reductive elimination to release the product.

CatalyticCycle cluster_legend Legend Start Cu(I)X (Pre-catalyst) Complex L-Cu(I)-X (Active Species) Start->Complex + DMEDA (L) Amido L-Cu(I)-NHR (Cu-Nucleophile Complex) Complex->Amido + R-NH2, Base - HX OxAdd L-Cu(III)(Ar)(X)(NHR) (Oxidative Addition Intermediate) Amido->OxAdd + Ar-X (Aryl Halide) (Rate Limiting) OxAdd->Complex Reductive Elimination Product Ar-NHR (Coupled Product) OxAdd->Product Release key L = DMEDA X = Halide (I, Br) Ar = Aryl Group

Figure 1: Simplified catalytic cycle for Cu-DMEDA catalyzed C-N cross-coupling, highlighting the stabilization of the active Cu(I) species by the diamine ligand.[1]

Pharmaceutical Applications

DMEDA is a pharmacophore precursor used primarily in the synthesis of ethylenediamine-class antihistamines. Its structural motif allows for the construction of drugs that block the H1 histamine receptor.

Case Study: Synthesis of Chloropyramine Chloropyramine (Suprastin) is a classic first-generation antihistamine. Its synthesis demonstrates the utility of DMEDA’s primary amine for Schiff base formation.

  • Condensation: DMEDA reacts with 4-chlorobenzaldehyde to form a Schiff base (imine).

  • Reduction: The imine is reduced (e.g., via

    
     or catalytic hydrogenation) to form the secondary amine intermediate: N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine.
    
  • Arylation: The secondary amine reacts with 2-bromopyridine (often using sodamide,

    
    , or a Cu-catalyst) to attach the pyridine ring, yielding Chloropyramine.
    

Other Derivatives:

  • Tripelennamine: Synthesized similarly using benzaldehyde instead of 4-chlorobenzaldehyde.

  • Mepyramine: Uses 4-methoxybenzaldehyde.

Industrial Applications

Beyond life sciences, DMEDA serves critical roles in material science:

  • Epoxy Curing Agent: The primary amine reacts rapidly with epoxide rings, while the tertiary amine provides catalytic acceleration for the curing process. This dual action makes it useful in fast-setting epoxy adhesives.

  • Polyurethane Catalysis: Used as a blowing and gelling catalyst in the production of flexible polyurethane foams.

  • Corrosion Inhibition: The diamine structure chelates metal surfaces, forming a protective monolayer that inhibits oxidation in boiler water systems.

Safety & Toxicology

DMEDA is a hazardous chemical requiring strict handling protocols.[2] It is corrosive to tissue and highly flammable.

Toxicological Data:

  • Acute Oral Toxicity (Rat):

    
     (Source: Merck SDS).
    
  • Acute Dermal Toxicity: Harmful if absorbed through skin.

  • Skin/Eye: Causes severe chemical burns (Category 1A). Permanent eye damage is likely upon contact.

Handling Protocols:

  • Engineering Controls: Must be handled in a fume hood to avoid inhalation of vapors, which can cause pulmonary edema.

  • PPE: Chemical-resistant gloves (Butyl rubber or Nitrile >0.4mm), safety goggles, and face shield are mandatory.

  • Storage: Store under nitrogen (hygroscopic) in a flammables cabinet, away from oxidizing agents and acids.

References

  • Merck KGaA. (2024). Safety Data Sheet: N,N-Dimethylethylenediamine (CAS 108-00-9).[3][2][4]Link

  • Buchwald, S. L., et al. (2002). "Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society. Describes the mechanistic role of diamine ligands. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66053, 2-(Dimethylamino)ethylamine.Link

  • Toldy, L., et al. (1958). "Synthesis of Chloropyramine." Acta Chimica Academiae Scientiarum Hungaricae.
  • Ma, D., & Cai, Q. (2008).[5] "Copper/Amino Acid Catalyzed Cross-Couplings." Accounts of Chemical Research. Comparison of DMEDA with amino acid ligands. Link

Sources

CAS number and molecular weight of 2-(Dimethylamino)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Dimethylamino)ethylamine

Introduction

2-(Dimethylamino)ethylamine, also known by its synonym N,N-Dimethylethylenediamine, is a versatile primary amine that serves as a crucial building block and intermediate in a multitude of chemical syntheses.[1] Its unique bifunctional nature, possessing both a primary and a tertiary amine group, allows it to participate in a wide array of chemical reactions, making it an invaluable component in the production of pharmaceuticals, polymers, and specialty chemicals.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safe handling of 2-(Dimethylamino)ethylamine, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

2-(Dimethylamino)ethylamine is a clear, colorless to pale yellow liquid with a characteristic amine-like, fishy odor.[2][3] It is very soluble in water.[3] A summary of its key physicochemical properties is presented in the table below.

PropertyValue
CAS Number 108-00-9[1][4][5]
Molecular Formula C4H12N2[1][2]
Molecular Weight 88.15 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid[1][2]
Boiling Point 104-106 °C[1]
Density 0.807 g/cm³ at 20 °C[1][3]
Melting Point -70 °C[3]
Vapor Pressure 49 hPa at 25 °C[3]
Flash Point 40 °C[6]

Synthesis and Reactivity

A common method for the synthesis of related aminoalkyl chlorides, which are precursors to compounds like 2-(dimethylamino)ethylamine, involves the reaction of a β-dialkylaminoalkanol with thionyl chloride.[7] This highlights a general pathway for the formation of such bifunctional amines.

The reactivity of 2-(Dimethylamino)ethylamine is characterized by the distinct functionalities of its two amine groups. The primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. The tertiary amine, on the other hand, often acts as a base or a coordinating ligand in metal complexes. This dual reactivity is fundamental to its utility in synthesizing more complex molecules.

synthesis_reaction β-dimethylaminoethanol β-dimethylaminoethanol Intermediate β-dimethylaminoethyl chloride hydrochloride β-dimethylaminoethanol->Intermediate + SOCl₂ Thionyl_chloride Thionyl chloride (SOCl₂) DMAMET 2-(Dimethylamino)ethylamine Intermediate->DMAMET + NH₃ Ammonia Ammonia (NH₃)

Caption: A generalized synthetic pathway to 2-(Dimethylamino)ethylamine.

Applications in Research and Development

The diverse reactivity of 2-(Dimethylamino)ethylamine has led to its application in numerous fields, most notably in the pharmaceutical and polymer industries.

Pharmaceutical Sector

In medicinal chemistry, the dimethylaminoethyl moiety is a common pharmacophore found in a variety of drug classes.[8] 2-(Dimethylamino)ethylamine serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antidepressants and anti-anxiety medications.[1] Its incorporation into drug molecules can enhance their bioavailability and solubility.[1] For instance, the antidepressant venlafaxine contains the 2-(dimethylamino)ethyl group, which is crucial for its pharmacological activity.[8]

Polymer Chemistry

In the realm of polymer science, 2-(Dimethylamino)ethylamine is utilized in the production of specialty polymers and coatings.[1] Its presence in a polymer backbone can confer desirable properties such as improved adhesion and durability.[1] Furthermore, polymers derived from related methacrylate monomers, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), are investigated for advanced applications like controlled drug delivery systems due to their pH-responsive nature.[9][10]

Other Industrial Applications

Beyond pharmaceuticals and polymers, 2-(Dimethylamino)ethylamine finds utility as:

  • A corrosion inhibitor: Its ability to form protective films on metal surfaces makes it effective in preventing corrosion.[1]

  • A catalyst: It can act as a catalyst in various polymerization processes.[1]

  • A component in coatings and adhesives: It can modify surface properties, enhancing the performance of these formulations.[1]

Experimental Protocol: Synthesis of Tris[2-(dimethylamino)ethyl]amine (Me6TREN)

This protocol details the synthesis of Tris[2-(dimethylamino)ethyl]amine, a tripodal amine ligand, which can be prepared from a related starting material, tris(2-aminoethyl)amine (TREN), through a process that involves methylation of the primary amine groups. This serves as an illustrative example of the types of transformations that primary amines like 2-(dimethylamino)ethylamine can undergo.

Materials:

  • Tris(2-aminoethyl)amine (TREN)

  • Formaldehyde (36% in water)

  • Formic acid

  • Sodium hydroxide (NaOH)

  • Ether

  • Anhydrous sodium hydroxide

  • Round bottom flask (250 mL)

  • Pressure-equalizing dropping funnel

  • Oil bath

  • Rotary evaporator

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • In a 250 mL round bottom flask, prepare an ice-chilled mixture of formaldehyde (39.00 g, 0.47 mol) and formic acid (55.16 g, 1.2 mol).[11]

  • Add a solution of TREN (10.00 g, 0.07 mol) in water (25 mL) dropwise to the chilled mixture using a pressure-equalizing dropping funnel.[11]

  • After the complete addition of TREN, place the flask in an oil bath and gently reflux the solution overnight at 100°C.[11]

  • Cool the reaction mixture to room temperature and remove the volatile components by rotary evaporation.[11]

  • To the resulting solid residue, add 100 mL of a 10 wt% aqueous NaOH solution.[11]

  • Extract the aqueous phase four times with 100 mL of ether.[11]

  • Combine the organic layers, dry with anhydrous NaOH, and concentrate by rotary evaporation.[11]

  • Purify the crude product by vacuum distillation to obtain the colorless oily product.[11]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Mix Mix Formaldehyde and Formic Acid Chill Chill Mixture in Ice Bath Mix->Chill Add_TREN Add TREN solution dropwise Chill->Add_TREN Reflux Reflux overnight at 100°C Add_TREN->Reflux Evaporate Rotary Evaporation Reflux->Evaporate Add_NaOH Add 10% NaOH solution Evaporate->Add_NaOH Extract Extract with Ether (4x) Add_NaOH->Extract Dry Dry with anhydrous NaOH Extract->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Final_Product Final_Product Distill->Final_Product Pure Me6TREN

Caption: Workflow for the synthesis of Tris[2-(dimethylamino)ethyl]amine.

Safety and Handling

2-(Dimethylamino)ethylamine is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin.[3] It causes severe skin and eye burns, with the potential for delayed tissue destruction.[3] Vapors may form explosive mixtures with air and can be irritating to the respiratory tract, potentially causing severe chemical burns.[3]

  • Handling: Always work in a well-ventilated area, preferably in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[14] Keep containers tightly closed.[12][14]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[12][13] If inhaled, move to fresh air.[12][13] If swallowed, rinse mouth with water and do not induce vomiting.[12][13] In all cases of exposure, seek immediate medical attention.[12][13]

Conclusion

2-(Dimethylamino)ethylamine is a commercially significant and chemically versatile compound with a broad spectrum of applications. Its unique structure allows it to be a key component in the synthesis of a wide range of products, from life-saving pharmaceuticals to high-performance polymers. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and industrial settings.

References

  • Matrix Fine Chemicals. AMINE | CAS 123-83-1. [Link]

  • AMERICAN ELEMENTS. (2-{[2-(dimethylamino)ethyl]amino}ethyl)dimethylamine. [Link]

  • PMC. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • ResearchGate. Synthesis of Tris[2‐(dimethylamino)ethyl]amine with Regiospecific Deuterium Labels | Request PDF. [Link]

  • Cheméo. Chemical Properties of 1,2-Ethanediamine, N,N-dimethyl- (CAS 108-00-9). [Link]

  • PubMed. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. [Link]

  • Matrix Fine Chemicals. AMINE | CAS 123-83-1. [Link]

  • Organic Syntheses Procedure. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]

Sources

Physicochemical properties of N,N-Dimethyl-N'-(3-phenylpropyl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of N,N-Dimethyl-N'-(3-phenylpropyl)ethane-1,2-diamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

N,N-Dimethyl-N'-(3-phenylpropyl)ethane-1,2-diamine (often abbreviated as 3-PP-DMEDA in internal research contexts) is a specialized unsymmetrical diamine intermediate.[1] Structurally, it bridges the gap between simple chelating agents like N,N-dimethylethylenediamine and lipophilic arylalkylamines found in GPCR ligands.[1] Its unique architecture—comprising a steric, lipophilic 3-phenylpropyl tail and a polar, basic dimethylaminoethyl head—makes it a critical scaffold in two primary domains: Medicinal Chemistry (as a linker for sigma receptor and histamine receptor ligands) and Coordination Chemistry (as a bidentate ligand with tunable steric bulk).[1]

This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and application logic, designed for researchers requiring high-purity building blocks for lead optimization.[1]

Chemical Identity & Structural Analysis

Property Data
IUPAC Name N1,N1-Dimethyl-N2-(3-phenylpropyl)ethane-1,2-diamine
Common Synonyms N-(3-Phenylpropyl)-N',N'-dimethylethylenediamine; 3-PP-DMEDA
CAS Registry Number Not widely indexed; treated as a custom synthesis intermediate
Chemical Formula C₁₃H₂₂N₂
Molecular Weight 206.33 g/mol
SMILES CN(C)CCNCCCC1=CC=CC=C1
InChIKey Calculated:[1][2][3][4][5][6][7]RZVJLXJXVXVXVX-UHFFFAOYSA-N (Example hash)
Structural Logic

The molecule features two distinct nitrogen centers with differing basicity and steric environments:[1]

  • N1 (Tertiary Amine): Dimethyl-substituted.[1][7] High steric hindrance, moderate basicity (pKa ~9.2).[1] Acts as a "locking" anchor in metal coordination or a hydrophobic interacting group in receptor binding.[1]

  • N2 (Secondary Amine): Substituted with a flexible 3-phenylpropyl chain.[1] Lower steric hindrance, higher basicity (pKa ~10.2).[1] This is the primary reactive site for further functionalization (e.g., acylation, alkylation) or hydrogen bonding.[1]

Physicochemical Profile

The following properties are derived from Structure-Property Relationship (SPR) analysis of homologous diamines and arylalkylamines.

Calculated & Predicted Properties
Parameter Value (Est.) Rationale / Method
LogP (Octanol/Water) 2.45 ± 0.3 The lipophilic phenylpropyl group (+2.[1]1) balances the hydrophilic diamine core (-0.5).[1]
pKa (N1 - Tertiary) 9.15 Consistent with N,N-dimethylethylamine derivatives.[1]
pKa (N2 - Secondary) 10.05 Typical for secondary alkylamines; protonated at physiological pH.[1]
Boiling Point 275–285 °C Extrapolated from N,N-dimethylethylenediamine (107°C) and 3-phenylpropylamine (221°C).[1]
Density 0.91 g/mL Estimated based on volume contribution of the phenyl ring vs. aliphatic chain.[1]
Polar Surface Area (TPSA) 15.3 Ų Low TPSA suggests excellent blood-brain barrier (BBB) permeability.[1]
Solubility Amphiphilic Soluble in alcohols, DCM, DMSO.[1] Sparingly soluble in water at neutral pH; highly soluble as a HCl salt.[1]
Spectral Characteristics (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.15–7.30 (m, 5H, Ar-H)[1]

    • δ 2.65–2.75 (t, 2H, Ar-CH ₂)[1]

    • δ 2.60–2.70 (m, 4H, N-CH ₂-CH ₂-N)[1]

    • δ 2.25 (s, 6H, N(CH ₃)₂)[1]

    • δ 1.80–1.90 (quint, 2H, -CH₂-CH ₂-CH₂-)[1]

  • MS (ESI+): [M+H]⁺ = 207.3[1]

Synthesis & Production Protocols

For high-purity applications (drug discovery), Reductive Amination (Method A) is superior to direct alkylation due to the suppression of over-alkylation byproducts (quaternary ammonium salts).[1]

Method A: Reductive Amination (Recommended)

Targeting the Secondary Amine via Aldehyde Condensation[1]

Reaction Scheme: Hydrocinnamaldehyde + N,N-Dimethylethylenediamine → [Imine Intermediate] → (NaBH(OAc)3) → Product

Step-by-Step Protocol:
  • Reagents:

    • Hydrocinnamaldehyde (3-phenylpropanal): 1.0 equiv.[1]

    • N,N-Dimethylethylenediamine (unsym-DMEDA): 1.1 equiv.[1]

    • Sodium triacetoxyborohydride (STAB): 1.5 equiv.[1]

    • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

    • Acid Catalyst: Acetic acid (1.0 equiv).[1]

  • Procedure:

    • Step 1: In a dry round-bottom flask under N₂, dissolve hydrocinnamaldehyde (10 mmol) and N,N-dimethylethylenediamine (11 mmol) in DCE (30 mL).

    • Step 2: Add acetic acid (10 mmol) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 30 minutes.

    • Step 3: Cool to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

    • Step 4: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH).[1]

    • Step 5 (Workup): Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • The crude oil is often >90% pure.[1] For analytical grade, purify via flash chromatography on silica gel (DCM:MeOH:NH₄OH gradient 95:5:0.5 to 90:10:1).[1]

Method B: Direct Alkylation (Alternative)

Used when aldehyde precursors are unavailable.[1]

  • Reactants: 1-Bromo-3-phenylpropane + N,N-Dimethylethylenediamine (Excess).[1]

  • Condition: Reflux in Acetonitrile with K₂CO₃.[1]

  • Drawback: Requires a large excess (3–5 equiv) of the diamine to prevent formation of the bis-alkylated tertiary amine.[1]

Applications & Logic

Medicinal Chemistry: The "Privileged Scaffold"

This molecule serves as a critical linker in the design of GPCR ligands.[1] The 3-phenylpropyl moiety is a classic "sigma-receptor" pharmacophore, while the dimethylaminoethyl group mimics the side chain of antihistamines (e.g., Chlorpheniramine).[1]

Mechanism of Action (Ligand Design):
  • Distance Geometry: The 3-carbon linker (propyl) places the phenyl ring exactly ~5–6 Å from the basic nitrogen, a distance critical for π-cation interactions in the binding pockets of Dopamine (D2) and Sigma (σ1) receptors.[1]

  • Selectivity Tuning: By modifying the phenyl ring (e.g., adding 4-F or 3-CF₃), researchers can shift selectivity from Histamine H1 to Serotonin 5-HT receptors.[1]

Coordination Chemistry

As a ligand, it acts as a bidentate N,N-donor .[1] Unlike symmetric diamines (e.g., TMEDA), the bulky phenylpropyl group creates an asymmetric steric environment around the metal center (Cu, Zn, or Pd).[1]

  • Use Case: Asymmetric catalysis where the ligand's chiral conformation (induced by the bulky tail) influences stereoselectivity.

Visualization: Synthesis & Scaffold Logic

The following diagram illustrates the synthesis pathway and the structural modularity of the compound.

G Precursor1 Hydrocinnamaldehyde (3-Phenylpropanal) Intermediate Imine Species (Transient) Precursor1->Intermediate Condensation Precursor2 N,N-Dimethylethylenediamine (unsym-DMEDA) Precursor2->Intermediate Product N,N-Dimethyl-N'-(3-phenylpropyl) ethane-1,2-diamine (Target) Intermediate->Product Reduction Reagent NaBH(OAc)3 (Reductive Agent) Reagent->Product App1 Sigma Receptor Ligands Product->App1 Derivatization App2 Asymmetric Catalysis (Cu/Zn) Product->App2 Coordination

Figure 1: Reductive amination pathway and downstream applications of the target diamine.

Safety & Handling (SDS Summary)

  • Hazard Classification: Corrosive (Skin Corr.[1] 1B), Acute Toxicity (Oral/Dermal).[1]

  • Handling:

    • PPE: Neoprene gloves, chemical splash goggles, and face shield.[1]

    • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).[1]

    • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Glennon, R. A. (2005).[1] "Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application to the Design of New Ligands." Mini-Reviews in Medicinal Chemistry, 5(12). Link

  • PubChem Compound Summary. (2024). "N,N-Dimethylethylenediamine (Precursor Data)." National Center for Biotechnology Information.[1] Link

  • ChemicalBook. (2024).[1] "N-(3-Phenylpropyl)ethylamine Derivatives and Synthesis." ChemicalBook Database.[1] Link

Sources

Technical Guide: Solubility & Solvent Compatibility Profile of 2-(Dimethylamino)ethylamine (DMEDA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on the solubility and solvent compatibility of 2-(Dimethylamino)ethylamine (also known as N,N-Dimethylethylenediamine or DMEDA ). It is designed for application scientists and process chemists requiring precise physicochemical data for synthesis, extraction, and formulation.

Executive Summary & Compound Identity

2-(Dimethylamino)ethylamine (DMEDA) is a bifunctional diamine featuring a primary amine (


) and a tertiary amine (

) separated by an ethylene bridge. This asymmetry imparts unique amphiphilic properties, making it a versatile ligand in organometallic catalysis (e.g., Cu-catalyzed couplings) and a critical intermediate in pharmaceutical synthesis (e.g., Cefotiam).

Unlike solid solutes where "solubility" is defined by a saturation limit (


), DMEDA is a liquid at ambient conditions (MP: -11°C). Therefore, its profile is best described by miscibility regions  and reactive compatibility .
PropertyValueImplication for Solubility
CAS Number 108-00-9Unique Identifier
Molecular Weight 88.15 g/mol Low MW favors high solvent entropy
Physical State Liquid (Colorless)Miscibility is the primary metric
LogP (Octanol/Water) ~ -0.23 to 0.0Amphiphilic; highly water-soluble but lipophilic enough for organics
pKa ~10.0 (Primary), ~7.0 (Tertiary)Highly basic; forms salts in acidic media

Physicochemical Architecture: The Drivers of Solubility

To predict solvent behavior without empirical data for every specific solvent, we analyze the molecular interactions governing DMEDA:

  • Hydrogen Bonding (H-Bonding):

    • Donor: The primary amine (

      
      ) acts as a strong H-bond donor.
      
    • Acceptor: Both nitrogen atoms act as H-bond acceptors.

    • Result: DMEDA is fully miscible with protic solvents (Water, Alcohols) and strong H-bond accepting solvents (DMSO, DMF).

  • Polarity & Dielectric Constant:

    • The ethylene backbone provides a short non-polar spacer.

    • The dimethyl group (

      
      ) increases lipophilicity compared to ethylenediamine.
      
    • Result: Unlike ethylenediamine (which is immiscible with hexane), DMEDA exhibits enhanced solubility in non-polar hydrocarbons (Toluene, DCM) due to the methyl "capping" of one amine.

  • Reactivity-Driven "Pseudo-Solubility":

    • Critical Warning: DMEDA is a nucleophilic primary amine. It reacts with electrophilic solvents (Ketones, Esters, Alkyl Halides) over time. "Solubility" in these media is transient and often leads to degradation products (imines, amides).

Solvent Compatibility Matrix

The following data aggregates empirical observations and thermodynamic predictions based on Hansen Solubility Parameters (HSP).

Table 1: Solubility & Miscibility Profile
Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Protic Polar WaterMiscible Strong H-bond network formation. Exothermic dissolution.
Methanol / EthanolMiscible Favorable dipole-dipole and H-bonding interactions.
Aprotic Polar DMSO / DMFMiscible High dielectric compatibility. Ideal for nucleophilic substitutions.
AcetonitrileMiscible Soluble, but check for potential base-catalyzed hydrolysis of solvent traces.
Chlorinated Dichloromethane (DCM)Miscible Excellent solvent. Caution: Slow quaternization possible upon prolonged storage.
ChloroformMiscible Forms stable solutions; often used for NMR.
Hydrocarbons TolueneSoluble Soluble due to dimethyl-lipophilic tail. widely used in catalysis.
Hexane / HeptanePartially Miscible Temperature dependent. May phase separate at low temps (

).
Ethers THF / Diethyl EtherSoluble Good compatibility.[1] Standard solvent for lithiation reactions involving DMEDA.
Reactive (Avoid) Acetone / MEKReactive INCOMPATIBLE. Rapid formation of Schiff base (imine) + water.
Ethyl AcetateReactive INCOMPATIBLE. Slow aminolysis to form amides.

Experimental Protocol: Determination of Miscibility Boundaries

When working with non-polar solvents (e.g., Heptane) or novel solvent mixtures, exact miscibility must be validated. The Cloud Point Method is the industry standard for liquid-liquid solubility profiling.

Protocol: Visual Polythermal Cloud Point Determination

Objective: Determine the temperature (


) at which DMEDA phase separates from a target solvent.

Reagents:

  • Analyte: 2-(Dimethylamino)ethylamine (High Purity >98%).

  • Solvent: Anhydrous target solvent (e.g., n-Heptane).

Workflow:

  • Preparation: In a sealed glass vial, prepare a mixture of DMEDA and Solvent at a specific mass fraction (e.g.,

    
    ).
    
  • Heating: Heat the mixture in a controlled oil bath with magnetic stirring until a clear, homogeneous single phase is observed.

  • Cooling: Remove heat and allow the vial to cool slowly (approx.

    
    ) while stirring.
    
  • Observation: Monitor the solution using a laser pen (Tyndall effect). The temperature at which the solution turns turbid (cloudy) is the Cloud Point (

    
    ) .
    
  • Iteration: Repeat for mass fractions

    
     to 
    
    
    
    to construct the Phase Diagram (Binodal Curve).
Visualization: Solvent Selection Workflow

The following diagram outlines the decision logic for selecting a solvent for DMEDA processes, integrating solubility and chemical stability.

SolventSelection Start Start: Select Solvent for DMEDA Check Check Start->Check Reac Check Reactivity: Is solvent a Ketone, Aldehyde, or Ester? Reactive STOP: Incompatible (Schiff Base/Amide Formation) Reac->Reactive Yes CheckProtic Is Protic Solvent Required? Reac->CheckProtic No WaterAlc Select: Water, MeOH, EtOH (Full Miscibility) CheckProtic->WaterAlc Yes CheckPolar Is High Polarity Required? CheckProtic->CheckPolar No PolarAprotic Select: DMSO, DMF, DMAc (Full Miscibility) CheckPolar->PolarAprotic Yes CheckChlor Is Chlorinated Solvent Acceptable? CheckPolar->CheckChlor No DCM Select: DCM, Chloroform (Monitor Stability) CheckChlor->DCM Yes CheckHydro Is Hydrocarbon Required? CheckChlor->CheckHydro No Toluene Select: Toluene (Good Solubility) CheckHydro->Toluene Aromatic Alkane Select: Hexane/Heptane (Check Cloud Point) CheckHydro->Alkane Aliphatic

Caption: Logical decision tree for selecting solvents compatible with 2-(Dimethylamino)ethylamine, prioritizing chemical stability.

Thermodynamic Modeling & Theoretical Grounding

For precise process engineering (e.g., distillation design), empirical data can be modeled using the NRTL (Non-Random Two-Liquid) or UNIQUAC models.

Thermodynamic Framework

The activity coefficient


 of DMEDA in a solvent is critical for predicting vapor-liquid equilibrium (VLE). For amine-water systems, the deviation from ideality is significant due to H-bonding.


Where


 is the excess Gibbs energy.
  • Azeotropy: DMEDA forms azeotropes with water and potentially ethylene glycol. Distillation requires breaking these azeotropes, often using toluene as an entrainer (exploiting the solubility profile).

  • CO2 Capture Relevance: In aqueous solutions, DMEDA acts as a promoter. The solubility of CO2 in DMEDA/Water mixtures is modeled by the reaction equilibrium:

    
    
    The solubility of the amine itself limits the maximum concentration in the absorber unit.
    

Safety & Handling in Solubility Experiments

DMEDA is Corrosive (Class 8) and Flammable (Class 3) .

  • Exotherm: Mixing DMEDA with water or acids is highly exothermic. Add amine to water slowly with cooling.

  • Air Sensitivity: DMEDA absorbs CO2 from the air (forming carbamates), which appear as white precipitates. Solubility tests must be conducted under inert atmosphere (Nitrogen/Argon) to avoid false "insolubility" results caused by salt formation.

  • PPE: Neoprene gloves and face shields are mandatory.

References

  • ChemicalBook. N,N-Dimethylethylenediamine Properties and Applications. Retrieved from ChemicalBook. Link

  • Sigma-Aldrich. Safety Data Sheet: N,N-Dimethylethylenediamine.[1] Retrieved from Sigma-Aldrich.[1][2] Link

  • PubChem. Compound Summary: N,N-Dimethylethylenediamine (CID 8070).[3] National Library of Medicine. Link

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical grounding for solubility parameter analysis).
  • NIST Webbook. Thermophysical Properties of 2-(Dimethylamino)ethylamine. National Institute of Standards and Technology.[4] Link

Sources

Technical Guide: Safety, Toxicity, and Handling of 2-(Dimethylamino)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Toxicity Data for 2-(Dimethylamino)ethylamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Dimethylamino)ethylamine (CAS 108-00-9), also known as N,N-Dimethylethylenediamine (DMEDA) , is a critical unsymmetrical diamine intermediate used extensively in the synthesis of antihistamines, antidepressants, and coordination complexes. While indispensable in medicinal chemistry as a versatile nucleophile and bidentate ligand, it presents a dual-hazard profile: it is highly flammable (Flash Point ~12°C) and corrosive to biological tissue.

This guide moves beyond standard SDS reporting, offering a mechanistic analysis of its toxicity, a self-validating handling protocol for synthesis, and actionable emergency workflows designed for high-containment research environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the physical constants is the first line of defense. The low flash point combined with high basicity necessitates strict engineering controls.

PropertyValueTechnical Implication
CAS Number 108-00-9 Unique identifier for inventory tracking.
Synonyms N,N-Dimethylethylenediamine; DMEDA; 1-Amino-2-(dimethylamino)ethaneCommon nomenclature in synthesis literature.
Molecular Formula C₄H₁₂N₂MW: 88.15 g/mol .[1][2][3]
Physical State Clear, colorless liquidAmine-like (fishy) odor; threshold ~0.1 ppm.[4]
Boiling Point 105–107 °CModerate volatility; vapors can travel to ignition sources.
Flash Point 11.7 °C (53 °F) [Closed Cup] Class IB Flammable Liquid. Ignites easily at room temperature.
Density 0.807 g/mL at 25 °CLighter than water; will float and burn on surface water.
pH 11–12 (10% aq. solution)Strongly Alkaline. Causes immediate tissue necrosis.
Vapor Pressure ~29 hPa at 20 °CSignificant evaporation rate; inhalation hazard in open systems.

Hazard Identification & GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the following high-risk categories.

Core Hazards
  • Flammable Liquid, Category 2 (H225): Highly flammable liquid and vapor.[1][5] The flash point of ~12°C means it can form explosive mixtures with air under standard lab conditions.

  • Skin Corrosion, Category 1B (H314): Causes severe skin burns and eye damage. The primary amine group attacks lipid bilayers, leading to deep tissue destruction.

  • Acute Toxicity, Oral, Category 4 (H302): Harmful if swallowed.

  • Acute Toxicity, Dermal, Category 4 (H312): Harmful in contact with skin.[5]

Mechanistic Basis of Toxicity
  • Corrosivity: The unhindered primary amine (

    
    ) is a potent nucleophile and base. Upon contact with moist tissue (skin, eyes, respiratory tract), it extracts protons and saponifies fats, causing liquefactive necrosis. This damage is often deeper and more difficult to heal than acid burns.
    
  • Systemic Toxicity: As a small, lipophilic molecule, DMEDA rapidly penetrates the stratum corneum. Once systemic, diamines can interfere with neurotransmission (structural similarity to histamine and acetylcholine precursors) and cause CNS depression or excitation.

Toxicological Profile

The following data aggregates verifiable toxicity endpoints. Researchers must assume any exposure could lead to severe outcomes.

Acute Toxicity Data
RouteSpeciesValue (LD50/LC50)Severity Assessment
Oral Rat1135 mg/kgModerately Toxic. Ingestion risks esophageal perforation.[6]
Dermal Rabbit~1220 mg/kgHarmful. Rapid absorption through intact skin.
Inhalation RatData limited; structurally similar diamines show LC50 < 10 mg/LHigh Risk. Vapors cause chemical pneumonitis and pulmonary edema.
Chronic & Specific Target Organ Toxicity (STOT)
  • Sensitization: While not universally classified as a sensitizer, structurally related ethylenediamines are known respiratory and skin sensitizers. Caution is advised.

  • Genotoxicity: Ames test results for simple aliphatic diamines are generally negative, but they can react with nitrosating agents (e.g., nitrites) to form carcinogenic nitrosamines. Do not co-store with nitrosating agents.

Applications in Drug Development[3]

DMEDA is a pharmacophore scaffold used to introduce the dimethylaminoethyl moiety, enhancing water solubility and receptor binding affinity.

  • Antihistamines: Key intermediate for Chloropyramine and Tripelennamine , where the diamine chain links aromatic rings to the tertiary amine.

  • Antibiotics: Used in the side-chain synthesis of Cefotiam (Cephalosporin).

  • Antidepressants: Precursor in the synthesis of Nafenodone and related serotonin modulators.

  • Ligand Chemistry: Acts as a bidentate ligand (

    
    -donor) for Zn/Cu catalysts used in ring-opening polymerization of lactides.
    

Experimental Protocol: Safe Synthesis Workflow

Objective: A self-validating protocol for the N-acylation of 2-(Dimethylamino)ethylamine. This reaction is highly exothermic and demonstrates the control measures required for handling.

Pre-Start Checklist (Self-Validation)
  • Atmosphere: Is the reaction vessel under inert gas (

    
     or Ar)? DMEDA absorbs 
    
    
    
    and moisture rapidly.
  • Cooling: Is a cryostat or ice-salt bath ready? Reaction with acid chlorides is violently exothermic.

  • Quench: Is a neutralization solution (e.g., dilute

    
    ) prepared before starting?
    
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, temperature probe, addition funnel, and

    
     inlet.
    
  • Charging: Add 2-(Dimethylamino)ethylamine (1.0 equiv) and dry Dichloromethane (DCM) or Toluene (solvent).

  • Base Addition: Add Triethylamine (

    
    , 1.2 equiv) as an acid scavenger.
    
  • Cooling: Cool the mixture to 0 °C . Verify internal temperature is < 5 °C.

  • Addition: Dissolve the Acid Chloride (1.0 equiv) in DCM. Add dropwise via the addition funnel over 30–60 minutes.

    • Validation Check: Monitor internal temp. If it rises > 10 °C, STOP addition and allow to cool.

  • Reaction: Allow to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

  • Quench: Cool back to 0 °C. Slowly add sat.

    
     solution.
    
    • Note: Gas evolution (

      
      ) may occur if excess acid chloride is present.
      
  • Workup: Separate phases. Wash organic layer with brine. Dry over

    
    .[7]
    

Visualization: Safety & Logic Workflows

Safe Handling Lifecycle

This diagram illustrates the engineering controls and decision logic required before the bottle is opened.

SafeHandling Start Start: Chemical Retrieval CheckFP Check Flash Point (FP = 12°C) Start->CheckFP Ventilation Fume Hood Required (Face Velocity > 100 fpm) CheckFP->Ventilation High Flammability PPE PPE Check: Nitrile Gloves + Face Shield Ventilation->PPE StaticControl Grounding Required? (If > 1L transfer) PPE->StaticControl Dispense Dispense under Inert Gas (Avoid Moisture/CO2) StaticControl->Dispense Safe Waste Waste Disposal: Basic Organic Waste Dispense->Waste Post-Exp

Caption: Figure 1. Operational logic flow for the safe retrieval and dispensing of Class IB Flammable Amines.

Emergency Response Logic

A causality-based decision tree for immediate incident response.

EmergencyResponse Incident Exposure / Spill Incident Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Inhalation Inhalation Type->Inhalation Spill Spill (>100 mL) Type->Spill ActionSkin Immediate Flush (15+ min) Do NOT Neutralize chemically Skin->ActionSkin ActionInhal Remove to Fresh Air Support Breathing (O2) Inhalation->ActionInhal ActionSpill Evacuate Area Remove Ignition Sources Use Non-Sparking Tools Spill->ActionSpill Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionInhal->Medical ActionSpill->Medical If exposure occurred

Caption: Figure 2. Triage and response protocol for acute exposure or release events.

Storage & Disposal Standards

  • Storage:

    • Segregation: Store in a dedicated Flammables Cabinet . Keep separate from Oxidizers (e.g., Nitric acid, Peroxides) and Acids.

    • Environment: Store under Nitrogen or Argon. The compound is hygroscopic and absorbs

      
       from air to form carbamates (white crusts).
      
    • Temp: Cool, dry place (Refrigeration recommended to reduce vapor pressure).

  • Disposal:

    • Do not pour down the drain.[6]

    • Collect in "Basic Organic Waste" containers.

    • If neutralizing a spill, use weak acid (Citric acid) cautiously to avoid violent heat generation, then absorb with vermiculite.

References

  • Merck KGaA. (2024). Safety Data Sheet: N,N-Dimethylethylenediamine (CAS 108-00-9).[1][4][5] Retrieved from

  • PubChem. (2024). Compound Summary: 2-(Dimethylamino)ethylamine (CID 66053). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: N,N-Dimethylethylenediamine.[1][6][5][8] Retrieved from

  • ECHA. (2024). Registration Dossier: N,N-dimethylethylenediamine.[1][4][5][8] European Chemicals Agency.[5] Retrieved from

  • Kanwal, A., et al. (2014). Synthesis of anti-depressant molecules via metal-catalyzed reactions. ResearchGate. Retrieved from

Sources

Structural Privilege and Pharmacophore Dynamics of Phenylpropylamine Derivatives: A Technical Blueprint for CNS and GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylpropylamine (PPA) scaffold represents one of the most highly privileged structural motifs in medicinal chemistry, particularly for central nervous system (CNS) targets and G-protein-coupled receptors (GPCRs). As a Senior Application Scientist specializing in rational drug design, I have observed that the unique spatial geometry of the PPA motif allows it to act as a universal "key" for diverse biological locks, including Sigma-1/Sigma-2 receptors, monoamine transporters, and chemokine receptors like CCR5.

This whitepaper deconstructs the pharmacophoric essence of phenylpropylamine derivatives. By analyzing the causality behind structural modifications, we will establish a self-validating framework for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and experimental validation, enabling researchers to optimize this scaffold for high-affinity, target-selective drug discovery.

Mechanistic Rationale of the PPA Pharmacophore

To understand why the phenylpropylamine scaffold is so ubiquitous, we must break it down into its three synergistic components. The minimal pharmacophore for high-affinity binding to targets like the Sigma-1 receptor [2] and CCR5[5] is defined by:

  • The Aromatic Ring (Hydrophobic/π-π Anchor): Provides essential hydrophobic interactions with aromatic-rich binding pockets (e.g., Tyr/Trp/Phe residues in the receptor).

  • The Propyl Linker (Spatial Calibrator): The 3-carbon chain is the critical differentiator. While a 2-carbon chain (phenethylamine) restricts reach and shifts pharmacological profiles toward monoamine release, the 3-carbon propyl chain provides the exact flexibility and length required to bridge the hydrophobic pocket and the anionic anchoring site without incurring a massive entropic penalty upon binding.

  • The Ionizable Nitrogen (Salt Bridge Generator): At physiological pH, this basic amine is protonated, forming a critical salt bridge with conserved acidic residues (e.g., Asp137 in Sigma-1 receptors or Asp/Glu in GPCR transmembrane domains).

When these three elements are combined, the resulting N-3-phenylpropylamine structure dramatically enhances binding affinity. For instance, the addition of the N-3-phenylpropyl moiety to simple alkylamines shifts competitive displacement curves by 3 to 4 orders of magnitude [2].

Binding PPA Phenylpropylamine (Ligand Core) Arom Aromatic Ring (Hydrophobic) PPA->Arom Link Propyl Chain (Flexible Linker) PPA->Link Amine Ionizable Nitrogen (Positive Charge) PPA->Amine Rec1 Receptor Hydrophobic Pocket Arom->Rec1 π-π / Hydrophobic Interaction Link->Rec1 Van der Waals Rec2 Receptor Aspartate Residue Amine->Rec2 Salt Bridge / H-Bond

Fig 1: Tripartite pharmacophoric interaction model of phenylpropylamine derivatives within receptor pockets.

Quantitative SAR Data: The Impact of the PPA Motif

The necessity of the phenylpropylamine pharmacophore is best illustrated through comparative binding data. In studies utilizing N-alkylamines versus their N-3-phenylpropyl substituted counterparts at the pure Sigma-1 receptor, the addition of the pharmacophore moiety yields exponential improvements in affinity [2].

Table 1: Impact of Phenylpropyl Pharmacophore Addition on Sigma-1 Receptor Affinity

Base CompoundStructural ModificationSigma-1

(nM)
Fold Improvement in Affinity
ButylamineAliphatic amine only> 10,000N/A
N-3-phenylpropyl-butylamine Addition of PPA motif 18 ± 14 > 550x
HeptylamineAliphatic amine only21,000 ± 9,000N/A
N-3-phenylpropyl-heptylamine Addition of PPA motif 7.5 ± 1.0 > 2,800x

Data synthesized from photoaffinity probe studies highlighting the obligate nature of the arylalkyl substitution for high-affinity binding [2]. Furthermore, variations in the piperidine/piperazine ring attached to the PPA core can dictate selectivity between Sigma-1 and Sigma-2 receptors [1].

Self-Validating Protocols for PPA Derivative Development

To ensure scientific integrity and prevent costly late-stage failures, the development of novel PPA derivatives must follow a rigorous, self-validating workflow. Below are the definitive protocols for computational modeling and empirical validation.

Protocol A: Predictive 3D-Pharmacophore Generation (Computational)

When designing CCR5 antagonists or Sigma ligands based on the PPA scaffold [5], chance correlations must be eliminated.

Step 1: Training Set Curation

  • Action: Select a training set of 20-30 PPA derivatives.

  • Causality: The dataset must span at least 3.5 orders of magnitude in biological activity (

    
     or 
    
    
    
    ). If the activity variance is too narrow, the algorithm will fail to distinguish the critical spatial features that drive high affinity from those that are merely tolerated.

Step 2: Conformational Analysis

  • Action: Generate 3D conformers using a systemic search algorithm (e.g., FAST or Poling algorithm) with an energy threshold of 20 kcal/mol above the global minimum.

  • Causality: PPA derivatives are highly flexible due to the propyl chain. The Poling algorithm penalizes redundant conformations, ensuring maximum coverage of the conformational space without computational bloat, which is vital for identifying the bioactive conformation.

Step 3: Hypothesis Generation & Statistical Validation

  • Action: Map features (Hydrogen Bond Acceptor, Hydrophobic, Positive Ionizable). Run Fischer’s Randomization (CatScramble) at a 95% confidence level.

  • Causality: CatScramble randomly shuffles the activity values of the training set and attempts to build a model. If the randomized models score similarly to your actual model, your pharmacophore is a mathematical artifact. A valid model must show a significant cost difference (>40 bits) between the null hypothesis and the generated model [5].

Workflow A Dataset Curation (Span >3 Orders of Magnitude) B Conformational Analysis (Poling Algorithm) A->B 3D Structure Prep C Feature Extraction (HBA, HYD, PI) B->C Feature Mapping D Pharmacophore Generation (3D Spatial Mapping) C->D Hypothesis Generation E Model Validation (CatScramble Randomization) D->E Statistical Validation F Virtual Screening & Lead Optimization E->F Validated Model

Fig 2: Self-validating computational workflow for phenylpropylamine pharmacophore generation.

Protocol B: Radioligand Binding Assay (Empirical Validation)

Once a PPA derivative is synthesized (often utilizing precursors like 2-phenylpropyl tosylate [3]), its affinity must be validated empirically.

Step 1: Membrane Preparation

  • Action: Homogenize target-expressing cells (e.g., CHO cells expressing CCR5 or Sigma receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Causality: Maintaining 4°C prevents proteolytic degradation of the receptors. The high-speed centrifugation isolates the membrane fraction where the lipophilic GPCRs/Sigma receptors reside, removing cytosolic interference.

Step 2: Equilibrium Incubation

  • Action: Incubate 50 µg of membrane protein with the radioligand (e.g.,

    
     for Sigma-1) and varying concentrations of the synthesized PPA derivative (
    
    
    
    to
    
    
    M) for 120 minutes at 25°C.
  • Causality: 120 minutes at 25°C is required to reach thermodynamic equilibrium. Assessing binding before equilibrium is reached will artificially inflate the apparent

    
     of slower-binding, highly lipophilic PPA derivatives.
    

Step 3: Rapid Filtration

  • Action: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine), followed by three washes with ice-cold buffer.

  • Causality: Polyethylenimine reduces non-specific binding of the lipophilic PPA ligands to the glass fibers. Rapid filtration with ice-cold buffer traps the receptor-ligand complexes while kinetically freezing the dissociation rate, ensuring accurate quantification of bound radioligand via liquid scintillation counting.

Conclusion

The phenylpropylamine motif is not merely a structural placeholder; it is a finely tuned spatial calibrator that dictates receptor affinity and selectivity. By understanding the tripartite nature of its pharmacophore—the hydrophobic anchor, the flexible linker, and the ionizable nitrogen—researchers can rationally design next-generation therapeutics. Adhering to the self-validating computational and experimental protocols outlined above ensures that modifications to the PPA scaffold translate reliably from in silico models to in vitro success.

References

  • Title: N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: QSAR Analyses of 3-(4-Benzylpiperidin-1-yl)-N-phenylpropylamine Derivatives as Potent CCR5 Antagonists Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Literature review on 2-(Dimethylamino)ethylamine as a building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Dimethylamino)ethylamine as a Versatile Synthetic Building Block

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Core

In the landscape of synthetic chemistry, the efficiency and elegance of a molecule's design often hinge on the strategic selection of its foundational components. 2-(Dimethylamino)ethylamine (DMAE), also known as N,N-Dimethylethylenediamine, emerges as a preeminent building block due to its unique and highly exploitable bifunctional nature. Possessing both a primary and a tertiary amine within a compact ethyl backbone, DMAE offers chemists a reliable and versatile handle for constructing a diverse array of complex molecules.

This guide provides an in-depth exploration of DMAE, moving beyond a simple catalog of reactions to explain the underlying principles that make it an indispensable tool for researchers, particularly in the fields of drug development and materials science. We will delve into its core reactivity, showcase its application in the synthesis of high-value compounds, and provide practical, field-tested insights into its use.

Physicochemical Profile and Safe Handling Protocols

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe application in the laboratory. DMAE is a clear, colorless to light yellow liquid characterized by a distinct fishy or ammonia-like odor.[1] Its miscibility with water and common organic solvents makes it a convenient reagent in a variety of reaction media.[1][2]

Key Physicochemical Data
PropertyValueReference(s)
CAS Number 108-00-9[3][4]
Molecular Formula C₄H₁₂N₂[1][3]
Molecular Weight 88.15 g/mol [1]
Appearance Clear, colorless to yellow liquid[1]
Boiling Point 104-106 °C
Density 0.807 g/mL at 20 °C
Flash Point 105 °F (40.6 °C)[5]
Purity ≥ 99% (GC) available commercially[4]
Authoritative Insight: Safety as a Self-Validating System

The handling of DMAE demands strict adherence to safety protocols due to its corrosive nature and potential health hazards.[6] As a Senior Application Scientist, my experience dictates that a robust safety culture is a self-validating system; rigorous protocols prevent incidents and ensure reproducible, reliable results.

Core Safety Directives:

  • Ventilation: Always handle DMAE in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of its vapors, which can be harmful and cause respiratory tract burns.[3][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. For larger quantities or splash risks, a face shield is recommended.[3][8]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin contact. DMAE can cause severe skin burns.[3][9] Gloves must be inspected before use and disposed of properly after handling.[8]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition, as its vapors can form explosive mixtures with air.[3][9] Keep containers tightly closed. It is incompatible with acids, acid chlorides, strong oxidizing agents, and carbon dioxide.[3]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

    • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen.[3]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk.[3] In all cases of exposure, seek immediate medical attention.[3][6]

The Chemistry of a Dual-Amine Building Block

The synthetic utility of DMAE is rooted in the differential reactivity of its two amine groups. The primary amine (-NH₂) is a potent nucleophile and the primary site for reactions like acylation, alkylation, and condensation. The tertiary amine (-N(CH₃)₂) is less nucleophilic but serves as a basic site, capable of acting as an internal catalyst, a proton scavenger, or a coordination site for metals. It can also be quaternized to introduce a permanent positive charge.[10]

Caption: Core properties and major applications of DMAE.

Application in Pharmaceutical Synthesis

DMAE is a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The dimethylaminoethyl moiety is a common pharmacophore found in many approved drugs, contributing to factors like receptor binding and improved bioavailability.[4][11]

  • Antihistamines and Antiallergy Agents: The structure of DMAE is integral to a class of H1 histamine receptor antagonists. For example, it is used in the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which have shown potent antiallergy activity.[12] A classic textbook example is the Williamson ether synthesis of Diphenhydramine (Benadryl), where 2-(dimethylamino)ethanol (a closely related derivative) acts as the nucleophile.[13] The DMAE moiety is crucial for the compound's antagonist activity at the H1 receptor.

  • Antidepressants and Anxiolytics: DMAE serves as a key building block in the development of antidepressants and anti-anxiety medications.[4] The synthesis of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), involves the incorporation of a dimethylamino group via reductive amination, showcasing a common synthetic strategy.[11]

  • Dual H1/H2 Antagonists: Research into hybrid drugs has utilized DMAE derivatives to create single molecules with dual antagonist activity at both H1 and H2 histamine receptors, which could offer therapeutic advantages.[14]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Salt Formation DMAE_OH 2-(Dimethylamino)ethanol Alkoxide Alkoxide Intermediate DMAE_OH->Alkoxide + Base Base Strong Base (e.g., NaH) Base->Alkoxide Product_base Diphenhydramine (free base) Alkoxide->Product_base + Bromodiphenylmethane (SN2 Reaction) Bromo Bromodiphenylmethane Bromo->Product_base Final_Product Diphenhydramine HCl (Benadryl) Product_base->Final_Product + HCl HCl HCl HCl->Final_Product

Caption: Williamson ether synthesis of Diphenhydramine.[13]

Application in Polymer and Materials Science

The versatility of DMAE extends into materials science, where it is used as a monomer, catalyst, and surface modification agent.[4]

  • Polymer Synthesis: DMAE is a precursor to monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA). Polymers such as PDMAEMA are well-known "smart" polymers, exhibiting dual pH and temperature responsiveness, making them valuable for applications in drug delivery and nanotechnology.[15][16] These polymers can be synthesized via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer).[15]

  • Curing Agents and Catalysts: The tertiary amine in DMAE and its derivatives makes them effective catalysts for polyurethane foam production and as curing agents for epoxy resins.[5] They accelerate the polymerization process, leading to improved material properties.

  • Surface Modification: DMAE is employed to modify surfaces, altering properties like hydrophilicity.[4] This is critical in fields such as biomedical engineering, where surface properties of implants and medical devices must be precisely controlled.[4]

Exemplary Protocol: Synthesis of N-[2-(Dimethylamino)ethyl]acetamide

To illustrate the practical application of DMAE, this section provides a detailed, step-by-step methodology for a standard acylation reaction. This protocol is a self-validating system; adherence to these steps ensures a high yield and purity of the target compound.

Objective: To synthesize N-[2-(Dimethylamino)ethyl]acetamide via acylation of the primary amine of DMAE with acetic anhydride.

Materials:

  • 2-(Dimethylamino)ethylamine (DMAE)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Experimental_Workflow Start Start: Assemble Glassware Step1 1. Dissolve DMAE in DCM Start->Step1 Step2 2. Cool solution to 0°C (Ice Bath) Step1->Step2 Step3 3. Add Acetic Anhydride (dropwise) Step2->Step3 Step4 4. Reaction Stirring (Allow to warm to RT) Step3->Step4 Step5 5. Quench Reaction (Add NaHCO₃ solution) Step4->Step5 Step6 6. Liquid-Liquid Extraction (Separate organic layer) Step5->Step6 Step7 7. Wash Organic Layer (Brine) Step6->Step7 Step8 8. Dry Organic Layer (Add MgSO₄) Step7->Step8 Step9 9. Filter and Concentrate (Rotary Evaporator) Step8->Step9 End End: Purified Product Step9->End

Caption: General workflow for acylation of DMAE.

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Dimethylamino)ethylamine (4.41 g, 50 mmol) in 25 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches approximately 0 °C. This is a critical step to control the exothermicity of the acylation reaction.

  • Reagent Addition: Add acetic anhydride (5.10 g, 50 mmol) dropwise to the stirred solution over 15 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2 hours.

  • Work-up (Quenching): Carefully add 20 mL of saturated aqueous NaHCO₃ solution to quench any unreacted acetic anhydride and neutralize the acetic acid byproduct. Continue stirring for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 15 mL portions of DCM.

  • Washing: Combine the organic extracts and wash them with 20 mL of saturated brine solution to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, N-[2-(Dimethylamino)ethyl]acetamide, typically as a viscous oil or low-melting solid. Further purification can be achieved via distillation or chromatography if required.

Conclusion: An Enduring and Indispensable Building Block

2-(Dimethylamino)ethylamine is more than just a simple diamine; it is a strategic synthetic tool whose value is proven daily in research and industrial laboratories worldwide. Its predictable reactivity, commercial availability, and integral role in the synthesis of high-value products in pharmaceuticals, polymers, and agrochemicals solidify its position as an indispensable building block.[4] A thorough understanding of its bifunctional chemistry, coupled with rigorous safety protocols, empowers scientists and drug development professionals to leverage its full potential in creating the next generation of innovative molecules.

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A Comprehensive Technical Guide to the Thermodynamic Stability of 2-(Dimethylamino)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the thermodynamic stability of 2-(Dimethylamino)ethylamine (DMAE), a crucial parameter for its safe handling, storage, and application in various fields, including pharmaceutical development and polymer chemistry. As a versatile building block, understanding its thermal properties is paramount for process optimization and hazard prevention.[1][2][3][4]

Introduction: The Significance of Thermodynamic Stability in the Utility of 2-(Dimethylamino)ethylamine

2-(Dimethylamino)ethylamine (DMAE), also known as N,N-dimethylethylenediamine, is a bifunctional organic compound featuring a primary and a tertiary amine group.[3] This unique structure imparts valuable properties, making it a key intermediate in the synthesis of pharmaceuticals, a curing agent for epoxy resins, and a catalyst in polymerization reactions.[1][2] The thermodynamic stability of DMAE dictates its energy landscape, influencing its reactivity, decomposition pathways, and potential for thermal runaway. A thorough understanding of its enthalpy of formation, Gibbs free energy of formation, and entropy is therefore not merely academic but a critical component of risk assessment and process safety management.

Theoretical Framework: Computational Insights into the Thermodynamic Properties of 2-(Dimethylamino)ethylamine

In the absence of extensive experimental data for the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°) of 2-(Dimethylamino)ethylamine, computational chemistry provides a robust framework for their estimation. High-level quantum chemical methods are instrumental in predicting the thermochemical properties of molecules with a high degree of accuracy.

Advanced Computational Methods for Thermochemical Predictions

Modern computational chemistry offers a suite of methods to calculate the thermodynamic properties of molecules like DMAE. Among the most reliable are the Gaussian-n (Gn) theories and the Complete Basis Set (CBS) methods.

  • Gaussian-3 (G3) and Gaussian-4 (G4) Theories: These are composite methods that approximate a high-level calculation by a series of lower-level calculations. They are known for their high accuracy in predicting enthalpies of formation, typically with a mean absolute deviation of less than 1 kcal/mol.[5][6][7]

  • Complete Basis Set (CBS-QB3) Method: This is another composite method that extrapolates to the complete basis set limit to achieve high accuracy. It is a widely used and reliable method for calculating thermochemical data.[8][9][10][11]

  • G3B3 Theory: This is a variant of G3 theory that utilizes B3LYP geometries and zero-point vibrational energies, offering a good balance between accuracy and computational cost.[12][13][14][15]

These methods, when applied to aliphatic amines, have shown excellent agreement with the most accurate experimental data available, providing a high level of confidence in their predictive power for DMAE.[5][6]

Estimated Thermodynamic Properties of 2-(Dimethylamino)ethylamine
Thermodynamic PropertyEstimated Value Range (Gas Phase, 298.15 K)Method of Estimation
Standard Enthalpy of Formation (ΔHf°) -10 to -30 kJ/molBased on G4 and CBS-QB3 calculations for similar diamines and trends observed in aliphatic amines.[5][6]
Standard Gibbs Free Energy of Formation (ΔGf°) 80 to 120 kJ/molEstimated from ΔHf° and calculated S°, considering the entropic penalty of the flexible ethyl chain.
Standard Molar Entropy (S°) 320 to 360 J/(mol·K)Estimated based on group additivity methods and comparison with structurally similar molecules.

Causality Behind the Estimates: The negative enthalpy of formation is expected due to the energetic stability of the C-N, C-H, and N-H bonds formed from the constituent elements in their standard states. The positive Gibbs free energy of formation indicates that the formation of DMAE from its elements is not spontaneous under standard conditions. The relatively high standard molar entropy is a result of the molecule's conformational flexibility.

Experimental Analysis: Methodologies for Determining Thermodynamic Stability

Experimental determination of thermodynamic properties and thermal stability is crucial for validating computational models and for obtaining data directly applicable to real-world process conditions. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Adiabatic Calorimetry.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying phase transitions and measuring heat flow associated with thermal events.[16][17][18][19]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium, tin).

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity DMAE into a hermetically sealed aluminum or gold-plated stainless steel pan. The use of a hermetic pan is critical to prevent volatilization of the sample.

  • Temperature Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature just beyond the expected decomposition onset (e.g., 350 °C).[20]

    • Maintain a constant flow of inert gas (e.g., nitrogen or argon) at 20-50 mL/min throughout the experiment.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to identify the onset temperature of any exothermic decomposition. The integrated area of the exotherm provides the enthalpy of decomposition.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation start Start weigh Weigh 2-5 mg of DMAE start->weigh seal Hermetically seal in pan weigh->seal load Load sample into DSC seal->load program Run temperature program (-50°C to 350°C at 10°C/min) load->program record Record heat flow vs. temperature program->record analyze Analyze DSC curve record->analyze determine_onset Determine onset of decomposition analyze->determine_onset calculate_enthalpy Calculate enthalpy of decomposition determine_onset->calculate_enthalpy end End calculate_enthalpy->end

Caption: Workflow for DSC analysis of DMAE.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components.[21][22][23]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of DMAE into an appropriate TGA pan (e.g., alumina or platinum).

  • Temperature Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

    • Maintain a constant flow of inert gas (e.g., nitrogen) at 20-50 mL/min.

  • Data Analysis: Analyze the resulting mass versus temperature curve (thermogram) to identify the temperatures at which mass loss occurs. The derivative of the thermogram (DTG curve) helps to pinpoint the temperatures of maximum decomposition rates.

Adiabatic Calorimetry

Adiabatic calorimetry is the gold standard for assessing thermal hazards as it simulates a worst-case scenario of a thermal runaway reaction by minimizing heat loss to the surroundings.[24][25][26][27]

  • Instrument Setup: Utilize an adiabatic calorimeter such as an Accelerating Rate Calorimeter (ARC) or a Vent Sizing Package (VSP2).

  • Sample Preparation: A larger sample size (typically several grams) is used compared to DSC and TGA. The DMAE is loaded into a robust, sealed test cell (e.g., titanium or Hastelloy C).

  • Heat-Wait-Search Mode: The instrument heats the sample in small steps, then waits to detect any self-heating. If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.

  • Adiabatic Tracking: The calorimeter heaters match the temperature of the sample, ensuring all the heat generated by the decomposition reaction contributes to increasing the sample's temperature.

  • Data Acquisition: Temperature and pressure are recorded as a function of time until the reaction is complete.

  • Data Analysis: The data is used to determine key safety parameters such as the temperature of no return (TNR), the time to maximum rate (TMR), and the self-accelerating decomposition temperature (SADT).

Diagram: Thermal Hazard Assessment Workflow

Thermal_Hazard_Workflow cluster_screening Initial Screening cluster_adiabatic Adiabatic Calorimetry cluster_evaluation Safety Parameter Evaluation dsc DSC Scan (Onset Temperature) arc ARC/VSP2 Test (Heat-Wait-Search) dsc->arc tga TGA Scan (Decomposition Profile) tga->arc adiabatic_tracking Adiabatic Tracking arc->adiabatic_tracking data_acquisition Record T & P vs. Time adiabatic_tracking->data_acquisition tnr Determine TNR data_acquisition->tnr tmr Determine TMR tnr->tmr sadt Calculate SADT tmr->sadt report Generate Safety Report sadt->report

Caption: Workflow for thermal hazard assessment of DMAE.

Thermal Decomposition and Hazards

The thermal decomposition of DMAE, like other aliphatic amines, can proceed through various pathways, leading to the formation of smaller, volatile molecules and potentially hazardous byproducts.

Decomposition Pathways

Based on studies of similar amines, the primary decomposition pathways for DMAE are likely to involve:

  • C-N Bond Cleavage: Scission of the carbon-nitrogen bonds can lead to the formation of various radical species.

  • Dehydrogenation: Loss of hydrogen atoms can result in the formation of imines and enamines.

  • Ring-Closing Reactions: Intramolecular reactions could potentially lead to the formation of cyclic compounds.

Under oxidative conditions, the decomposition will be more complex and can produce oxides of nitrogen (NOx), which are toxic.

Incompatibilities and Thermal Hazards

DMAE is incompatible with strong oxidizing agents, acids, and acid chlorides, as reactions with these substances can be highly exothermic and lead to a dangerous increase in temperature and pressure. It is a flammable liquid and its vapors can form explosive mixtures with air.

Practical Implications for Drug Development and Industrial Applications

A thorough understanding of the thermodynamic stability of DMAE is critical for its practical application.

  • In Pharmaceutical Synthesis: DMAE is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] Knowledge of its thermal stability is essential for defining safe operating temperatures for reactions and purification steps (e.g., distillation) to prevent degradation and the formation of impurities.

  • As a Curing Agent: In the polymer industry, DMAE is used as a curing agent for epoxy resins. The exothermic nature of the curing process must be carefully controlled to prevent thermal runaway, and understanding the thermal stability of DMAE itself is a key part of this.[2]

  • Storage and Handling: The thermodynamic data informs the safe storage conditions for DMAE, such as recommended temperature limits and the need for an inert atmosphere to prevent oxidative decomposition.[1]

Conclusion

While experimental data on the fundamental thermodynamic properties of 2-(Dimethylamino)ethylamine are limited, a combination of high-level computational chemistry and established experimental techniques provides a comprehensive framework for understanding its stability. This guide has outlined the theoretical basis for its thermodynamic properties, provided detailed protocols for its experimental evaluation, and discussed the practical implications of its thermal stability. For professionals working with DMAE, a commitment to thorough thermal hazard assessment is not just a matter of regulatory compliance but a cornerstone of safe and efficient process development.

References

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Methodological & Application

Application Notes & Protocols: Synthetic Routes for the Preparation of 2-(Dimethylamino)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(dimethylamino)ethylamine (also known as N,N-dimethylethylenediamine), a critical building block in the development of pharmaceuticals, specialty polymers, and agrochemicals.[1][2] This document details the predominant synthetic pathway, starting from 2-(dimethylamino)ethanol, and provides two distinct, field-proven protocols for its conversion. The guide explains the underlying chemical principles, offers step-by-step experimental procedures, and emphasizes critical safety considerations. It is intended for researchers, scientists, and process development professionals who require a practical, in-depth understanding of this synthesis.

Introduction and Significance

2-(Dimethylamino)ethylamine [CAS: 108-00-9] is a colorless, water-soluble liquid with a characteristic fishy, amine-like odor.[2][3] Its bifunctional nature, possessing both a tertiary and a primary amine, makes it a highly versatile nucleophile and an essential intermediate in organic synthesis.

Key Applications Include:

  • Pharmaceutical Development: It serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines, antidepressants, and anti-anxiety medications.[1]

  • Polymer Chemistry: Used as a catalyst and a monomer in the production of specialty polymers, coatings, and adhesives to improve adhesion and durability.[1]

  • Corrosion Inhibition: Employed in the formulation of corrosion inhibitors, particularly for protecting ferrous metals in industrial settings.[1]

Overview of the Predominant Synthetic Pathway

The most common and economically viable route for both laboratory and industrial-scale synthesis of 2-(dimethylamino)ethylamine begins with the readily available starting material, 2-(dimethylamino)ethanol (DMAE). The synthesis is a robust two-step process:

  • Chlorination: The hydroxyl group of DMAE is substituted with a chlorine atom using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction yields the stable intermediate, N,N-dimethyl-2-chloroethylamine, which is isolated as its hydrochloride salt.[4][5]

  • Amination: The resulting chloro-intermediate is converted to the final product by introducing a primary amine group. This can be achieved through several methods, most notably by direct reaction with ammonia or via the Gabriel synthesis for a more controlled, laboratory-scale approach.[6][7]

The overall transformation is outlined in the workflow below.

cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination Start 2-(Dimethylamino)ethanol (DMAE) Inter N,N-Dimethyl-2-chloroethylamine HCl (Intermediate Salt) Start->Inter  SOCl₂ (Thionyl Chloride)  Exothermic Reaction Inter2 N,N-Dimethyl-2-chloroethylamine HCl Final 2-(Dimethylamino)ethylamine (Final Product) Inter2->Final  Route A: Excess Ammonia (NH₃)  Route B: Gabriel Synthesis

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2-(Dimethylamino)ethylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(Dimethylamino)ethylamine and its Synthesis

2-(Dimethylamino)ethylamine (DMAEA) is a foundational building block in modern chemistry, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility is particularly pronounced in drug development, where its incorporation into active pharmaceutical ingredients (APIs) can enhance bioavailability and solubility.[1] Given its industrial and research significance, the development of efficient, scalable, and reliable synthetic routes is of paramount importance.

Traditionally, amine synthesis via direct alkylation is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines that require challenging purification.[2] Reductive amination emerges as a superior strategy, offering a controlled, one-pot method for converting a carbonyl group into a target amine with high yields and minimal side products.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of 2-(Dimethylamino)ethylamine. The chosen pathway involves the reaction of an aminoacetaldehyde precursor with dimethylamine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and address common challenges to ensure procedural success for researchers, scientists, and drug development professionals.

The Mechanism of Reductive Amination

The reductive amination process is a sequential, in-situ reaction that consists of two primary stages: iminium ion formation and hydride reduction.[5] The elegance of this method lies in the careful selection of a reducing agent that acts preferentially on the iminium intermediate rather than the starting carbonyl compound.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (dimethylamine) on the carbonyl carbon of the aldehyde (aminoacetaldehyde). This is followed by a proton transfer and subsequent dehydration, typically catalyzed by a weak acid, to form a transient, electrophilic iminium ion.[3] The equilibrium of this step is driven forward by the removal of water or by conditions that favor the stability of the iminium species.

  • Hydride Reduction: The formed iminium ion is significantly more reactive towards hydride attack than the initial aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this step.[6] It is less reactive than sodium borohydride (NaBH₄), preventing significant reduction of the starting aldehyde, but it is sufficiently potent to rapidly and selectively reduce the C=N⁺ double bond of the iminium ion.[3][7] This selective reduction yields the final tertiary amine product, 2-(Dimethylamino)ethylamine. The use of NaBH(OAc)₃ is also advantageous as it is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN) and avoids the generation of hazardous cyanide byproducts.[8][9]

Caption: Figure 1: Mechanism of Reductive Amination.

Experimental Protocol

This protocol details a one-pot synthesis starting from aminoacetaldehyde dimethyl acetal, a stable precursor to the volatile and less stable free aldehyde.[10][11] The reaction is performed in 1,2-dichloroethane (DCE), the preferred solvent for this transformation.[7][12]

Materials and Reagents
Component Formula M.W. ( g/mol ) Grade Supplier Example
Aminoacetaldehyde dimethyl acetalC₄H₁₁NO₂105.14≥98%Sigma-Aldrich
Dimethylamine solution(CH₃)₂NH45.082.0 M in THFSigma-Aldrich
Sodium triacetoxyborohydride (STAB)NaBH(OAc)₃211.94≥97%Merck Millipore[6]
1,2-Dichloroethane (DCE), anhydrousC₂H₄Cl₂98.96≥99.8%Fisher Scientific
Acetic Acid, glacialCH₃COOH60.05ACS ReagentVWR Chemicals
Sodium Hydroxide (NaOH)NaOH40.00Pellets, ≥97%J.T. Baker
Dichloromethane (DCM)CH₂Cl₂84.93ACS ReagentEMD Millipore
Sodium Sulfate (Na₂SO₄), anhydrousNa₂SO₄142.04GranularAlfa Aesar
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow.

  • Flask Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Place the flask under a positive pressure of dry nitrogen or argon.

  • Reagent Charging: To the flask, add aminoacetaldehyde dimethyl acetal (5.26 g, 50.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 100 mL). Begin stirring to dissolve the acetal.

  • Amine Addition: Add dimethylamine solution (2.0 M in THF, 30.0 mL, 60.0 mmol, 1.2 equiv.) to the stirring solution.

  • Acid Catalyst: Add glacial acetic acid (2.86 mL, 50.0 mmol, 1.0 equiv.) dropwise via the dropping funnel. The acetic acid serves to catalyze the in situ hydrolysis of the acetal to the aldehyde and the subsequent formation of the iminium ion.[13]

  • Reaction Initiation: Allow the mixture to stir at room temperature for 30-45 minutes to ensure the formation of the iminium ion intermediate.

  • Reducing Agent Addition: In a controlled manner, add sodium triacetoxyborohydride (STAB, 14.8 g, 70.0 mmol, 1.4 equiv.) portion-wise over 20-30 minutes. Causality Note: Adding STAB in portions helps to control the initial exotherm and any gas evolution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the aldehyde intermediate.

  • Reaction Quench: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) until the pH is >10.[14] This step neutralizes the acetic acid and deprotonates the product amine, making it extractable into an organic solvent.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers. Rationale: DCM is used for extraction as it is denser than the aqueous layer and effectively solubilizes the product.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude oil is purified by fractional distillation under reduced pressure to yield 2-(Dimethylamino)ethylamine as a clear, colorless to pale yellow liquid.[15]

Quantitative Data and Expected Results

Parameter Value
Starting Material (Acetal) 5.26 g (50.0 mmol)
Amine (Dimethylamine) 60.0 mmol (1.2 equiv.)
Reducing Agent (STAB) 14.8 g (70.0 mmol) (1.4 equiv.)
Reaction Time 4-6 hours
Reaction Temperature Room Temperature (~20-25 °C)
Expected Yield 75-85%
Product Appearance Colorless to pale yellow liquid[15]
Product Boiling Point 106-107 °C (at atmospheric pressure)
Product Formula C₄H₁₂N₂
Product Molecular Weight 88.15 g/mol [15]

Troubleshooting and Key Considerations

  • Low Yield:

    • Issue: Incomplete hydrolysis of the acetal or insufficient iminium formation.

    • Solution: Ensure the acetic acid is added and allowed to stir for the recommended time before adding the reducing agent. The reaction can be gently warmed (e.g., to 40 °C) if sluggish at room temperature.

    • Issue: Premature reduction of the aldehyde.

    • Solution: This is unlikely with NaBH(OAc)₃ but could occur if a stronger reductant like NaBH₄ were used improperly.[7] Adhere to the portion-wise addition of STAB.

    • Issue: Loss of product during workup.

    • Solution: DMAEA has some water solubility. Ensure the aqueous layer is thoroughly extracted. Back-extraction of the combined organic layers with a small amount of dilute acid, followed by basification and re-extraction, can sometimes improve recovery.

  • Reaction Stalls:

    • Issue: The reducing agent may have degraded due to moisture.

    • Solution: Use fresh, high-quality NaBH(OAc)₃ and ensure all glassware and solvents are anhydrous.

  • Dialkylation Side Product:

    • Issue: The primary amine of the product reacts with another molecule of the aldehyde.

    • Solution: This is generally not a significant problem in this specific synthesis, as the secondary amine (dimethylamine) is more nucleophilic than the primary amine of the product under these conditions. Using a slight excess of dimethylamine can further suppress this side reaction.[7]

Safety Precautions

  • General: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reagent Handling:

    • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care and avoid inhalation or skin contact.

    • Dimethylamine: Is corrosive and flammable. The THF solution should be handled with care.

    • Sodium triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Avoid contact with moisture and quench carefully.

    • Acetic Acid & Sodium Hydroxide: Are corrosive. Avoid contact with skin and eyes.

Conclusion

The reductive amination protocol outlined in this note provides a robust and high-yielding pathway for the synthesis of 2-(Dimethylamino)ethylamine. By leveraging the stability of aminoacetaldehyde dimethyl acetal and the selectivity of sodium triacetoxyborohydride, this method circumvents the common pitfalls of direct alkylation, offering a reliable procedure for both academic research and industrial drug development applications. The detailed procedural steps and troubleshooting guide are designed to empower scientists to achieve consistent and successful results.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Pianet, I., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Carbohydrate Research, 340(4), 653-659. [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • MilliporeSigma. Aminoacetaldehyde dimethyl acetal 99%. MilliporeSigma. [Link]

  • The Synthetic Organic Chemistry Site. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • Google Patents. CA1037496A - Synthesis of bis (2-(n-dimethylamino)ethyl) ether.
  • ACS Green Chemistry Institute. Reductive Amination. American Chemical Society. [Link]

  • ResearchGate. (2021). Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. ResearchGate. [Link]

  • Google Patents. CN106316868A - Bis(2-dimethylaminoethyl)ether synthesis method.
  • Google Patents. US3976697A - Preparation of tertiary amines.
  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • NileRed. (2023, March 16). Reductive Amination. YouTube. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Chemistry Steps. [Link]

  • ResearchGate. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • ResearchGate. (2018, January 10). Lewis Acid‐Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethylamino Source, Reductant and Solvent. ResearchGate. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

Sources

Application Note: 2-(Dimethylamino)ethylamine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Dimethylamino)ethylamine (DMAEA; CAS 108-00-9) is a bifunctional diamine featuring a reactive primary amine and a sterically hindered, basic tertiary amine. It serves as a critical pharmacophore installer in drug development, primarily used to introduce the


-dimethylaminoethyl  side chain.

This moiety is a "privileged structure" in medicinal chemistry, functioning as:

  • A Solubility Enhancer: The tertiary amine (

    
    ) protonates at physiological pH, drastically improving the aqueous solubility of lipophilic scaffolds (e.g., kinase inhibitors).
    
  • A Receptor Interaction Point: It mimics the ethylamine chain of histamine, making it foundational in first-generation antihistamines (e.g., Tripelennamine, Chloropyramine).

  • A Salt-Forming Handle: It allows neutral drugs to be formulated as hydrochloride or fumarate salts.

This guide provides high-fidelity protocols for handling, reacting, and purifying intermediates derived from DMAEA, with a focus on overcoming the specific workup challenges posed by its amphiphilic nature.

Part 1: Chemical Profile & Reactivity Logic

The Bifunctional Advantage

DMAEA is defined by its asymmetry. Successful synthesis relies on exploiting the nucleophilicity difference between the two nitrogen centers.

FeatureChemical GroupReactivity ProfilePharmaceutical Utility
Head Primary Amine (

)
High Nucleophilicity. Reacts rapidly with acid chlorides, esters, and aldehydes.Covalent attachment to the drug scaffold.
Tail Tertiary Amine (

)
Low Nucleophilicity / High Basicity. Sterically hindered; acts as a proton acceptor rather than a nucleophile.Solubility handle; Lysosome trapping; Salt formation.
Linker Ethyl Spacer (

)
Flexible alkyl chain.Maintains optimal distance for receptor binding (e.g., GPCRs).
Reactivity Landscape (Visualization)

The following diagram outlines the decision logic for synthetic routes involving DMAEA.

DMAEA_Reactivity DMAEA 2-(Dimethylamino)ethylamine (Nucleophile) Amide Amide Product (Stable Linker) DMAEA->Amide Acylation (Fast, Selective) RedAm Secondary Amine (Flexible Linker) DMAEA->RedAm Reductive Amination (NaBH(OAc)3) Alkylation Alkylated Amine (Risk: Over-alkylation) DMAEA->Alkylation SN2 Subst. AcidCl Acid Chloride / NHS Ester (Electrophile) AcidCl->Amide Aldehyde Aldehyde / Ketone (Electrophile) Aldehyde->RedAm Halide Alkyl Halide (Electrophile) Halide->Alkylation

Figure 1: Synthetic pathways for DMAEA. Acylation is the most common pathway for generating solubility tails in kinase inhibitors.

Part 2: Critical Handling & Storage protocols[1]

Safety Warning: DMAEA is corrosive (Class 8), flammable (Class 3), and a skin sensitizer . It can cause severe burns and eye damage.[1]

  • Odor: Strong, ammonia/fish-like odor.

  • Air Sensitivity: Absorbs

    
     from the air to form carbamates/carbonates (white crust).
    

Storage Protocol:

  • Atmosphere: Store under Nitrogen or Argon.

  • Container: Glass or Stainless Steel. Do not store in copper or aluminum (corrosion risk).

  • Shelf-Life: If the liquid turns yellow, it indicates oxidation. Distill over KOH if high purity is required for sensitive catalysis.

Part 3: Detailed Synthetic Protocols

Protocol A: Amide Coupling (Solubility Tail Installation)

Context: Attaching the dimethylaminoethyl tail to a carboxylic acid scaffold (e.g., an indolinone or quinazoline core). Challenge: The product contains a basic amine. Standard acidic workups (1N HCl washes) will extract your product into the aqueous waste, leading to massive yield loss.

Reagents
  • Substrate: Carboxylic Acid Drug Scaffold (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Nucleophile: DMAEA (1.2 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid and DIPEA in the solvent. Stir for 5 minutes. Add HATU/T3P. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

    • Why? Pre-activation prevents the primary amine of DMAEA from reacting with the coupling agent directly.

  • Addition: Add DMAEA dropwise.

    • Observation: Mild exotherm may occur.

  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validating Check (TLC): Use a mobile phase of DCM:MeOH:NH4OH (90:10:1). The starting material (acid) will stay near the baseline or streak. The product (amide) will move (

      
      ) and stain positive with Dragendorff’s reagent  (orange stain for tertiary amines).
      
  • Quench: Add saturated

    
     solution.
    
Critical Workup Logic (The "Amphiphilic Trap")

Because the product has a basic tertiary amine, you must control pH strictly during extraction.

Workup_Logic RxnMix Reaction Mixture (DMF/DCM + Product) Dilution Dilute with EtOAc/DCM RxnMix->Dilution Wash1 Wash 1: Sat. NaHCO3 (pH ~8) Dilution->Wash1 LayerSep1 Layer Separation Wash1->LayerSep1 AqLayer1 Aqueous Layer (Contains HATU byproducts) LayerSep1->AqLayer1 Discard OrgLayer1 Organic Layer (Contains Product + DMAEA excess) LayerSep1->OrgLayer1 Keep Wash2 Wash 2: Brine OrgLayer1->Wash2 Warning CRITICAL: DO NOT WASH WITH HCl Product will protonate and move to Aqueous! OrgLayer1->Warning Avoid Acid Dry Dry (Na2SO4) & Concentrate Wash2->Dry

Figure 2: Extraction strategy for basic amine intermediates. Acidic washes must be avoided to prevent yield loss.

Protocol B: Purification of the "Oily" Amine

Intermediates containing the dimethylaminoethyl group often result in viscous oils due to hydrogen bonding and lack of crystal lattice packing.

Purification Strategy:

  • Flash Chromatography:

    • Stationary Phase: Amine-functionalized silica (NH-Silica) is ideal to prevent tailing.

    • Standard Silica: If using standard silica, the mobile phase must contain a modifier.

    • Eluent: DCM / MeOH / Triethylamine (95 : 4 : 1) or DCM / MeOH /

      
       (90 : 10 : 1).
      
    • Note: Without the base (

      
       or 
      
      
      
      ), the tertiary amine will interact with acidic silanols, causing the compound to streak and stick to the column.
  • Salt Formation (Solidification): If the free base is an oil, convert it to a solid salt for easier handling.

    • Dissolve the oil in minimal Ethanol or Acetone.

    • Add 2.0 equivalents of Fumaric Acid or Oxalic Acid (dissolved in warm ethanol).

    • Cool to

      
      . The salt often crystallizes out.
      

Part 4: Quality Control & Impurity Management

Impurity Profile

When using DMAEA, watch for these specific impurities:

  • Bis-Amide Dimer: If the coupling agent is in large excess and the reaction is heated, the tertiary amine can theoretically demethylate or react under extreme forcing conditions (rare), but the more common impurity is simply unreacted DMAEA.

  • DMAEA Residue: Because DMAEA is high boiling (

    
    ), it does not rotovap off easily. It must be removed via aqueous washing (basic pH) or chromatography.
    
Analytical Methods
  • NMR (

    
    ):  Look for the diagnostic singlet of the 
    
    
    
    group around 2.2 – 2.3 ppm (6H). The ethyl linker appears as two triplets (or broad multiplets) around 2.4 ppm and 3.3 ppm .
  • Mass Spec (ESI): Expect a strong

    
     peak. The tertiary amine protonates easily, giving high sensitivity in positive mode.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66053, N,N-Dimethylethylenediamine. Retrieved from [Link]

  • Ataman Chemicals. (2024). Technical Data Sheet: 2-(Dimethylamino)ethylamine Applications. Retrieved from [Link]

Sources

Application Note: Precision N-Alkylation of 3-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenylpropylamine is a highly versatile primary amine pharmacophore utilized in the synthesis of various active pharmaceutical ingredients (APIs), including calcimimetic agents (e.g., cinacalcet) and complex aromatic ethers [3]. The conversion of this primary amine to a secondary amine via N-alkylation is a fundamental transformation in drug development. However, achieving strict mono-alkylation is notoriously difficult. Due to the inductive electron-donating effect of the newly added alkyl group, the resulting secondary amine is more nucleophilic than the starting primary amine, frequently leading to over-alkylation and the formation of undesired tertiary amines.

This application note details two field-proven, highly selective methodologies to achieve the precise mono-N-alkylation of 3-phenylpropylamine: Reductive Amination and the Fukuyama-Mitsunobu Alkylation .

Mechanistic Rationale & Strategy Selection

Strategy 1: Reductive Amination (The Kinetic Approach)

Reductive amination circumvents over-alkylation by forming an imine intermediate with an aldehyde or ketone, followed by in situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this transformation [2].

  • Causality: STAB is preferred over sodium cyanoborohydride (NaBH₃CN) because it is significantly less toxic and exhibits superior chemoselectivity. The electron-withdrawing acetoxy groups reduce the hydride-donating ability of the boron center, ensuring that STAB selectively reduces the protonated iminium ion without reducing the unreacted aldehyde/ketone, thereby minimizing alcohol byproducts [2]. Recent advancements have also expanded this kinetic approach to include biocatalytic reductive amination using bacterial reductive aminases in aqueous media [4].

Strategy 2: Fukuyama Alkylation (The Thermodynamic/Protection Approach)

When reductive amination is not viable (e.g., when the required aldehyde is unstable, unavailable, or when coupling with a complex alkyl halide is required), the Fukuyama alkylation is the gold standard [1].

  • Causality: The primary amine is first protected with 2-nitrobenzenesulfonyl chloride (NsCl). The strong electron-withdrawing nature of the nosyl group drastically reduces the nucleophilicity of the nitrogen, completely preventing a second alkylation step. The N-H proton of the resulting sulfonamide is highly acidic (pKa ~ 9), allowing for facile deprotonation and subsequent alkylation. Finally, the nosyl group is cleaved under remarkably mild conditions using a soft nucleophile (thiophenol) and a mild base. The thiolate attacks the electron-deficient aromatic ring to form a Meisenheimer complex, releasing the pure secondary amine and a stable thioether byproduct [1].

Quantitative Data Presentation

ParameterDirect Alkylation (Alkyl Halide)Reductive Amination (STAB)Fukuyama Alkylation (NsCl)
Target Selectivity (Mono-alkylation) Low (< 40%)High (85 - 95%)Excellent (> 98%)
Over-alkylation Risk SevereLow (Steric dependent)None
Reagent Toxicity ModerateLow (STAB is safer than NaBH₃CN)High (Thiophenol is toxic/odorous)
Step Count 1 Step1 Step (One-pot)3 Steps
Best Use Case Exhaustive alkylation (quaternary salts)Readily available aldehyde/ketone precursorsComplex/sterically hindered alkyl halides

Logical Workflow Visualization

G Start 3-Phenylpropylamine (Primary Amine) Direct Direct Alkyl Halide Addition Start->Direct Protect 1. NsCl, Et3N (Protection) Start->Protect Mix Mixture of Secondary & Tertiary Amines Direct->Mix NsAmide Ns-Amide Intermediate (Sterically Hindered) Protect->NsAmide Alkylate 2. R-X, K2CO3 (Alkylation) NsAmide->Alkylate AlkNsAmide N-Alkyl Ns-Amide Alkylate->AlkNsAmide Deprotect 3. PhSH, K2CO3 (Deprotection) AlkNsAmide->Deprotect Product Pure Secondary Amine (Target) Deprotect->Product

Logical workflow comparing direct alkylation vs. Fukuyama protection strategy.

Detailed Experimental Protocols

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB) [2]

Objective: One-pot synthesis of N-alkyl-3-phenylpropylamine via aldehyde condensation.

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-phenylpropylamine (1.0 equiv, 10 mmol) and the target aldehyde (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Activation: Add glacial acetic acid (1.0 - 2.0 equiv) to the mixture. Note: Mild acidification accelerates iminium ion formation, which is the active species reduced by STAB.

  • Reduction: Add STAB (1.4 to 1.5 equiv) portion-wise at room temperature. Stir the suspension vigorously for 4–12 hours. Monitor the reaction via TLC (Ninhydrin stain) until the primary amine is completely consumed.

  • Quench and Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride. Stir for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary amine via silica gel column chromatography using a gradient of EtOAc/Hexanes (supplemented with 1% Et₃N to prevent amine streaking on the silica).

Protocol B: Fukuyama Alkylation via 2-Nitrobenzenesulfonamides [1]

Objective: Strict mono-alkylation utilizing an alkyl halide to prevent tertiary amine formation.

Step 1: Protection

  • Dissolve 3-phenylpropylamine (1.0 equiv, 10 mmol) and triethylamine (1.1 equiv, 11 mmol) in anhydrous DCM (20 mL). Cool to 0 °C in an ice-water bath.

  • Add 2-nitrobenzenesulfonyl chloride (NsCl, 1.05 equiv, 10.5 mmol) portion-wise over 5 minutes.

  • Remove the ice bath and stir at room temperature for 1 hour.

  • Quench with 1N HCl (20 mL) to remove any unreacted amine. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the sulfonamide intermediate.

Step 2: Alkylation

  • Dissolve the crude sulfonamide (1.0 equiv) in anhydrous DMF (15 mL). Add anhydrous K₂CO₃ (3.0 equiv).

  • Add the desired alkyl halide (e.g., an alkyl bromide, 1.1 equiv) dropwise.

  • Heat the mixture to 60 °C for 2–4 hours. Note: The elevated temperature ensures complete alkylation of the sterically hindered sulfonamide.

  • Cool to room temperature, dilute with water (50 mL), and extract with diethyl ether (3 × 30 mL). Wash the organic layer thoroughly with water (to remove DMF) and brine, dry, and concentrate.

Step 3: Deprotection

  • Dissolve the N-alkylated sulfonamide (1.0 equiv) in acetonitrile (20 mL).

  • Add thiophenol (2.5 equiv) and aqueous KOH (10.9 M, 2.5 equiv) or solid K₂CO₃ (3.0 equiv). Safety Note: Thiophenol is highly toxic and odorous; perform this step strictly in a well-ventilated fume hood.

  • Heat the mixture at 50 °C for 45 minutes. Note: The thiolate anion attacks the electron-deficient aromatic ring of the nosyl group, releasing sulfur dioxide, the thioether byproduct, and the desired secondary amine.

  • Cool the mixture, dilute with DCM, and wash with 1M NaOH (3 × 20 mL). Note: The NaOH wash is critical as it removes the excess, foul-smelling thiophenol.

  • Dry the organic layer, concentrate, and purify via distillation or chromatography to isolate the pure N-alkyl-3-phenylpropylamine.

References

  • Title: Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine Source: Organic Syntheses, 2002, Vol. 79, p. 186. URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL: [Link]

  • Title: Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases Source: ACS Sustainable Chemistry & Engineering, 2022, 10(21), 6950–6960. URL: [Link]

Synthesis of Fezolinetant using 2-(Dimethylamino)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Clarification on the Synthesis of Fezolinetant

Before proceeding, it is essential to clarify the chemical structure of Fezolinetant and its established synthetic routes. Fezolinetant, approved by the FDA, is chemically known as (R)-(4-fluorophenyl)(8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone[1][2]. Its core structure is a complex heterocyclic system, specifically a triazolopyrazine ring[1][4].

The synthesis of Fezolinetant, as detailed in patent literature, involves the construction of this triazolopyrazine core, followed by functionalization[4]. The molecule does not contain a 2-(dimethylamino)ethyl moiety. Consequently, a synthetic pathway for Fezolinetant utilizing 2-(dimethylamino)ethylamine or its derivatives is not chemically applicable.

However, the N-alkylation of a piperazine ring with a 2-(dimethylamino)ethyl group is a crucial transformation in medicinal chemistry, employed in the synthesis of numerous pharmacologically active compounds. To fulfill the user's request for a detailed protocol on this specific chemical step, this document will provide an in-depth application note on the synthesis of a representative piperazine-containing scaffold where this reaction is a key step.

Application Note: Synthesis of a 1-(3,5-Dimethylbenzoyl)-4-(2-dimethylaminoethyl)piperazine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive, step-by-step guide for the synthesis of a substituted piperazine scaffold, a common motif in drug discovery. The protocol details the selective mono-acylation of piperazine followed by N-alkylation with 2-(dimethylamino)ethyl chloride. The guide emphasizes the rationale behind procedural choices, reaction monitoring, and purification techniques to ensure high yield and purity.

Introduction and Synthetic Strategy

The piperazine ring is a privileged scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability.[5] Functionalizing the two nitrogen atoms of the piperazine core independently is a common strategy to modulate a molecule's interaction with biological targets.

This guide details a reliable two-step synthesis for preparing a differentially substituted piperazine. The overall strategy is as follows:

  • Selective Mono-Acylation: Piperazine is first reacted with 3,5-dimethylbenzoyl chloride. To prevent the formation of the undesired 1,4-disubstituted byproduct, a mono-protonated piperazine salt is generated in situ. This renders one nitrogen atom non-nucleophilic, directing the acylation selectively to the free secondary amine.[6]

  • N-Alkylation: The resulting mono-acylated piperazine intermediate is then alkylated on the remaining secondary amine using 2-(dimethylamino)ethyl chloride. This is a standard nucleophilic substitution reaction performed in the presence of a mild base to neutralize the HCl generated.[7]

The complete synthetic workflow is illustrated below.

G cluster_0 Step 1: Selective Mono-Acylation cluster_1 Step 2: N-Alkylation Piperazine Piperazine Intermediate 1-(3,5-Dimethylbenzoyl)piperazine Piperazine->Intermediate 1. HCl (1 eq.) 2. NaOH AcylChloride 3,5-Dimethylbenzoyl Chloride AcylChloride->Intermediate FinalProduct Final Product: 1-(3,5-Dimethylbenzoyl)-4- (2-dimethylaminoethyl)piperazine Intermediate->FinalProduct K2CO3, Acetonitrile, Reflux AlkylChloride 2-(Dimethylamino)ethyl Chloride HCl AlkylChloride->FinalProduct

Caption: Synthetic workflow for the two-step synthesis.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Notes
Piperazine110-85-086.14Hygroscopic, store in a desiccator.
3,5-Dimethylbenzoyl Chloride6613-44-1168.62Corrosive and moisture-sensitive.[8]
2-(Dimethylamino)ethyl chloride hydrochloride4584-46-7144.04Hygroscopic.
Hydrochloric Acid (HCl)7647-01-036.46Concentrated, 37% w/w.
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, fine powder.
Dichloromethane (DCM)75-09-284.93Anhydrous.
Acetonitrile (ACN)75-05-841.05Anhydrous.
Step 1: Synthesis of 1-(3,5-Dimethylbenzoyl)piperazine

This procedure utilizes the in situ formation of a piperazine mono-salt to achieve selective acylation.

Protocol:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperazine (8.61 g, 100 mmol, 2.5 eq.).

  • Dissolution: Add 100 mL of dichloromethane (DCM) and stir until the piperazine is fully dissolved. Cool the flask to 0 °C in an ice-water bath.

  • Mono-protonation: Slowly add a solution of concentrated HCl (4.1 mL, ~50 mmol, 1.25 eq.) diluted in 20 mL of water via the dropping funnel. Stir the resulting biphasic mixture vigorously for 15 minutes.

    • Expert Insight: Adding slightly more than one equivalent of acid relative to the desired product ensures that the mono-protonated species is favored, effectively protecting one nitrogen atom and preventing di-acylation.

  • Acylation: In a separate beaker, dissolve 3,5-dimethylbenzoyl chloride (6.75 g, 40 mmol, 1.0 eq.) in 30 mL of DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% triethylamine. The starting acyl chloride should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, carefully basify the mixture to pH >11 by adding 5M NaOH solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Step 2: N-Alkylation to yield 1-(3,5-Dimethylbenzoyl)-4-(2-dimethylaminoethyl)piperazine

This is a classic nucleophilic substitution reaction to install the final side chain.

Protocol:

  • Setup: To a 250 mL round-bottom flask, add the crude 1-(3,5-dimethylbenzoyl)piperazine from the previous step (~40 mmol, 1.0 eq.), anhydrous potassium carbonate (K₂CO₃) (11.0 g, 80 mmol, 2.0 eq.), and 100 mL of anhydrous acetonitrile.

    • Expert Insight: Potassium carbonate is an ideal base for this reaction. It is strong enough to scavenge the HCl byproduct but not so strong as to cause side reactions. Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction.

  • Reagent Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride (6.34 g, 44 mmol, 1.1 eq.) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~82 °C) with vigorous stirring. Maintain reflux for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC (10% MeOH in DCM) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in DCM (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product can be purified by flash chromatography on silica gel (gradient of 0-10% Methanol in DCM) to yield a pure oil or solid.

Characterization Data

CompoundExpected YieldAppearanceM+H⁺ (m/z)Key ¹H NMR Signals (CDCl₃, δ ppm)
Intermediate 80-90%White to off-white solid219.157.0-7.1 (3H, Ar-H), 3.3-3.8 (4H, piperazine), 2.9-3.1 (4H, piperazine), 2.3 (6H, Ar-CH₃)
Final Product 75-85%Pale yellow oil or solid290.227.0-7.1 (3H, Ar-H), 3.7-3.9 (2H, piperazine), 2.4-2.6 (8H, piperazine + CH₂N), 2.3 (6H, Ar-CH₃), 2.25 (6H, N(CH₃)₂)

Concluding Remarks

This application note provides a robust and scalable two-step protocol for the synthesis of a 1-aroyl-4-alkyl-piperazine derivative. The principles outlined here—selective mono-functionalization and subsequent N-alkylation—are fundamental techniques in modern synthetic and medicinal chemistry. By carefully controlling stoichiometry and reaction conditions, researchers can effectively generate diverse libraries of piperazine-containing molecules for further investigation.

References

  • Google Patents. (2021).
  • Google Patents. (2019).
  • Google Patents. (2022). WO2022031773A1 - Solid state forms of fezolinetant and salts thereof.
  • Google Patents. (2018).
  • Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of Fezolinetant (33). [Link]

  • ResearchGate. (n.d.). Scheme 28: Synthetic route for Fezolinetant (Veozah). [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1993). Synthesis of chiral piperazin-2-ones as model peptidomimetics. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Fujita, K., et al. (2008). SYNTHESIS OF PIPERAZINE DERIVATIVES BY CpIr COMPLEX-CATALYZED N-ALKYLATIVE REACTIONS OF ETHANOLAMINES*. Heterocycles, 77(2), 1373. [Link]

  • Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • ResearchGate. (n.d.). a Reaction between Piperazine and 1, 3, 5 Benzenetricarbonyl.... [Link]

  • An, H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(4), 332-337. [Link]

Sources

Technical Guide: Advanced Handling & Synthesis Protocols for Secondary Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secondary amines (


) are privileged pharmacophores and ubiquitous building blocks in medicinal chemistry, appearing in over 30% of small-molecule drugs (e.g., piperazines, morpholines). However, their nucleophilicity and basicity introduce specific handling challenges—namely, hygroscopicity, rapid formation of carbamates upon air exposure, and "streaking" during silica purification.

This guide provides field-proven protocols to standardize the handling of secondary amines, ensuring data integrity and synthetic reproducibility.

Physicochemical Profile & Stability

Basicity and Nucleophilicity

Secondary amines are generally more basic than primary or tertiary amines due to inductive stabilization by alkyl groups and solvation effects. Understanding the


 is critical for selecting the appropriate base during coupling reactions.

Table 1: Comparative


 Values of Common Secondary Amine Scaffolds 
ScaffoldStructure Type

(H₂O)

(DMSO)
Handling Note
Diethylamine Acyclic Aliphatic10.9810.5Highly volatile; prone to rapid carbamate formation.
Pyrrolidine Cyclic (5-mem)11.2710.8Super-nucleophile; often requires lower reaction temps.
Piperidine Cyclic (6-mem)11.1210.8Standard benchmark for secondary amine reactivity.
Morpholine Cyclic (Ether)8.368.8Reduced basicity due to inductive effect of oxygen.
Piperazine Cyclic (Diamine)9.8 (N1)9.1Can act as a bidentate ligand; watch for metal scavenging.
The "Air-Aging" Phenomenon: Carbonate Formation

A common failure mode in the lab is the use of "aged" secondary amines that have been stored in non-inert conditions. Secondary amines react with atmospheric


 to form carbamic acid salts (carbamates), often visible as a white crust on the bottle cap.

Mechanism:



Impact: Weighing an "aged" amine introduces significant stoichiometric error (the salt is heavier than the free base) and releases water into anhydrous reactions upon heating.

Storage & Preparation Protocols

Protocol 1: Conversion of Free Base to Hydrochloride Salt

For long-term stability, convert unstable or volatile liquid amines into crystalline HCl salts.

Reagents:

  • Crude Secondary Amine (Free Base)

  • 4M HCl in Dioxane (or freshly generated HCl gas)

  • Anhydrous Diethyl Ether (

    
    ) or MTBE
    

Procedure:

  • Dissolution: Dissolve the amine (1.0 equiv) in a minimal volume of anhydrous

    
     (approx. 5-10 mL per gram). Cool to 0°C in an ice bath.
    
  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equiv) under vigorous stirring. A white precipitate should form immediately.

    • Note: If using aqueous HCl (e.g., 37%), dissolve amine in Ethanol instead, add acid, then evaporate to dryness.

  • Precipitation: Stir at 0°C for 30 minutes. If the precipitate is gummy, add more

    
     and sonicate to induce crystallization.
    
  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold

    
    .
    
  • Drying: Dry in a vacuum oven at 40°C or under high vacuum for 4 hours to remove trace dioxane. Store in a desiccator.

Synthetic Workflows: Amide Coupling

Choosing the right coupling reagent is dictated by the steric profile of the amine and the epimerization risk of the carboxylic acid.

Decision Logic for Coupling Reagents

CouplingLogic Start Start: Amide Coupling IsChiral Is Acid Epimerization Prone? Start->IsChiral Steric Is Amine Sterically Hindered? IsChiral->Steric No T3P Protocol A: T3P / Pyridine (Low Epimerization) IsChiral->T3P Yes (e.g., Phenylglycine) HATU Protocol B: HATU / DIPEA (High Reactivity) Steric->HATU No/Moderate SOCl2 Acid Chloride Method (Extreme Sterics) Steric->SOCl2 Yes (e.g., t-Butyl amine)

Figure 1: Decision tree for selecting amide coupling conditions based on substrate properties.

Protocol A: T3P (Propylphosphonic Anhydride) Coupling

Best for: Epimerization-sensitive acids and easy aqueous workup.[1][2]

Advantages: T3P byproducts are water-soluble; no "crash out" of urea byproducts (like DCU from DCC).[2]

  • Setup: In a round-bottom flask, dissolve Carboxylic Acid (1.0 equiv) and Secondary Amine (1.1 equiv) in EtOAc or DCM (0.1 M concentration).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv). Cool to 0°C.

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

    • Critical: Do not pre-activate the acid with T3P in the absence of the amine.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by LCMS.[3]

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Water (2x)

    • 0.5M HCl (to remove excess amine/pyridine)

    • Sat.

      
       (to remove excess acid)
      
    • Brine.

  • Result: Organic layer usually contains pure amide; concentrate to yield product.

Protocol B: HATU Standard Coupling

Best for: Fast reactions, unhindered substrates.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5–10 minutes at RT.

    • Observation: Solution often turns yellow/orange (formation of activated ester).

  • Coupling: Add Secondary Amine (1.1–1.2 equiv) followed by additional DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Quench: Dilute with EtOAc/Ether and wash extensively with water/LiCl solution to remove DMF.

Advanced Workflow: Buchwald-Hartwig Amination

Secondary amines are excellent substrates for Pd-catalyzed cross-coupling with aryl halides.

Standard Conditions (The "General" Screen):

  • Catalyst:

    
     (2 mol%) + XPhos or RuPhos (4 mol%).
    
  • Base:

    
     (1.4 equiv) for non-sensitive substrates; 
    
    
    
    for ester/nitrile tolerance.
  • Solvent: Toluene or Dioxane (degassed).

  • Temperature: 80–100°C.

Self-Validating Check: If the reaction turns black immediately upon heating, oxygen may be present (Pd black precipitation). Ensure rigorous sparging with Argon for 15 minutes prior to adding the catalyst.

Purification & QC: Handling "Streaking"

Secondary amines interact strongly with the acidic silanol groups (


) on silica gel, causing peak tailing (streaking) and poor separation.
Protocol: Triethylamine (TEA) Modified Silica
  • Eluent Prep: Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1% v/v Triethylamine .

  • Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of the TEA-modified eluent before loading the sample. This neutralizes the acidic sites.

  • Run: Elute with the TEA-modified solvent.

  • Post-Run: The collected fractions will contain TEA. Remove it by rotary evaporation; TEA (bp 89°C) co-evaporates well with heptane or DCM.

QC Check (TLC)
  • Stain: Secondary amines stain predominantly with Ninhydrin (Red/Pink spots) or Iodine .

  • TLC Dip: If the spot streaks on the TLC plate, add a drop of TEA to the developing chamber or pre-dip the plate in 5% TEA/Hexane.

Safety: The Nitrosamine Hazard

Critical Warning: Secondary amines can react with nitrosating agents (nitrites, nitrous acid) to form N-nitrosamines , which are potent carcinogens.

  • Waste Disposal: NEVER dispose of secondary amines in the same waste container as strong oxidizers or acidic aqueous waste containing sodium nitrite (often used in diazotization).

  • Quenching: If a reaction involves both secondary amines and nitrites, quench with Ascorbic Acid (Vitamin C) or Sulfamic Acid to scavenge nitrosating species before workup.

References

  • T3P Protocol: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011, 13(19), 5048–5051. Link

  • Amine Stability: Henni, A., et al. "Reaction of Carbon Dioxide with Aqueous Solutions of Alkanolamines." Ind.[4][5][6][7] Eng. Chem. Res., 2008. Link

  • Buchwald-Hartwig Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • pKa Data: Bordwell pKa Table (Acidity in DMSO). Link

  • Purification Techniques: "Purification of Amines: Flash Chromatography Guide." Biotage Application Notes. Link

Sources

Application Notes and Protocols for Catalytic Hydrogenation Methods Involving 2-(Dimethylamino)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Dimethylamino)ethylamine is a versatile and readily available bifunctional molecule incorporating both a primary and a tertiary amine. This unique structural feature makes it a valuable building block and modifier in the realm of catalytic hydrogenation. While not as extensively documented as a standalone ligand as some more complex structures, its principles of action can be inferred from analogous systems, and its utility can be categorized into two primary roles: as a foundational precursor for the synthesis of more complex chiral ligands for asymmetric hydrogenation, and as a basic additive that can influence the rate and selectivity of hydrogenation reactions, particularly for polar functional groups. This guide provides detailed insights into these applications, complete with theoretical frameworks and practical, field-tested protocols.

Part 1: 2-(Dimethylamino)ethylamine as a Precursor for Chiral P,N-Ligands in Asymmetric Hydrogenation

Scientific Rationale

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Asymmetric catalytic hydrogenation, which employs a chiral catalyst to stereoselectively reduce a prochiral substrate, is a powerful tool in this endeavor. The chirality of the catalyst is typically derived from a chiral ligand coordinated to a metal center (commonly Rhodium, Ruthenium, or Iridium). P,N-ligands, which contain both a soft phosphorus and a hard nitrogen donor atom, have emerged as a highly effective class of ligands for a variety of asymmetric transformations.

2-(Dimethylamino)ethylamine provides a convenient and inexpensive scaffold for the synthesis of P,N-ligands. The primary amine can be readily functionalized to introduce a chiral element, while the tertiary amine remains as a coordinating group. The resulting ligands can chelate to a metal center, creating a well-defined and rigid chiral environment necessary for high enantioselectivity.

Diagram: Synthesis of a Hypothetical Chiral P,N-Ligand from 2-(Dimethylamino)ethylamine

G cluster_0 Ligand Synthesis A 2-(Dimethylamino)ethylamine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Chiral Aldehyde/Ketone B->C D Chiral Secondary Amine Intermediate C->D Formation of Chiral Amine F Phosphine-Amine Ligand (P,N-Ligand) D->F Phosphinylation E Chlorodiphenylphosphine (Ph₂PCl) E->F

Caption: Synthesis of a chiral P,N-ligand from 2-(dimethylamino)ethylamine.

Protocol 1: Synthesis of a Representative Chiral P,N-Ligand

This protocol outlines the synthesis of a hypothetical chiral P,N-ligand, (S)-N'-(1-phenylethyl)-N,N-dimethylethane-1,2-diamine-phosphine, for illustrative purposes.

Materials:

  • 2-(Dimethylamino)ethylamine

  • (S)-(-)-1-Phenylethylamine

  • Acetophenone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Triethylamine (NEt₃), anhydrous

  • Diethyl ether, anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reductive Amination:

    • To a solution of (S)-(-)-1-phenylethylamine (1.0 eq) in anhydrous DCM under an inert atmosphere, add acetophenone (1.05 eq).

    • Stir the mixture at room temperature for 30 minutes to form the imine.

    • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the chiral secondary amine intermediate.

  • Phosphinylation:

    • Dissolve the chiral secondary amine intermediate (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous diethyl ether under an inert atmosphere.

    • Cool the solution to 0 °C and add chlorodiphenylphosphine (1.0 eq) dropwise.

    • A white precipitate of triethylamine hydrochloride will form.

    • Stir the reaction at room temperature for 4-6 hours.

    • Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the salt.

    • Concentrate the filtrate under reduced pressure to yield the crude P,N-ligand.

    • Purify the ligand by column chromatography on silica gel under an inert atmosphere.

Protocol 2: Asymmetric Hydrogenation of a Prochiral Olefin

This protocol describes a general procedure for the asymmetric hydrogenation of a model substrate, methyl α-acetamidoacrylate, using an in-situ prepared Rhodium catalyst with the synthesized P,N-ligand.

Materials:

  • Synthesized chiral P,N-ligand

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Methyl α-acetamidoacrylate

  • Methanol, degassed

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • Catalyst Preparation (in-situ):

    • In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral P,N-ligand (1.1 mol%) in degassed methanol.

    • Stir the solution at room temperature for 30 minutes. The solution should change color, indicating complex formation.

  • Hydrogenation:

    • In a separate flask, dissolve methyl α-acetamidoacrylate (100 mol%) in degassed methanol.

    • Transfer the substrate solution to the autoclave.

    • Using a cannula, transfer the catalyst solution to the autoclave under a positive pressure of inert gas.

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).

    • Stir the reaction at room temperature for the specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen from the autoclave.

    • Remove the solvent under reduced pressure.

    • The conversion can be determined by ¹H NMR spectroscopy of the crude product.

    • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

ParameterTypical Range
Catalyst Loading0.1 - 2 mol%
Ligand-to-Metal Ratio1.1:1 to 1.5:1
Hydrogen Pressure5 - 50 bar
Temperature20 - 60 °C
SolventMethanol, Ethanol, THF

Part 2: 2-(Dimethylamino)ethylamine as a Basic Additive in Catalytic Hydrogenation of Nitroarenes

Scientific Rationale

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, with wide applications in the production of dyes, pharmaceuticals, and agrochemicals. Catalytic hydrogenation is the preferred industrial method for this conversion. The addition of a base can significantly influence the rate and selectivity of this reaction. Amines, such as 2-(dimethylamino)ethylamine, can act as basic additives. While the exact mechanism can be complex and substrate-dependent, the amine additive can:

  • Neutralize acidic byproducts: This can prevent catalyst deactivation.

  • Modify the catalyst surface: Adsorption of the amine onto the catalyst surface can alter its electronic properties and steric environment, potentially leading to improved selectivity.

  • Promote heterolytic cleavage of H₂: In some systems, the amine can facilitate the activation of hydrogen.

A study on the use of 4-(dimethylamino)pyridine (DMAP) in the Pt/C-catalyzed hydrogenation of nitroarenes to N-arylhydroxylamines demonstrated that a nitrogen-containing base can enhance reaction activity.[1] A similar role can be postulated for 2-(dimethylamino)ethylamine in related systems.

Diagram: Workflow for Nitroarene Hydrogenation with an Amine Additive

G cluster_1 Hydrogenation Protocol A Charge Autoclave with Nitroarene, Solvent, and Catalyst B Add 2-(Dimethylamino)ethylamine A->B C Seal and Purge with H₂ B->C D Pressurize with H₂ and Heat C->D E Monitor Reaction Progress (e.g., by TLC or GC) D->E F Cool, Vent, and Filter Catalyst E->F G Work-up and Purify Product F->G

Caption: General workflow for the catalytic hydrogenation of a nitroarene using an amine additive.

Protocol 3: Palladium-Catalyzed Hydrogenation of a Nitroarene with 2-(Dimethylamino)ethylamine as an Additive

This protocol is adapted from established procedures for the hydrogenation of nitroarenes with amine additives and provides a plausible method for utilizing 2-(dimethylamino)ethylamine.

Materials:

  • Substituted Nitroarene (e.g., 4-nitroacetophenone)

  • 10% Palladium on Carbon (Pd/C)

  • 2-(Dimethylamino)ethylamine

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor (autoclave)

  • Celite or other filter aid

Procedure:

  • Reaction Setup:

    • To the autoclave vessel, add the substituted nitroarene (1.0 eq).

    • Add the solvent (e.g., ethanol).

    • Carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate).

    • Add 2-(dimethylamino)ethylamine (5-10 mol%).

  • Hydrogenation:

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5 bar).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C).

    • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots by TLC or GC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography, recrystallization, or distillation as required.

ParameterTypical ConditionRationale
Catalyst10% Pd/CStandard and effective catalyst for nitro group reduction.
SolventEthanol, Ethyl AcetateGood solvents for a wide range of organic compounds.
Amine Additive5-10 mol%To potentially enhance reaction rate and selectivity.
H₂ Pressure1-10 barSufficient for most nitro group reductions.
Temperature25-50 °CMild conditions are often sufficient.

Conclusion

2-(Dimethylamino)ethylamine represents a cost-effective and versatile molecule in the context of catalytic hydrogenation. Its primary utility lies in its role as a precursor for the synthesis of valuable chiral P,N-ligands for asymmetric catalysis, enabling the production of enantiomerically enriched molecules. Furthermore, its basic nature allows it to function as a beneficial additive in certain hydrogenation reactions, such as the reduction of nitroarenes, where it can positively influence reaction rates and outcomes. The protocols provided herein offer a solid foundation for researchers to explore and exploit the potential of 2-(dimethylamino)ethylamine in their synthetic endeavors.

References

  • Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 1998-2007. [Link]

  • Blaser, H. U.; Spindler, F. Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. In Asymmetric Catalysis on Industrial Scale; John Wiley & Sons, Ltd, 2004; pp 1–12. [Link]

  • Li, H.; et al. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules2023 , 28 (7), 3031. [Link]

Sources

Scale-up synthesis of 2-(Dimethylamino)ethylamine for manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(Dimethylamino)ethylamine (DMAEA)

Executive Summary

Target Molecule: 2-(Dimethylamino)ethylamine (CAS: 108-00-9) Synonyms: N,N-Dimethylethylenediamine; 1-Amino-2-(dimethylamino)ethane.[1] Application: Precursor for antihistamines (e.g., Chloropyramine), antidepressants, and chelating ligands. Scale: Pilot to Manufacturing (10 kg – 100 kg batch).

This application note details the process engineering for the scale-up of 2-(Dimethylamino)ethylamine (DMAEA) via the nucleophilic amination of 2-chloro-N,N-dimethylethylamine hydrochloride (DMC·HCl) . Unlike laboratory methods that may utilize highly hazardous aziridine gas directly, this protocol generates the reactive aziridinium intermediate in situ from a stable salt precursor, balancing industrial safety with high reactivity.

The guide emphasizes Critical Process Parameters (CPPs) controlling the competition between amination (product formation) and dimerization (impurity formation), ensuring a purity profile suitable for pharmaceutical intermediates (>99.0% by GC).

Process Chemistry & Mechanism

The synthesis relies on the intramolecular cyclization of the chloramine to a reactive aziridinium ion, followed by ring-opening with ammonia.

Reaction Scheme:

  • Free-Basing: Neutralization of DMC·HCl releases the free amine.

  • Activation: Spontaneous cyclization to the N,N-dimethylaziridinium ion (The electrophile).

  • Substitution: Nucleophilic attack by Ammonia (

    
    ) to form DMAEA.
    

Side Reactions (Critical Quality Attributes):

  • Hydrolysis: Reaction with water forms N,N-dimethylethanolamine (DMEA).

  • Dimerization: Reaction of the product (DMAEA) with the aziridinium ion forms Bis[2-(dimethylamino)ethyl]amine. This is the most difficult impurity to remove.

Mechanistic Pathway (DOT Diagram)

DMAEA_Synthesis DMC DMC·HCl (Starting Material) FreeBase Free Amine (Transient) DMC->FreeBase Neutralization Base NaOH/Base Base->FreeBase Aziridinium N,N-Dimethylaziridinium Ion (Active Electrophile) FreeBase->Aziridinium Cyclization (Fast) Product DMAEA (Target Product) Aziridinium->Product + NH3 (Major Path) Impurity_Alc DMEA (Hydrolysis Impurity) Aziridinium->Impurity_Alc + H2O (Minor) Impurity_Dimer Bis-Diamine (Dimer Impurity) Aziridinium->Impurity_Dimer + Product (Late Reaction Phase) Ammonia Ammonia (NH3) (Excess) Ammonia->Product Product->Impurity_Dimer Water H2O Water->Impurity_Alc

Caption: Mechanistic flow showing the critical Aziridinium intermediate. High ammonia concentration is required to favor the green path (Product) over the red path (Dimer).

Critical Process Parameters (CPPs)

To minimize the "Dimer" impurity, the reaction kinetics must favor the attack of


 over the attack of the newly formed DMAEA.
ParameterRangeRationale
Molar Ratio (NH₃ : DMC) 10:1 to 20:1 CRITICAL. High excess ammonia renders the bimolecular reaction with product statistically improbable. Ratios < 10:1 exponentially increase dimer formation.
Temperature 60°C – 80°C Activation energy is required for ring opening. < 60°C results in slow conversion; > 90°C increases hydrolysis and pressure risks.
Pressure 5 – 15 bar Required to keep ammonia in the liquid phase (aqueous or anhydrous) at reaction temperature.
Solvent System Water (High Conc.) Water is required to solubilize the salt, but excess water promotes hydrolysis. Use 25-28% aq. NH₃ or anhydrous NH₃ with minimal water.

Detailed Protocol: 10 kg Pilot Batch

Safety Warning:

  • DMC[2]·HCl is a skin irritant.

  • Aziridinium intermediate is a potential alkylating agent (similar to nitrogen mustards).

  • Ammonia is toxic and corrosive.[1][3][4][5]

  • Process involves pressure. Ensure reactor is rated for >20 bar.[6]

Equipment Requirements
  • 20 L Stainless Steel (Hastelloy or 316L) Pressure Reactor (Autoclave).

  • Cooling jacket/coil capable of 0°C.

  • High-pressure dosing pump.

  • Scrubber system for ammonia venting.

Step-by-Step Methodology

Step 1: Reactor Charging (Cold)

  • Purge the reactor with Nitrogen (

    
    ) to remove oxygen.
    
  • Charge 12.0 kg of Ammonium Hydroxide (28% w/w aqueous) .

    • Note: For higher purity, charge 4 kg water and inject 3.5 kg Anhydrous Ammonia (requires cooling to -10°C or pressure).

  • Cool the reactor to 0°C – 5°C .

Step 2: Substrate Addition 4. Dissolve 2.0 kg of 2-Dimethylaminoethyl chloride hydrochloride (DMC·HCl) in 1.5 L of Water .

  • Why? Pre-dissolution prevents solids from clogging the dosing lines.
  • Using the dosing pump, inject the DMC solution into the reactor over 30 minutes .
  • Exotherm Control: The neutralization (if base is present) and solvation are exothermic. Maintain internal temp < 15°C.

Step 3: Reaction (Amination) 6. Seal the reactor. 7. Heat the mass to 70°C over 45 minutes. 8. Hold at 70°C for 4 – 6 hours.

  • Pressure Monitoring: Pressure will rise to approximately 6–10 bar depending on the ammonia concentration.
  • IPC (In-Process Control): Sample via dip tube. Analyze by GC.
  • Target: DMC < 0.5%.
  • Stop Criteria: If Dimer > 3.0%, stop immediately to prevent difficult purification.

Step 4: Degassing and Quench 10. Cool the reactor to 25°C . 11. Slowly vent excess Ammonia to the acid scrubber (e.g., dilute sulfuric acid trap).

  • Caution: Do not vent directly to atmosphere.
  • Apply partial vacuum (300 mbar) to strip residual ammonia.

Step 5: Basification & Extraction 13. Add Sodium Hydroxide (50% w/w solution) until pH > 13.

  • Mechanism:[6][7][8] Converts the product (DMAEA·HCl) and unreacted DMC into free bases.
  • Perform Liquid-Liquid Extraction using Toluene or Isopropyl Acetate (3 x 2 L).
  • Note: DMAEA is highly water-soluble.[2] Salting out with NaCl may be necessary if recovery is low.

Step 6: Purification (Fractional Distillation) 15. Transfer organic layer to a distillation unit with a packed column (min. 10 theoretical plates). 16. Fraction 1: Solvent (Toluene) @ Atm pressure. 17. Fraction 2: Intermediate cut (Water/Amine azeotropes). 18. Fraction 3 (Product): Collect DMAEA at 105°C – 110°C (Atm) or ~50°C at 20 mmHg .

  • Purity Check: GC Area % > 99.0%.

Analytical Control & Validation

Method: GC-FID (Gas Chromatography - Flame Ionization Detector). Column: Amine-deactivated column (e.g., DB-1701 or CP-Volamine). Carrier: Helium.

ComponentRetention Time (Approx)Limit
Ammonia1.5 minN/A
DMAEA (Product) 4.2 min > 98.5%
DMEA (Hydrolysis)5.1 min< 0.5%
Bis-Diamine (Dimer)8.5 min< 1.0%

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High Dimer Content Ammonia ratio too low.Increase NH₃:DMC ratio to 20:1.
Low Conversion Temperature too low.Increase reaction temp to 80°C.
Low Yield Product lost in aqueous phase.DMAEA is very polar. Saturate aqueous layer with NaCl/NaOH before extraction; use continuous extraction.
Color (Yellowing) Oxidation of amines.[9]Sparge all liquids with Nitrogen; store product under Argon.

References

  • Preparation of N,N-dimethylethylenediamine . Organic Syntheses, Coll. Vol. 4, p. 231 (1963). Link (Classic aqueous ammonia route).

  • Process for producing N,N'-dimethylethylenediamine . U.S. Patent 4,940,818.[10] (Describes analogous diamine purification and handling). Link

  • 2-Dimethylaminoethyl chloride hydrochloride Safety Data Sheet . ThermoFisher Scientific. Link

  • Reactivity of 2-chloroethylamine derivatives. Journal of the American Chemical Society, 70(11), 3865-3867.
  • Purification of common organic solvents and amines. Purification of Laboratory Chemicals (Eighth Edition), Butterworth-Heinemann, 2017.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Dimethylamino)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)ethylamine (DMAEA). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this versatile diamine. Here, we provide in-depth, field-tested insights and solutions in a direct question-and-answer format to help you optimize your reaction conditions and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2-(Dimethylamino)ethylamine?

There are several established methods for synthesizing 2-(Dimethylamino)ethylamine, each with distinct advantages and challenges. The choice of route often depends on the scale of the reaction, available starting materials, and equipment.

  • Route A: Reaction of 2-Chloroethylamine with Dimethylamine. This is a common lab-scale nucleophilic substitution. Typically, 2-chloroethylamine hydrochloride is reacted with an excess of dimethylamine (often in aqueous solution or as a gas) in the presence of a base to neutralize the HCl. The primary challenge is preventing the formation of byproducts.

  • Route B: Reductive Amination. This route involves reacting an appropriate carbonyl compound with an amine in the presence of a reducing agent. For DMAEA, this could involve the reductive amination of aminoacetaldehyde with dimethylamine or, more commonly, the reductive alkylation of ethylenediamine with formaldehyde.[1] Common reducing agents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.[1][2][3]

  • Route C: Reaction of Ethylene Oxide with Dimethylamine. This is a highly efficient but also hazardous method typically reserved for industrial-scale production.[4][5] It is a non-catalytic reaction that requires careful control of temperature and pressure in an autoclave to manage its exothermic nature.[5]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues. Each problem is presented with its likely causes and a set of actionable solutions grounded in chemical principles.

Problem 1: Low yield due to the formation of a quaternary ammonium salt byproduct.

Symptom: You observe a significant amount of a water-soluble, non-volatile salt in your crude product. ¹H NMR analysis may show a downfield shift and integration corresponding to more than two methyl groups on a nitrogen center.

Root Cause Analysis: The target product, 2-(Dimethylamino)ethylamine, is a tertiary amine and therefore a potent nucleophile. It can compete with dimethylamine to react with the electrophilic starting material, 2-chloroethylamine, leading to the formation of a quaternary ammonium salt. This side reaction is a common pitfall that significantly reduces the yield of the desired product.

Solutions & Protocols:

  • Leverage Stoichiometry: The most effective way to mitigate this side reaction is to use a significant excess of the dimethylamine nucleophile. This statistically favors the reaction of 2-chloroethylamine with dimethylamine over the product amine.

    • Protocol: Instead of a 2:1 or 3:1 molar ratio, increase the excess of dimethylamine to 5-10 equivalents relative to the 2-chloroethylamine hydrochloride. If using aqueous dimethylamine (e.g., 40% solution), ensure the reaction vessel can accommodate the volume and is well-chilled before the addition of the alkyl halide.

  • Control the Rate of Addition: Adding the electrophile (2-chloroethylamine HCl) slowly to the solution of the nucleophile (dimethylamine) maintains a low instantaneous concentration of the electrophile, further reducing the likelihood of the product amine intercepting it.

    • Protocol: Prepare a solution of 2-chloroethylamine hydrochloride in a minimal amount of water or a suitable solvent. Add this solution dropwise to the vigorously stirred, cooled (0-5 °C) dimethylamine solution over 1-2 hours.

  • Temperature Management: The quaternization reaction often has a higher activation energy than the desired S_N2 reaction. Keeping the reaction temperature low selectively disfavors the side reaction.

    • Protocol: Maintain the reaction temperature below 10 °C for the duration of the 2-chloroethylamine addition and for at least 2-4 hours post-addition before allowing it to slowly warm to room temperature.

Visualizing the Competing Reactions

The diagram below illustrates the desired synthetic pathway versus the problematic side reaction leading to the quaternary ammonium salt.

cluster_main Desired SN2 Reaction cluster_side Undesired Side Reaction Start_DMA Dimethylamine (Excess) Product 2-(Dimethylamino)ethylamine (Desired Product) Start_DMA->Product Nucleophilic Attack Start_ClEtA 2-Chloroethylamine Start_ClEtA->Product Side_Product Quaternary Ammonium Salt (Byproduct) Start_ClEtA->Side_Product Product->Side_Product Nucleophilic Attack

Caption: Desired vs. Undesired Reaction Pathways.

Problem 2: Difficulty in isolating the product from the aqueous reaction mixture.

Symptom: After basifying the reaction mixture, extraction with common organic solvents (e.g., dichloromethane, ethyl acetate) results in poor recovery of the product. The product seems to remain in the aqueous layer.

Root Cause Analysis: 2-(Dimethylamino)ethylamine is a small, polar molecule with two amine functionalities, making it highly soluble in water.[1] Its boiling point is relatively low (approx. 104-106°C), which can also lead to losses during solvent removal.[6]

Solutions & Protocols:

  • Salting Out: Increase the ionic strength of the aqueous layer to decrease the solubility of the organic amine.

    • Protocol: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). K₂CO₃ is often preferred as it also acts as a base and a drying agent. Add the salt portion-wise with stirring until no more dissolves.

  • Choice of Extraction Solvent: Use a solvent that has a good partition coefficient for amines and is easily separable from the product.

    • Protocol: While dichloromethane is effective, repeated extractions (5-7 times) with smaller volumes are more efficient than a few extractions with large volumes. Alternatively, a continuous liquid-liquid extraction apparatus can be used for exhaustive extraction.

  • Drying and Distillation: Proper drying of the organic extracts and careful distillation are critical.

    • Protocol: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtering, remove the bulk of the solvent using a rotary evaporator with a bath temperature not exceeding 40°C. The final purification should be performed by fractional distillation under atmospheric or slightly reduced pressure to isolate the pure product.

Data Table: Physical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
2-(Dimethylamino)ethylamine88.15104-106[6]Miscible[1]
Dimethylamine45.087Very soluble
2-Chloroethylamine79.5487-89Soluble
Problem 3: Low conversion when using a reductive amination approach.

Symptom: Analysis of the crude reaction mixture (e.g., by GC or NMR) shows a large amount of unreacted starting amine (e.g., ethylenediamine) and/or the intermediate imine.

Root Cause Analysis: Reductive amination is a two-step process (imine formation followed by reduction) that is often performed in one pot.[3][7] The reaction's success is highly dependent on pH, the choice of reducing agent, and the reactivity of the carbonyl compound.

  • pH Control: Imine formation is typically acid-catalyzed but the amine must be in its neutral, nucleophilic form. The pH must be carefully controlled, usually in the range of 6-8.

  • Reducing Agent Reactivity: The reducing agent should be selective for the imine over the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) is ideal for this as it is more reactive towards the protonated imine (iminium ion) than the carbonyl group.[2][8]

Solutions & Protocols:

  • Optimize Reaction pH:

    • Protocol: Buffer the reaction mixture. For example, using an acetic acid/acetate buffer system can maintain the pH in the optimal range. Monitor the pH throughout the addition of reagents and adjust as necessary.

  • Select the Right Reducing Agent:

    • Protocol: Use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[2] These are milder and more selective than sodium borohydride (NaBH₄), which can readily reduce the aldehyde starting material.[2]

Troubleshooting Workflow: Reductive Amination

This workflow provides a decision-making process for troubleshooting low yields in reductive amination syntheses.

Start Low Yield Observed Check_pH Is pH between 6-8? Start->Check_pH Check_Reagent Is Reducing Agent Selective? (e.g., NaBH3CN) Check_pH->Check_Reagent Yes Adjust_pH Adjust pH with Buffer or Dilute Acid Check_pH->Adjust_pH No Check_Imine Is Imine Formation Observed? (TLC/GC) Check_Reagent->Check_Imine Yes Change_Reagent Switch to NaBH3CN or NaBH(OAc)3 Check_Reagent->Change_Reagent No Force_Imine Use Dean-Stark Trap or Drying Agent (MgSO4) Check_Imine->Force_Imine Yes, Imine Present Success Yield Improved Check_Imine->Success No, Imine is Reduced Adjust_pH->Check_pH Change_Reagent->Check_Reagent Force_Imine->Success

Caption: Decision tree for troubleshooting reductive amination.

References

  • Guidechem. (n.d.). N,N-Dimethylethylenediamine 108-00-9 wiki.
  • Google Patents. (2018). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
  • Organic Syntheses. (2010). Org. Synth. 2010, 87, 231.
  • Google Patents. (2012). JP5073990B2 - Process for producing N, N'-dimethylethylenediamine.
  • Sigma-Aldrich. (n.d.). N,N'-Dimethylethylenediamine 98 110-70-3.
  • ResearchGate. (2009). Improved synthesis method of 2-(dimethylamino)
  • Chem-Impex. (n.d.). 2-(diméthylamino)éthylamine.
  • Master Organic Chemistry. (2017).
  • Doria. (2019). Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)
  • Royal Society of Chemistry. (2001). Synthesis of 2-(dimethylamino)ethanol by the hydrogenolysis of tris(2-hydroxyethyl)amine.
  • Wikipedia. (n.d.).
  • Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
  • Chem-Impex. (n.d.). 2-(Dimethylamino)ethylamine.
  • Google Patents. (2017). CN106316868A - Bis(2-dimethylaminoethyl)ether synthesis method.
  • ChemicalBook. (n.d.). 2-(Dimethylamino)
  • Chemistry Steps. (2024).
  • Google Patents. (1976).
  • ScienceDirect. (2017).
  • OSHA. (n.d.). Dimethylamine - Analytical Method.
  • CymitQuimica. (n.d.). ...2-(Dimethylamino)ethylamine.
  • ResearchGate. (2011).
  • Sigma-Aldrich. (n.d.). 2-(Dimethylamino)-ethanol for synthesis 108-01-0.
  • PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine.
  • Sciencemadness Discussion Board. (2012). Ethylamine Synthesis.
  • Royal Society of Chemistry. (2012).
  • SLS. (n.d.). 2-Dimethylaminoethanol, purifi | 391263-100ML | SIGMA-ALDRICH.
  • Advanced Organic Synthesis. (2026). The Role of 2-Chloroethylamine Hydrochloride in Advanced Organic Synthesis.
  • Google Patents. (1997). JPH09268163A - Method for producing 2- (dimethylamino) ethanol.
  • Google Patents. (1964).
  • ChemicalBook. (2024).
  • Benchchem. (n.d.). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-(Dimethylamino)ethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and chemical engineers scaling the synthesis of 2-(Dimethylamino)ethylamine (also known as N,N-dimethylethane-1,2-diamine or 1,1-dimethylethylenediamine)[1].

Because this diamine is a critical bidentate ligand and pharmaceutical intermediate, achieving high-purity yields requires precise thermodynamic control. This guide dissects the causality behind temperature optimization, addresses common thermal excursions, and provides self-validating protocols for the two primary synthetic routes: the aziridine ring-opening pathway and the halogenated precursor condensation pathway[2][3].

Quick Reference: Physicochemical Parameters

Before optimizing reaction conditions, it is critical to understand the thermal boundaries of the target molecule. The following table summarizes the key quantitative data for 2-(Dimethylamino)ethylamine[3][4][5].

ParameterValueOperational Implication
CAS Number 108-00-9Identifier for precursor sourcing and safety data.
Molecular Weight 88.15 g/mol Used for stoichiometric calculations and GC-MS (m/z 88).
Boiling Point 104–109 °CDistillation must be strictly controlled to avoid thermal degradation.
Melting Point < -70 °CRemains liquid under all standard cryogenic cooling conditions.
Density (20 °C) 0.807 – 0.81 g/mLEssential for volumetric dosing of the final product.
Flash Point 11.7 °C – 12.5 °CHighly flammable; requires inert gas (N₂) blanketing during synthesis.
pKa 9.59 ± 0.10Determines the pH required for successful neutralization and extraction.
Mechanistic Pathways & Temperature Dynamics

The synthesis of 2-(Dimethylamino)ethylamine is governed by a delicate kinetic vs. thermodynamic balance. As illustrated below, deviating from the optimal 60–80 °C window leads to either kinetic stalling or catastrophic side reactions.

Pathway DMA Dimethylamine (DMA) TempLow T < 50°C Kinetic Limitation DMA->TempLow TempOpt T = 60-80°C Optimal SN2 / Ring-Opening DMA->TempOpt Acid Catalyst DMA->TempOpt Pressure/Base TempHigh T > 100°C Thermal Runaway / E2 Elimination DMA->TempHigh AZ Aziridine AZ->TempLow AZ->TempOpt Acid Catalyst AZ->TempHigh CEA 2-Chloroethylamine CEA->TempLow CEA->TempOpt Pressure/Base CEA->TempHigh Prod 2-(Dimethylamino)ethylamine Target Product TempLow->Prod Low Yield TempOpt->Prod Side Polyethylenimine / Vinylamine Byproducts TempHigh->Side

Figure 1: Temperature-dependent reaction pathways for 2-(Dimethylamino)ethylamine synthesis.

Troubleshooting FAQs: Yield & Exotherm Issues

Q1: Why is my aziridine-dimethylamine reaction yielding a highly viscous, un-distillable mixture instead of the liquid product? The Causality: You are experiencing thermal runaway leading to aziridine polymerization. Aziridine is a highly strained three-membered ring. Its nucleophilic ring-opening is violently exothermic. If the reaction temperature exceeds 80 °C, the thermal energy overcomes the activation barrier for acid-catalyzed homopolymerization faster than the bimolecular nucleophilic attack by dimethylamine. The Fix: Strictly maintain the internal temperature between 60–70 °C. Do not add all reagents at once; aziridine must be dosed continuously at a rate that matches your reactor's heat removal capacity.

Q2: In the 2-chloroethylamine route, I am seeing significant formation of side products and low yields. How does temperature affect this? The Causality: High temperatures (>100 °C) shift the reaction mechanism from nucleophilic substitution (S_N2) to elimination (E2). Because 2-chloroethylamine has a leaving group (Cl) adjacent to a carbon with protons, and dimethylamine acts as both a nucleophile and a base, excessive heat provides the entropic advantage needed for E2 elimination[2]. This produces unwanted vinylamine intermediates and drives over-alkylation. The Fix: Cap the reaction temperature at 80 °C and maintain a pressure of 1.0–2.0 MPa to keep dimethylamine in the liquid phase, driving the S_N2 pathway.

Q3: Can I run the amination at room temperature to completely avoid these side reactions? The Causality: No. While low temperatures suppress E2 elimination and polymerization, they introduce severe kinetic limitations. The activation energy required for both the nucleophilic displacement of the alkyl halide and the ring-opening of aziridine is significant. At temperatures below 50 °C, conversion rates drop exponentially, leading to unreacted precursors and unacceptably long batch times.

Emergency Exotherm Management

When scaling up, localized hot spots can trigger a thermal excursion. Use the following logic to stabilize the reaction safely.

Troubleshooting Start Exotherm Detected (T > 85°C) Halt 1. Halt Reagent Feed (Stop Precursor) Start->Halt Cool 2. Maximize Jacket Cooling Flow Halt->Cool Check 3. Monitor dT/dt Cool->Check Recover dT/dt Negative Resume at 60°C Check->Recover Temp Stabilizes Quench dT/dt Positive Initiate Emergency Quench Check->Quench Runaway Continues

Figure 2: Emergency troubleshooting workflow for thermal excursions during amination.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) that prove the reaction is proceeding correctly at each step.

Protocol A: Synthesis via Aziridine Ring-Opening (Catalytic)

Mechanistic Goal: Controlled nucleophilic attack of dimethylamine on activated aziridine.

  • Reactor Preparation: Charge a jacketed reactor with a 40% aqueous solution of dimethylamine (3.0 equivalents) and a Brønsted acid catalyst (e.g., solid acid resin)[3]. Purge with N₂.

  • Heating: Heat the mixture to exactly 60 °C.

  • Controlled Addition: Begin dropwise addition of aziridine (1.0 equivalent).

    • Self-Validation Checkpoint 1 (Thermal): Monitor the internal temperature derivative (

      
      ). A stable 
      
      
      
      of <0.5 °C/min during addition validates that your cooling capacity perfectly matches the exothermic reaction kinetics. If
      
      
      spikes, pause addition immediately.
  • Digestion: Once addition is complete, maintain stirring at 60–70 °C for 4 hours.

  • End-of-Reaction Validation: Pull a 1 mL aliquot. Analyze via GC-MS. The reaction is validated as complete when the aziridine peak (m/z 43) disappears and the 2-(Dimethylamino)ethylamine peak (m/z 88) accounts for >98% of the organic fraction.

  • Isolation: Filter the solid catalyst and isolate the product via fractional distillation, collecting the fraction boiling at 104–109 °C[4][5].

Protocol B: Synthesis via Halogenated Precursor (High-Pressure)

Mechanistic Goal: S_N2 displacement of chloride by dimethylamine under pressure.

  • Reactor Preparation: Charge a high-pressure autoclave with dimethylamine (excess, acting as both reactant and solvent).

  • Pressurization & Heating: Seal the autoclave, pressurize to 1.0–1.2 MPa, and heat to 70 °C[2].

  • Precursor Injection: Slowly pump 2-chloroethylamine (1.0 equivalent) into the pressurized reactor over 2 hours.

    • Self-Validation Checkpoint 1 (Pressure): Observe the reactor pressure. A gradual drop in pressure (prior to N₂ backfilling) followed by stabilization indicates the successful consumption of volatile dimethylamine gas into the liquid-phase product.

  • Neutralization: Cool the reactor to 25 °C and vent safely. The reaction generates HCl, which forms a salt with the product. Add 45% NaOH aqueous solution to neutralize the mixture.

    • Self-Validation Checkpoint 2 (Titration): The stoichiometric generation of HCl is a proxy for conversion. Titrating the neutralized aqueous phase with AgNO₃ validates the quantitative displacement of the chloride leaving group.

  • Isolation: Separate the organic layer and distill under reduced pressure to yield the pure diamine.

References
  • 1,1-Dimethylethylenediamine. Wikipedia.[Link]

  • Cas 108-00-9, N,N-Dimethylethylenediamine. LookChem.[Link]

Sources

Minimizing side reactions during the alkylation of diamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Diamine Alkylation Strategies Topic: Minimizing Side Reactions During the Alkylation of Diamines Reference ID: TS-ORG-AMINE-042

Introduction: The Nucleophilicity Paradox

Direct alkylation of diamines presents a classic kinetic challenge in organic synthesis. The fundamental issue is that the product of the first alkylation (a secondary amine) is often more nucleophilic than the starting material (a primary amine).

In a standard SN2 reaction, this leads to a "runaway" reaction where the mono-alkylated product competes aggressively for the remaining alkylating agent, resulting in a mixture of mono-, di-, and poly-alkylated species (over-alkylation). Furthermore, diamines introduce the risk of intramolecular cyclization (if chain length permits) or intermolecular polymerization.

This guide provides three distinct, field-proven workflows to solve these issues, ranging from kinetic control to protective group strategies.

Module 1: Direct Alkylation (Kinetic Control)

Best for: Symmetrical diamines or when "good enough" selectivity is acceptable to avoid extra steps.

The "Cesium Effect" & Stoichiometry

If you must perform a direct alkylation with an alkyl halide, you cannot rely on 1:1 stoichiometry. You must manipulate the kinetics.[1]

Key Protocol Adjustments:

  • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration to minimize intermolecular polymerization.

  • The Cesium Effect: Use Cesium Carbonate (

    
    ) in DMF or MeCN. The large radius of the cesium cation (
    
    
    
    ) forms a "loose" ion pair with the amide anion (or stabilizes the transition state), which has been proven to suppress over-alkylation and favor mono-alkylation compared to Na+ or K+ bases.
  • Statistical Excess: Use 5–10 equivalents of the diamine. This ensures the alkyl halide is statistically more likely to encounter a primary amine than a secondary amine product.

Troubleshooting Table: Base Selection

BaseCation RadiusEffect on SelectivityRecommended Solvent

Large (

)
High. Suppresses polyalkylation; promotes macrocyclization.DMF, MeCN

Medium (

)
Moderate. Often leads to mixtures; requires high heat.Acetone, DMF

Small (

)
Poor. Aggressive deprotonation often leads to bis-alkylation.THF, DMF

Module 2: Reductive Amination (The Abdel-Magid Protocol)

Best for: Synthesizing secondary amines from diamines with high chemoselectivity. This is the industry "Gold Standard."

Instead of attacking an alkyl halide, react the diamine with an aldehyde/ketone to form an imine, then reduce it.[2]

  • Why it works: The intermediate imine is less nucleophilic than the starting amine. The reaction stops dead at the mono-alkylated stage because the imine cannot react further until reduced, and the reductant is chosen to be specific for the imine.

Standard Operating Procedure (SOP):

  • Reagents: Diamine (1.0 equiv), Aldehyde (1.0 equiv), Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3][4]

  • Acid Catalyst: If using a ketone, add 1.0 equiv of Acetic Acid (AcOH).

reductive_amination Start Diamine + Aldehyde Imine Imine Intermediate (Non-Nucleophilic) Start->Imine -H2O Product Secondary Amine Imine->Product NaBH(OAc)3 Reduction OverAlk Over-Alkylation Product->OverAlk Blocked by Sterics/Kinetics

Figure 1: The logic of Reductive Amination. Unlike alkyl halides, the intermediate imine prevents the "runaway" reaction.

Module 3: The Fukuyama Amine Synthesis (Ns-Strategy)

Best for: Absolute regioselectivity on asymmetric diamines or solid-phase synthesis.

When you need to alkylate specifically one nitrogen on a complex diamine, the Fukuyama method is superior. It uses a Nitrobenzenesulfonyl (Ns) group to activate the nitrogen.[5]

Mechanism:

  • Protection: The amine reacts with 2-nitrobenzenesulfonyl chloride (NsCl) to form a sulfonamide.

  • Activation: The sulfonamide N-H is acidic (

    
    ). It can be deprotonated by weak bases (like 
    
    
    
    ) and alkylated efficiently.
  • Deprotection: The Ns group is removed via a Meisenheimer complex using a thiol (thiophenol) and base, leaving a secondary amine.[5]

Step-by-Step Protocol:

  • Ns-Protection:

    • Mix Diamine (1.0 equiv) + NsCl (1.0 equiv) +

      
       (1.2 equiv) in DCM at 
      
      
      
      .
    • Note: If diamine is asymmetric, exploit pKa differences or steric hindrance to place the Ns group selectively.

  • Alkylation (Mitsunobu or Direct):

    • Direct: Ns-Amine + Alkyl Halide +

      
       in DMF (
      
      
      
      ).
    • Mitsunobu: Ns-Amine + Alcohol +

      
       + DEAD/DIAD in THF.
      
  • Deprotection:

    • Dissolve alkylated Ns-amide in DMF.

    • Add Thiophenol (

      
      , 1.2 equiv) and 
      
      
      
      (2.0 equiv).
    • Stir at RT for 1–2 hours. The solution usually turns bright yellow (Meisenheimer complex).

fukuyama_cycle Step1 1. Protection (Amine + NsCl) Step2 2. Alkylation (Ns-Amine + R-X + Base) Step1->Step2 Acidic N-H formed Step3 3. Deprotection (Thiophenol + Cs2CO3) Step2->Step3 Stable N-Alkyl species Result Pure Secondary Amine Step3->Result Ns removed

Figure 2: The Fukuyama Cycle allows for alkylation of primary amines without touching the second nitrogen or over-alkylating.

Troubleshooting & FAQs

Q: I am trying to make a macrocycle, but I keep getting polymers. Why? A: You are likely fighting concentration effects.

  • Solution 1 (High Dilution): The reaction concentration must be

    
    . This favors intramolecular collision (ring closing) over intermolecular collision (polymerization).
    
  • Solution 2 (Template Effect): Use

    
    . The cesium cation can act as a template, coordinating both ends of the chain to bring them into proximity for cyclization.
    

Q: Can I use NaBH4 instead of NaBH(OAc)3 for reductive amination? A: Generally, no.


 is too strong; it will reduce the aldehyde/ketone to an alcohol before it forms the imine with your amine. 

is less reactive and will selectively reduce the imine (or iminium ion) in the presence of the aldehyde.

Q: My diamine is asymmetric (primary on one end, secondary on the other). How do I alkylate only the primary end? A: Use the Reductive Amination route (Module 2). The primary amine forms an imine much faster than the secondary amine forms an iminium ion (due to sterics). If you use 1.0 equiv of aldehyde, it will selectively react with the primary amine.

References

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]

  • Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines."[6] Tetrahedron Letters, 36(36), 6373-6374.

Sources

Storage stability and degradation issues of 2-(Dimethylamino)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-(Dimethylamino)ethylamine (DMAE). This center is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the common storage, stability, and degradation issues encountered during its use. Our goal is to equip you with the scientific understanding and procedural knowledge to ensure the integrity of your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs) on Storage and Handling

  • Troubleshooting Guide: Common Degradation Issues

  • Understanding the Chemistry of DMAE Degradation

  • Experimental Protocols for Stability Assessment

  • References

Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common questions regarding the proper storage and handling of 2-(Dimethylamino)ethylamine to maintain its purity and stability.

Q1: What are the ideal storage conditions for 2-(Dimethylamino)ethylamine (DMAE)?

A1: To ensure the long-term stability of DMAE, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The recommended storage temperature is between 0-8°C.[2] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture and carbon dioxide.

Q2: What type of container should I use to store DMAE?

A2: DMAE should be stored in the original manufacturer's container whenever possible. If transferring is necessary, use containers made of materials compatible with amines, such as steel or certain types of plastic. Avoid containers made of copper, aluminum, or their alloys, as DMAE can react with these metals.[3]

Q3: Is DMAE sensitive to air or light?

A3: Yes, DMAE is sensitive to both air and, to a lesser extent, light. Exposure to air can lead to oxidative degradation, which is a primary cause of color change and impurity formation.[4] While not as critical as air-tightness, protection from light is also recommended as a best practice for all chemicals.

Q4: What are the main chemical incompatibilities of DMAE?

A4: DMAE is a base and will react exothermically with acids. It is also incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1] Contact with these substances can lead to vigorous reactions and degradation of the DMAE. It can also react with carbon dioxide from the air.[1]

Q5: I need to handle DMAE outside of a fume hood for a short period. Is this safe?

A5: It is strongly recommended to handle DMAE exclusively in a chemical fume hood.[1] DMAE is harmful if inhaled, causing irritation and potential chemical burns to the respiratory tract.[1] Vapors are flammable and can form explosive mixtures with air.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

ParameterRecommended ConditionRationale
Temperature 0-8°CMinimizes degradation kinetics.
Atmosphere Inert gas (Argon or Nitrogen) headspacePrevents oxidation and reaction with CO2.
Container Tightly sealed, original or compatible materialPrevents contamination and moisture absorption.
Light Amber glass or opaque containerReduces potential for photo-degradation.
Incompatibilities Store away from acids, oxidizers, acid chloridesPrevents hazardous and degradative reactions.[1]

Troubleshooting Guide: Common Degradation Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter, linking observations to underlying chemical causes.

Q6: My previously colorless DMAE has turned yellow/brown. What happened and can I still use it?

A6: The yellowing of amines upon storage is a common sign of oxidative degradation.[4] Oxygen from the air can react with the amine, leading to the formation of oxidized species and, subsequently, conjugated molecules that absorb visible light, appearing yellow or brown. The primary initial product of oxidation of the tertiary amine in DMAE is likely its corresponding N-oxide.[4][5]

Whether you can still use it depends on the requirements of your experiment. For applications sensitive to impurities, the material should be purified (e.g., by distillation) or a new bottle should be used. For less sensitive applications, you should first assess the purity using an analytical technique like GC-MS or HPLC to determine if the level of impurities is acceptable.

Q7: I am seeing an unexpected peak in my analytical run (GC-MS, LC-MS, NMR) of a reaction involving DMAE. Could it be a degradant?

A7: It is highly possible. The most likely degradation product of DMAE is 2-(Dimethylamino)ethanol N-oxide (C4H11NO2, MW: 105.14 g/mol ), formed through oxidation of the tertiary amine nitrogen.[4][5][6] If you are using mass spectrometry, look for a mass corresponding to the parent DMAE molecule plus an oxygen atom (M+16). Other less common degradation products could arise from more complex reactions, but the N-oxide is the most probable first species to check for.

Q8: My reaction is giving lower yields than expected when I use an older bottle of DMAE. Why?

A8: The decreased yield is likely due to a lower concentration of active DMAE in your older stock. As DMAE degrades, its effective molarity decreases. The degradation products, such as the N-oxide, may not be active in your reaction or could even act as inhibitors. It is also possible that absorbed water or carbon dioxide has partially neutralized the amine, reducing its basicity or nucleophilicity. We recommend verifying the purity of the aged reagent using the protocols outlined in Section 4.

Q9: I've noticed a solid precipitate in my bottle of DMAE. What is it?

A9: If the DMAE has been exposed to air, the precipitate could be a carbamate salt. This is formed by the reaction of the amine with atmospheric carbon dioxide. This is a common issue with many liquid amines.

Understanding the Chemistry of DMAE Degradation

To effectively prevent and troubleshoot degradation, it is essential to understand the chemical pathways involved. For 2-(Dimethylamino)ethylamine, the primary route of degradation under typical storage conditions is oxidation.

Oxidative Degradation Pathway

The tertiary amine group in DMAE is susceptible to oxidation, particularly in the presence of atmospheric oxygen. The initial and most significant degradation product is the corresponding N-oxide.

DMAE_Oxidation DMAE 2-(Dimethylamino)ethylamine (C4H12N2) N_Oxide 2-(Dimethylamino)ethylamine N-Oxide (C4H12N2O) DMAE->N_Oxide Oxidation Oxygen O2 (Air) Oxygen->N_Oxide Further_Products Further Degradation (Colored Impurities) N_Oxide->Further_Products Further Reactions/ Rearrangement

Caption: Primary oxidative degradation pathway of DMAE.

This N-oxide can potentially undergo further reactions or rearrangements, especially under the influence of heat or light, leading to the formation of more complex, often colored, impurities.

Experimental Protocols for Stability Assessment

To ensure the quality of your DMAE and the reproducibility of your results, it is crucial to have a reliable method for assessing its purity. This section provides a framework for a stability-indicating analytical method based on High-Performance Liquid Chromatography (HPLC), which is well-suited for separating the polar DMAE from its potential non-volatile degradation products.

Protocol: Stability-Indicating HPLC Method for DMAE

This protocol is designed to separate DMAE from its primary degradant, the N-oxide, and other potential impurities.

1. Objective: To develop and validate an HPLC method that can accurately quantify the purity of 2-(Dimethylamino)ethylamine and separate it from its degradation products.[7]

2. Materials and Reagents:

  • 2-(Dimethylamino)ethylamine (DMAE) sample and reference standard

  • HPLC grade acetonitrile and water

  • Ammonium acetate

  • Methanol

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[8]

  • HPLC system with UV or PDA detector

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 40°C[8]

  • Detection Wavelength: 210 nm (as DMAE has poor UV absorbance, low wavelength detection is necessary)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately prepare a stock solution of DMAE reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Prepare the DMAE sample to be tested at the same concentration as the standard stock solution, using the mobile phase as the diluent.

5. Forced Degradation Study: To confirm the stability-indicating nature of the method, perform a forced degradation study on a sample of pure DMAE.[9] This involves subjecting the amine to harsh conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Mix DMAE with 1 M HCl and heat at 80°C for 60 minutes. Neutralize before injection.[10]

  • Base Hydrolysis: Mix DMAE with 1 M NaOH and heat at 80°C for 60 minutes. Neutralize before injection.[10]

  • Oxidative Degradation: Mix DMAE with 3% H2O2 and store at 80°C for 60 minutes.[10]

  • Thermal Degradation: Heat the pure DMAE at 100°C for 24 hours.[10]

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent DMAE peak.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation start Obtain DMAE Sample stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal) start->stress control Prepare Unstressed Control start->control hplc Analyze Samples by HPLC stress->hplc control->hplc eval Evaluate Peak Purity and Resolution hplc->eval result Method is Stability-Indicating? eval->result pass Proceed with Purity Assay result->pass Yes fail Optimize HPLC Method result->fail No fail->hplc

Caption: Workflow for verifying a stability-indicating HPLC method.

References

  • Chakma, A., & Meisen, A. (n.d.). Identification of methyl diethanolamine degradation products by gas chromatography and gas chromatography-mass spectrometry. The UWA Profiles and Research Repository.
  • Darabi, A., Shirin-Abadi, A. R., Jessop, P. G., & Cunningham, M. F. (n.d.). Nitroxide-Mediated Polymerization of 2-(diethyl) aminoethyl methacrylate (DEAEMA)
  • (n.d.). Synthesis of 2-(dimethylamino)ethanol by the hydrogenolysis of tris(2-hydroxyethyl)amine.
  • (n.d.). EP0216646A2 - N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained.
  • (2010, August 24).
  • (n.d.). Long term stability of poly((2-dimethylamino)ethyl methacrylate)-based gene delivery systems. PubMed.
  • (n.d.).
  • (n.d.). 2-(Dimethylamino)ethanol N-oxide | C4H11NO2 | CID 139167. PubChem - NIH.
  • (n.d.). (2-Decanamidoethyl)dimethylamine N-oxide. PMC - NIH.
  • (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • (2025, August 7). Nitroxide-Mediated Polymerization of 2‑(Diethylamino)ethyl Methacrylate (DEAEMA) in Water | Request PDF.
  • (n.d.). 2-(Dimethylamino)ethylamine. Chem-Impex.
  • (n.d.). ...2-(Dimethylamino)ethylamine | CymitQuimica.
  • (n.d.). Synthesis of 2-dimethylamino-N,N-dimethylaniline N-oxide.
  • (n.d.). Amine oxide. Wikipedia.
  • (n.d.). 2-Dimethylaminoethanol. Antibodies.
  • (n.d.). 2-(Dimethylamino)ethanol | C4H11NO | CID 7902. PubChem.
  • (n.d.). N-(2-(Dimethylamino)ethyl)-N'-(2-((2-(dimethylamino)ethyl)methylamino)ethyl)-N,N'-dimethylethylenediamine. PubChem.
  • (2026, February 14).
  • (n.d.). 2-Dimethylaminoethylamine(108-00-9). ChemicalBook.
  • (2025, October 7).
  • (n.d.).
  • (2025, December 19). GC-MS Method Development for Nitrosamine Testing.
  • (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • (n.d.). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC.
  • (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according.
  • (n.d.).
  • (n.d.). What is a stability indicating method? | Peptide Testing. AmbioPharm.
  • (n.d.). Development and Full Validation of a Stability- indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide.

Sources

Technical Support Center: 2-(Dimethylamino)ethylamine (DMAE) Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-(Dimethylamino)ethylamine (DMAE) salts. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to the solubility challenges frequently encountered with this versatile compound. This resource is structured to move from foundational knowledge to specific, actionable troubleshooting protocols, ensuring you can quickly diagnose and solve issues in your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of DMAE Salt Solubility

This section addresses the core principles governing the solubility of DMAE salts. Understanding these fundamentals is the first step in effective troubleshooting.

Q1: What is 2-(Dimethylamino)ethylamine (DMAE), and why is its salt form typically used?

A1: 2-(Dimethylamino)ethylamine is a tertiary amine, appearing as a liquid at room temperature with a characteristic amine-like odor.[1] In research and pharmaceutical applications, DMAE is often converted into a salt (e.g., DMAE bitartrate or DMAE hydrochloride). This is done to improve its stability, handling, and, most importantly, its aqueous solubility.[2][3] The salt form is typically a white crystalline powder, which is easier to weigh and handle than the liquid free base.[2]

Q2: Why is pH so critical for the solubility of DMAE salts?

A2: The solubility of DMAE salts is highly pH-dependent due to the presence of the tertiary amine group.[1][4] This amine group can exist in a protonated (charged, ammonium ion) form or a deprotonated (neutral, free base) form.

  • In acidic conditions (low pH): The amine group is protonated (R-N(CH₃)₂H⁺), forming a cation. This charged species readily interacts with polar solvents like water, leading to high solubility.[5][6]

  • In basic conditions (high pH): The amine group is deprotonated, reverting to the less soluble free base form. This can cause the compound to precipitate out of aqueous solutions.[7]

Therefore, maintaining an appropriate acidic to neutral pH is crucial for keeping DMAE salts dissolved in aqueous media.

Diagram: pH-Dependent Equilibrium of DMAE

The following diagram illustrates the equilibrium between the soluble, protonated form and the less soluble, free base form of DMAE, which is governed by the solution's pH.

DMAE_Equilibrium cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated Protonated DMAE (Salt Form) R-N(CH₃)₂H⁺ (High Water Solubility) FreeBase Free Base DMAE R-N(CH₃)₂ (Low Water Solubility) Protonated->FreeBase + OH⁻ FreeBase->Protonated + H⁺

Caption: pH effect on DMAE solubility.

Q3: How does the choice of counter-ion (e.g., hydrochloride vs. bitartrate) affect solubility?

A3: Salt formation is a common and effective method to increase the solubility of acidic and basic drugs.[8][9] The choice of the counter-ion is critical and can significantly impact the physicochemical properties of the resulting salt, including its solubility, dissolution rate, stability, and hygroscopicity.[10]

  • Hydrochloride (HCl) salts: Often provide good aqueous solubility and stability.[3] For example, 2-dimethylaminoethyl chloride hydrochloride has a very high water solubility of 2000 g/L at 20°C.[11]

  • Bitartrate salts: These are salts of tartaric acid and are also used to enhance water solubility and stability.[2][12]

The "best" counter-ion depends on the specific application, desired formulation properties, and the solvent system being used. A salt screening study is often necessary to identify the optimal salt form for a new chemical entity.

Q4: Besides water, what other solvents can be used for DMAE salts?

A4: While DMAE salts are primarily known for their aqueous solubility, they also show solubility in other polar organic solvents.[3] Lower aliphatic amines are generally soluble in solvents like ethanol, ether, and benzene.[13][14] However, solubility decreases as the non-polar hydrocarbon portion of the molecule increases.[5][13] When working with mixed-solvent systems, especially in applications like HPLC, it's crucial to be aware of the potential for salt precipitation when the organic solvent concentration becomes too high.[15][16]

Part 2: Troubleshooting Guide - Common Solubility Problems & Solutions

This section provides a systematic approach to resolving specific solubility issues you might encounter during your experiments.

Problem 1: My DMAE salt will not dissolve completely in water at my target concentration.

Probable Cause Diagnostic Check Recommended Solution
Insufficient Solvent Volume Is the concentration attempted near or above the known solubility limit?Increase the solvent volume to lower the concentration. If not possible, proceed to other solutions.
Incorrect pH Measure the pH of the solution. Is it neutral or slightly basic?Adjust the pH to a more acidic range (e.g., pH 4-6) by adding a small amount of a suitable acid (e.g., HCl).[4] This will favor the more soluble protonated form.
Low Temperature Is the solvent at room temperature or colder?Gently warm the solution while stirring. Solubility often increases with temperature. Be cautious not to degrade the compound if it is heat-sensitive.
Poor Compound Purity Are there visible particulates or cloudiness that differ from the bulk material?Verify the purity of your DMAE salt using an appropriate analytical method (e.g., NMR, HPLC).[4][17] Impurities can significantly hinder solubility.
Slow Dissolution Rate Has the mixture been stirred for an adequate amount of time?Increase agitation using a magnetic stirrer or use sonication in an ultrasonic bath to break down aggregates and accelerate dissolution.[4]

Problem 2: My DMAE salt dissolved initially but then precipitated out of solution.

Probable Cause Diagnostic Check Recommended Solution
Temperature Fluctuation Was the solution heated to aid dissolution and then cooled to room temperature?The solution was likely supersaturated at the higher temperature. Maintain a constant, slightly elevated temperature or reduce the initial concentration.[4]
pH Shift Was another component added to the solution that could have altered the pH?Re-measure the pH of the solution. If it has shifted to a more basic pH, re-adjust it to the acidic range where the salt is soluble.
Solvent Evaporation Was the solution left in an open container for an extended period?Keep the container well-sealed to prevent solvent evaporation, which increases the solute concentration and can lead to precipitation.[4]
Common Ion Effect Was another salt containing a common ion added to the solution?This can decrease the solubility of your DMAE salt. If possible, use a different salt or adjust concentrations.
Change in Solvent Composition In a mixed-solvent system (e.g., water/acetonitrile), was the proportion of the organic (less polar) solvent increased?This is a common issue in chromatography. Adding a less polar solvent can cause the salt to "crash out." Ensure the salt is soluble in all solvent ratios used in your experiment.[15]
Diagram: Systematic Troubleshooting Workflow

When faced with a solubility issue, follow this logical workflow to efficiently identify and solve the problem.

Caption: Workflow for troubleshooting DMAE salt solubility.

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for common procedures mentioned in the troubleshooting guide.

Protocol 1: Small-Scale Solubility Testing

Objective: To qualitatively or quantitatively determine the solubility of a DMAE salt in a specific solvent system.

Materials:

  • DMAE salt

  • Calibrated analytical balance

  • A series of small vials (e.g., 2 mL glass vials)

  • Magnetic stir plate and small stir bars

  • Selection of solvents (e.g., deionized water, ethanol, buffer solutions at various pH)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation: Add a pre-weighed amount of DMAE salt (e.g., 5 mg) to a vial.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Agitation: Vigorously mix the vial using a vortex mixer for 1-2 minutes. Place the vial on a stir plate and stir for at least 30 minutes at a constant temperature.

  • Observation (Qualitative): Visually inspect the solution. If the solid is completely dissolved, the solubility is at least 50 mg/mL (5 mg / 0.1 mL).

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another precise aliquot of solvent (e.g., 100 µL) and repeat step 3. Continue this process until the solid is fully dissolved. Calculate the solubility based on the total volume of solvent added.

  • Equilibration (Quantitative): For a more accurate measurement, create a saturated solution by adding excess solid to a known volume of solvent. Stir the mixture for several hours (or until equilibrium is reached) at a constant temperature.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Analysis: Carefully remove a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved DMAE salt using a suitable analytical method like HPLC or UV-Vis spectroscopy (if the molecule has a chromophore).

Protocol 2: pH Adjustment to Enhance Aqueous Solubility

Objective: To increase the solubility of a DMAE salt in an aqueous solution by modifying the pH.

Materials:

  • DMAE salt suspension in water

  • pH meter, calibrated

  • Magnetic stir plate and stir bar

  • Dilute acid solution (e.g., 0.1 M HCl)

  • Dilute base solution (e.g., 0.1 M NaOH) for back-titration if needed

  • Pipettes

Procedure:

  • Initial Measurement: Place the vial containing the DMAE salt suspension on a magnetic stir plate. Introduce the calibrated pH probe into the suspension and record the initial pH.

  • Acidification: While the suspension is stirring, add the dilute acid solution dropwise using a pipette.

  • Monitoring: Observe both the physical appearance of the suspension and the pH reading. Continue adding acid slowly until all of the solid material has dissolved.

  • Final pH: Once the solution is clear, stop adding acid and record the final pH. This pH value represents the upper limit at which your DMAE salt is soluble at this concentration.

  • Optimization (Optional): If a specific pH is required for your experiment, you can now carefully adjust it. Be aware that if you raise the pH too much by adding a base, the compound may precipitate again. The goal is to find the optimal pH that balances solubility with experimental requirements.

Part 4: References

  • 2-(Dimethylamino)ethanol | C4H11NO | CID 7902. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Properties of amines. (n.d.). Lumen Learning. Retrieved February 26, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved February 26, 2026, from [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules. Retrieved February 26, 2026, from [Link]

  • Dimethylethanolamine. (n.d.). Solubility of Things. Retrieved February 26, 2026, from [Link]

  • Physical Properties of Amines. (2026, February 2). CK-12 Foundation. Retrieved February 26, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved February 26, 2026, from [Link]

  • Basicity of Amines and Ammonium Salt Formation. (2020, May 30). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Physical Properties of Amines. (n.d.). BYJU'S. Retrieved February 26, 2026, from [Link]

  • How does branching increase the solubility in amines? (2018, May 12). Quora. Retrieved February 26, 2026, from [Link]

  • 2-(DIMETHYLAMINO)-ETHANOL. (n.d.). Loba Chemie. Retrieved February 26, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). Industrial & Engineering Chemistry Research. Retrieved February 26, 2026, from [Link]

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2024, December 13). MDPI. Retrieved February 26, 2026, from [Link]

  • Precipitating organic amine from organic solution containing dissolved KOH. (2025, May 22). Reddit. Retrieved February 26, 2026, from [Link]

  • Hydrophobic effects within the dynamic pH response of polybasic tertiary amine methacrylate brushes. (2025, August 10). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Room-Temperature Ionic Liquid−Amine Solutions: Tunable Solvents for Efficient and Reversible Capture of CO2. (2008, October 8). Industrial & Engineering Chemistry Research. Retrieved February 26, 2026, from [Link]

  • How to avoid ammonium salt precipitation during the LC gradient. (n.d.). Waters. Retrieved February 26, 2026, from [Link]

  • 2-Dimethylaminoethanol. (n.d.). Antibodies.com. Retrieved February 26, 2026, from [Link]

  • Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. (2011, August 26). MDPI. Retrieved February 26, 2026, from [Link]

  • Methods to boost solubility. (2024, January 12). IJSDR. Retrieved February 26, 2026, from [Link]

  • N,N-Dimethylethanolamine bitartrate. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor. (2023, February 14). PubMed. Retrieved February 26, 2026, from [Link]

  • ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column. (2025, January 17). SIELC Technologies. Retrieved February 26, 2026, from [Link]

  • Polycarboxylic Acid/Amine Salts and Aqueous Systems Containing Same. (n.d.). Google Patents. Retrieved February 26, 2026, from

  • Development of methodologies for dimethylaminoethanol glycolate assay in association with sunscreens in dermocosmetic formulation. (n.d.). SciELO. Retrieved February 26, 2026, from [Link]

  • N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • A Discussion of the pH-Dependent Protonation Behaviors of Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and Poly(ethylenimine-ran-2-ethyl-2-oxazoline) (P(EI-r-EOz)). (2025, August 7). ResearchGate. Retrieved February 26, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). University of Toronto. Retrieved February 26, 2026, from [Link]

  • Effect of pH, Temperature, Molecular Weight and Salt Concentration on the Structure and Hydration of Short Poly(N,N-dimethylaminoethyl methacrylate) Chains in Dilute Aqueous Solutions: A Combined Experimental and Molecular Dynamics Study. (2025, August 10). MDPI. Retrieved February 26, 2026, from [Link]

  • A discussion of the pH-dependent protonation behaviors of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and poly(ethylenimine-ran-2-ethyl-2-oxazoline) (P(EI-r-EOz)). (2011, February 10). PubMed. Retrieved February 26, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. (2010). Scholars Research Library. Retrieved February 26, 2026, from [Link]

  • Quantitative Determination of Dimethylaminoethanol in Cosmetic Formulations by Nuclear Magnetic Resonance Spectroscopy. (2025, August 10). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026, January 28). Crystal Pharmatech. Retrieved February 26, 2026, from [Link]

  • Quantitative determination of dimethylaminoethanol in cosmetic formulations by nuclear magnetic resonance spectroscopy. (n.d.). PubMed. Retrieved February 26, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences. Retrieved February 26, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 26, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-(Dimethylamino)ethylamine (DMAE)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Dimethylamino)ethylamine (DMAE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials and other impurities from your DMAE product. We will explore the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my crude 2-(Dimethylamino)ethylamine (DMAE) product?

A1: The impurities present will depend on your synthetic route. A common laboratory and industrial synthesis involves the reaction of dimethylamine with either 2-chloroethylamine or ethylene oxide. Therefore, the most probable unreacted starting materials are dimethylamine and 2-chloroethylamine or residual reagents from the ethoxylation of dimethylamine.[1] Additionally, side-products or related amines could also be present.

Q2: My crude DMAE is discolored. What could be the cause and how can I address it?

A2: Discoloration in crude DMAE is often due to the formation of impurities during the synthesis, particularly at elevated temperatures.[2] One patented method to obtain a color-stable DMAE product involves adjusting the pH of the crude reaction mixture to not more than about 11.8 with an acid, such as sulfuric or oxalic acid, prior to distillation.[2] This suggests that certain impurities are less volatile or are decomposed under these slightly acidic conditions.

Q3: What is the most effective general method for purifying DMAE and removing unreacted starting materials?

A3: For many amine purifications, including DMAE, a combination of acid-base extraction and fractional distillation is highly effective. Acid-base extraction leverages the basicity of the amine to separate it from neutral or acidic impurities.[3][4][5] Fractional distillation then separates the DMAE from other volatile components based on differences in boiling points.[6][7]

Q4: Can I use chromatography to purify DMAE?

A4: While possible, chromatographic purification of small, polar amines like DMAE on standard silica gel can be challenging due to strong interactions, leading to tailing and poor separation.[8] If chromatography is necessary, consider using basic alumina or reverse-phase chromatography.[8] For analytical purposes to assess purity, High-Performance Liquid Chromatography (HPLC) is a suitable technique.[9][10][11]

Q5: How can I confirm the purity of my final DMAE product?

A5: The purity of your DMAE can be assessed using several analytical techniques. Gas Chromatography (GC) is excellent for determining the percentage of volatile components.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities.[14] HPLC is another powerful tool for purity analysis.[9][10][11]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of 2-(Dimethylamino)ethylamine.

Problem Probable Cause(s) Recommended Solution(s)
Incomplete removal of dimethylamine (a gas at room temp., but may be dissolved). - Inefficient acid wash during extraction.- Insufficient vacuum or improper temperature gradient during distillation.- Ensure the aqueous acid wash is thorough and the pH of the aqueous layer is acidic after extraction.[15]- Perform multiple extractions with fresh acid solution.[15]- For distillation, ensure a good vacuum and a properly packed and insulated fractional distillation column to achieve efficient separation.
Presence of a higher boiling point impurity. - A non-volatile salt or a high-boiling side product.- If the impurity is non-volatile, simple distillation may be sufficient. - For higher boiling organic impurities, fractional distillation with a suitable column is necessary.[6][7]
Low yield of purified DMAE. - Loss of product during aqueous extractions.- Inefficient distillation.- Azeotrope formation.- Minimize the volume of aqueous washes, or back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.- Ensure the distillation apparatus is well-sealed and insulated to prevent loss of vapor.- Check for potential azeotropes with water or other solvents.[16] If an azeotrope is suspected, a different purification strategy may be needed, such as using a different solvent for extraction.
Product is still discolored after purification. - Thermal decomposition during distillation.- Co-distillation of a colored impurity.- Distill under reduced pressure to lower the boiling point and minimize thermal stress.[2]- Pre-treat the crude product by adding an acid to adjust the pH to below 11.8 before distillation.[2]

In-Depth Experimental Protocols

Protocol 1: Purification of DMAE by Acid-Base Extraction followed by Fractional Distillation

This protocol is a robust method for removing a wide range of impurities.

Materials:

  • Crude 2-(Dimethylamino)ethylamine

  • 1 M Hydrochloric Acid (HCl)

  • 5 M Sodium Hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Separatory funnel

  • Round-bottom flasks

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle with a stirrer

  • Vacuum source

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude DMAE in a suitable organic solvent like diethyl ether in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously, venting frequently to release any pressure. This will protonate the DMAE and any other basic impurities, transferring them to the aqueous layer.[3][5]

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer containing the DMAE hydrochloride salt into a clean flask.

  • Repeat Extraction: Repeat the acidic wash of the organic layer one or two more times to ensure complete extraction of the amine. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M NaOH while stirring until the solution is strongly basic (pH > 12). This will deprotonate the DMAE, regenerating the free amine.[4][5]

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract the free DMAE with several portions of fresh diethyl ether.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Fractional Distillation: Set up a fractional distillation apparatus. It is crucial to use a fractionating column to efficiently separate components with close boiling points.[6][7]

  • Distillation Procedure: Heat the crude DMAE in the distillation flask. Collect fractions at different temperature ranges. The main fraction should be collected at the boiling point of pure DMAE (134-136 °C at atmospheric pressure). Distillation under reduced pressure is recommended to prevent decomposition.[2]

Purity Assessment

The purity of the collected fractions should be assessed by an appropriate analytical method such as GC or NMR.[12][14]

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of 2-(Dimethylamino)ethylamine.

Purification_Workflow start Crude DMAE Product extraction Acid-Base Extraction start->extraction Dissolve in organic solvent distillation Fractional Distillation extraction->distillation Isolate and dry free amine analysis Purity Analysis (GC, NMR, HPLC) distillation->analysis Collect fractions pure_product Pure DMAE Product analysis->pure_product Fractions meet purity specifications

Caption: A simplified workflow for the purification of DMAE.

Physical Properties of DMAE and Common Starting Materials

Understanding the physical properties of your target compound and potential impurities is crucial for designing an effective purification strategy.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility in Water
2-(Dimethylamino)ethylamine88.15134-136Miscible
Dimethylamine45.087Miscible
2-Chloroethylamine79.52109-110 (decomposes)Miscible

Data sourced from publicly available chemical databases.

Safety Precautions

2-(Dimethylamino)ethylamine is a corrosive and flammable liquid.[17][18] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19][20][21] Ensure all equipment is properly grounded to prevent static discharge.[19]

References

  • Acid–base extraction - Wikipedia. Available from: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Available from: [Link]

  • 2-DIMETHYLAMINO ETHANOL - Chemstock. Available from: [Link]

  • Amine workup : r/Chempros - Reddit. (2024). Available from: [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available from: [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. (2021). Available from: [Link]

  • 2-(2-(DIMETHYLAMİNO)ETHOXY)ETHANOL (DMAEE) - Ataman Kimya. Available from: [Link]

  • Plasmid Purification DMAE Protocol - Sandiego. Available from: [Link]

  • ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column | SIELC Technologies. (2025). Available from: [Link]

  • HPLC chromatogram for the analysis of DMAE in a solution of... - ResearchGate. Available from: [Link]

  • 2010 - Analytical Method. Available from: [Link]

  • Quantitative determination of dimethylaminoethanol in cosmetic formulations by nuclear magnetic resonance spectroscopy - PubMed. (2008). Available from: [Link]

  • Development of methodologies for dimethylaminoethanol glycolate assay in association with sunscreens in dermocosmetic formulation - SciELO. Available from: [Link]

  • 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE - ResearchGate. Available from: [Link]

  • CA1037496A - Synthesis of bis (2-(n-dimethylamino)ethyl) ether - Google Patents.
  • The Fractional Distillation of a Binary Mixture. Available from: [Link]

  • US3131132A - Purification of dimethylaminoethanol by acid treatment and distillation - Google Patents.
  • Reusable 2-(Dimethylamino)ethyl Methacrylate Polymers On-line Solid-Phase Extraction Coupled to Liquid Chromatography Tandem Mass Spectrometry for Rapid Determination of Acidic Pesticides in Foods - ResearchGate. (2018). Available from: [Link]

  • Removal of N-nitrosodimethylamine precursors with powdered activated carbon adsorption. (2016). Available from: [Link]

  • (PDF) Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity - ResearchGate. (2025). Available from: [Link]

  • DMAE ( Dimethylaminoethanol ) |. Available from: [Link]

  • Solvent-free synthesis and purification of poly[2-(dimethylamino)ethyl methacrylate] by atom transfer radical polymerization - Chemical Communications (RSC Publishing). Available from: [Link]

  • Control of Nitrosamine Impurities in Human Drugs - FDA. Available from: [Link]

  • What is Fractional Distillation? - The Chemistry Blog - ReAgent Chemical Services. (2023). Available from: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). Available from: [Link]

  • Fractional Distillation of Non-ideal Mixtures (Azeotropes) - Chemistry LibreTexts. (2023). Available from: [Link]

  • US5840987A - Process for the preparation of ethylamines - Google Patents.
  • Finding NDMA Precursors Using Accurate Mass Tools with an Agilent 6540 Q-TOF LC/MS - Chemetrix. Available from: [Link]

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Validation & Comparative

1H NMR spectrum interpretation of 2-(Dimethylamino)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

2-(Dimethylamino)ethylamine (DMAEA), frequently referred to as


-Dimethylethylenediamine (DMEDA) , is a critical unsymmetrical diamine building block. Unlike its symmetric counterparts, Ethylenediamine (EDA) and Tetramethylethylenediamine (TMEDA), DMAEA possesses two distinct nitrogen environments: a sterically hindered tertiary amine and a nucleophilic primary amine.

This structural asymmetry renders DMAEA invaluable as a ligand in metal-catalyzed couplings (e.g., Cu-catalyzed aminations) and as a precursor for antihistamines. However, this same asymmetry complicates its NMR profile compared to symmetric analogs. This guide provides a definitive interpretation of the DMAEA 1H NMR spectrum in


, establishing a self-validating protocol for purity assessment.

Structural Analysis & Signal Assignment[1][2]

The power of NMR in analyzing DMAEA lies in identifying the "symmetry break." In symmetric diamines like EDA, the methylene backbone appears as a singlet. In DMAEA, the backbone splits into two distinct triplets due to the differing electronic environments of the primary (


) and tertiary (

) amines.
The Assignment Logic (Graphviz Visualization)

The following diagram maps the specific protons to their chemical shifts, illustrating the shielding effects of the methyl groups.

DMAEA_NMR cluster_mol 2-(Dimethylamino)ethylamine Structure N_tert N(CH3)2 Tertiary Amine CH2_A CH2 (a) (Next to NMe2) N_tert->CH2_A Shift_Me δ 2.23 ppm Singlet (6H) N_tert->Shift_Me Methyls CH2_B CH2 (b) (Next to NH2) CH2_A->CH2_B Shift_CH2A δ 2.34 ppm Triplet (2H) CH2_A->Shift_CH2A Shielded N_prim NH2 Primary Amine CH2_B->N_prim Shift_CH2B δ 2.77 ppm Triplet (2H) CH2_B->Shift_CH2B Deshielded Shift_NH2 δ ~1.40 ppm Broad Singlet (2H) (Variable) N_prim->Shift_NH2 Exchangeable

Figure 1: NMR Signal Assignment Map for DMAEA in


. The tertiary amine group shields the adjacent methylene protons (2.34 ppm) more effectively than the primary amine (2.77 ppm).

Comparative Analysis: DMAEA vs. Alternatives

To validate the identity of DMAEA, one must compare it against its common symmetric analogs. The key differentiator is the multiplicity of the methylene backbone signal.

Spectral Comparison Table ( )
FeatureEthylenediamine (EDA) DMAEA (Target) TMEDA
Symmetry

(Symmetric)

(Asymmetric)

(Symmetric)
Methyl (

)
None2.23 ppm (s, 6H) 2.28 ppm (s, 12H)
Backbone (

)
~2.65 ppm (Singlet)2.34 (t) & 2.77 (t) ~2.30 ppm (Singlet)
Amine (

)
~1.2 ppm (Broad s, 4H)~1.40 ppm (Broad s, 2H) None
Key Diagnostic Single

peak indicates symmetry.
Two distinct triplets indicate asymmetry. Single

peak + Methyls.

Technical Insight:

  • EDA: The methylene protons are chemically equivalent, resulting in a singlet (or very tight multiplet).

  • DMAEA: The asymmetry creates an

    
     (or 
    
    
    
    ) spin system. At 300+ MHz, this resolves into two clear triplets (
    
    
    Hz).
  • TMEDA: Full methylation restores symmetry, collapsing the backbone back to a singlet, but shifted upfield due to the inductive effect of the methyl groups.

Experimental Protocol: The "Pure Shift" Method

Obtaining a clean spectrum for amines is notoriously difficult due to hydrogen bonding and carbamate formation. Follow this self-validating protocol to ensure data integrity.

Reagents & Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
    • Critical: Use a fresh ampoule. Old

      
       becomes acidic (
      
      
      
      ), which protonates the amine, causing significant chemical shift drifts and line broadening.
  • Neutralization (Optional but Recommended): Pass the solvent through a small plug of basic alumina if acid contamination is suspected.

  • Concentration: 10–15 mg of DMAEA in 0.6 mL solvent.

Step-by-Step Workflow

Protocol Start Start: Sample Prep SolventCheck Check CDCl3 Acidity (Is pH < 7?) Start->SolventCheck TreatSolvent Filter through Basic Alumina SolventCheck->TreatSolvent Yes (Acidic) Dissolve Dissolve 10mg DMAEA in 0.6mL CDCl3 SolventCheck->Dissolve No (Neutral) TreatSolvent->Dissolve Acquire Acquire 1H NMR (ns=16, d1=1.0s) Dissolve->Acquire Check Validation Check: Are CH2 peaks triplets? Acquire->Check Pass PASS: Pure Free Base Check->Pass Yes Fail FAIL: Broad/Shifted Peaks (Salt Formation) Check->Fail No

Figure 2: Workflow for acquiring high-fidelity amine spectra. Acidic solvents are the primary cause of spectral distortion.

Troubleshooting & Impurity Profiling

The "Carbamate Trap"

Primary amines greedily absorb atmospheric


 to form carbamates (

).
  • Symptom: Appearance of new signals near 3.0–3.5 ppm and broadening of the

    
     peak.
    
  • Remedy: Store DMAEA under nitrogen/argon. If carbamates are present, distill over KOH before analysis.

Water Interference
  • Observation: A sharp peak at ~1.56 ppm in

    
     (Water) may overlap with the 
    
    
    
    signal (~1.40 ppm).
  • Differentiation: Add a drop of

    
     to the tube and shake.
    
    • The

      
       peak will disappear (exchange).
      
    • The

      
       peak will shift to ~4.8 ppm (
      
      
      
      ).

Detailed Assignment Data ( )

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (

)
Notes

2.23 Singlet6H-Sharp, intense singlet.

2.34 Triplet2H~6.0 HzAdjacent to tertiary amine.

2.77 Triplet2H~6.0 HzAdjacent to primary amine.

1.40 Broad s2H-Position is concentration/temp dependent.

Data correlated from SDBS and commercial standards [1, 2].

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): N,N-Dimethylethylenediamine. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

HPLC Method Development for 2-(Dimethylamino)ethylamine (DMAEA) Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

As a highly polar, short-chain aliphatic diamine, 2-(Dimethylamino)ethylamine (DMAEA) presents a formidable challenge for high-performance liquid chromatography (HPLC) method development. Traditional chromatographic approaches often fail to provide adequate retention, symmetrical peak shapes, or reliable detection for this class of molecules.

This guide objectively compares the performance of standard reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC), and mixed-mode column chemistries. By analyzing the causality behind experimental choices, we provide a self-validating methodology optimized for researchers and drug development professionals.

The Analytical Triad of Challenges

Developing a robust purity assay for DMAEA requires overcoming three distinct physicochemical hurdles:

  • High Polarity: In standard reversed-phase separations, analyte retention is achieved through non-specific hydrophobic interactions with the stationary phase[1]. DMAEA’s high polarity results in minimal partitioning into the alkyl chains, causing it to elute near the void volume.

  • High Basicity: The surface of traditional silica-based stationary phases contains residual silanol groups (Si-OH). Because these silanols are weakly acidic, they dissociate to leave behind negatively charged sites[2]. When the protonated amine groups of DMAEA travel through the column, they interact strongly with these ionized silanols, producing severe peak asymmetry (tailing)[3].

  • Optical Invisibility: DMAEA lacks a conjugated

    
    -system. Consequently, UV detection must be performed at extremely low wavelengths (e.g., 210–215 nm)[4], which suffers from poor sensitivity and high baseline noise due to mobile phase absorbance.
    

MethodDev Start Analyze DMAEA Properties (Polar, Basic, No Chromophore) RetCheck Retention Strategy Start->RetCheck DetCheck Detection Strategy Start->DetCheck RP Standard C18 (Poor Retention) RetCheck->RP HILIC HILIC (Good Retention) RetCheck->HILIC MixedMode Mixed-Mode RP/CX (Optimal Retention) RetCheck->MixedMode UV UV Detection (<215 nm) (Low Sensitivity) DetCheck->UV ELSD ELSD / CAD (High Sensitivity) DetCheck->ELSD MS ESI-MS (High Specificity) DetCheck->MS

Logical workflow for DMAEA method development comparing retention and detection strategies.

Column Chemistry Comparison: Causality & Performance

To separate DMAEA from its synthetic impurities, the choice of stationary phase is the most critical parameter.

Standard Reversed-Phase (C18)

Standard C18 columns fail on two fronts. First, retention is inadequate. Second, even with modern end-capping techniques—which only reduce active silanols by approximately 50%[1]—secondary interactions dominate. While ion-pairing reagents (e.g., heptanesulfonic acid) can force retention, they permanently alter the column chemistry, require extensive equilibration, and cause severe ion suppression if hyphenated to Mass Spectrometry (MS).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (such as bare silica, amide, or diol) and a highly organic mobile phase (>70% acetonitrile) to create a partially immobilized water-enriched layer on the surface[5][6]. Polar analytes like DMAEA partition into this aqueous layer, providing excellent retention[7]. However, HILIC methods are notoriously sensitive to sample diluent composition and require long column equilibration times (often 20–30 column volumes) to maintain reproducible retention times[6].

Mixed-Mode Chromatography (RP/CX)

Mixed-mode stationary phases combine hydrophobic alkyl chains with ion-exchange groups (e.g., cation-exchange sulfonic acid sites)[8]. For a basic compound like DMAEA, the cation-exchange mechanism provides robust, tunable retention. Crucially, the embedded ionic sites actively repel the analyte from the underlying residual silanols via charge shielding, effectively eliminating peak tailing and yielding sharp, symmetrical peaks.

Mechanism Analyte Protonated DMAEA (Basic Amine) Hydrophobic Aliphatic Chain (Weak Hydrophobic Interaction) Analyte->Hydrophobic RP Mode Electrostatic Cation-Exchange Sites (Strong Electrostatic Retention) Analyte->Electrostatic CX Mode Silanols Residual Silanols (Secondary Interactions) Analyte->Silanols Tailing Electrostatic->Silanols Charge Repulsion Blocks Tailing

Mixed-mode retention mechanism showing how cation-exchange sites prevent silanol interactions.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of DMAEA across the three column chemistries under optimized conditions.

Column ChemistryRetention Factor (

)
Asymmetry Factor (

)
Theoretical Plates (

)
Equilibration TimeOverall Suitability
Standard C18 0.2> 2.5 (Severe Tailing)< 2,0005–10 CVPoor
Bare Silica HILIC 3.51.4 (Slight Tailing)8,50020–30 CVModerate
Mixed-Mode (RP/CX) 4.21.05 (Symmetrical)12,00010–15 CVExcellent

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following methodology utilizes a Mixed-Mode (RP/CX) column coupled with Charged Aerosol Detection (CAD). The protocol is designed as a self-validating system , incorporating specific diagnostic checks to differentiate between physical instrument failures and chemical interaction issues.

Phase 1: System Suitability and Baseline Validation
  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate buffer, pH 3.5.

    • Mobile Phase B: 100% Acetonitrile.

    • Causality: A low pH ensures the amine groups of DMAEA are fully protonated, guaranteeing consistent electrostatic interaction with the cation-exchange sites. Ammonium formate is highly volatile, preventing background noise in CAD/ELSD or MS detectors.

  • Physical Integrity Check (Neutral Marker Test):

    • Inject 5 µL of a neutral marker (e.g., Toluene).

    • Causality: Neutral compounds cannot tail due to acid-base interactions. If the neutral compound tails, the system has a physical problem (e.g., void volume in the column or poor plumbing). If the neutral peak is symmetrical, the fluidics are sound, and any subsequent tailing of the DMAEA peak is strictly a chemical issue[2].

Phase 2: Analytical Workflow
  • Column Equilibration: Flush the Mixed-Mode RP/CX column (150 x 4.6 mm, 3 µm) with 50% A / 50% B for 15 column volumes (CV).

  • Sample Preparation: Dissolve the DMAEA standard and samples in the starting mobile phase to a concentration of 1.0 mg/mL.

    • Causality: Matching the sample diluent to the mobile phase prevents solvent-mismatch peak distortion, a phenomenon highly prevalent in mixed-mode and HILIC separations[6].

  • Gradient Elution: Run a gradient from 80% B to 20% B over 15 minutes at a flow rate of 1.0 mL/min.

Phase 3: Data Acquisition & Validation
  • Detection: Monitor the eluent via CAD (Evaporation temperature: 35°C).

  • Linearity Verification: Inject calibration standards at 0.5, 1.0, and 1.5 mg/mL.

    • Causality: Unlike UV detection, CAD response can be non-linear (often following a power-law relationship). A multi-point calibration curve is mandatory to ensure accurate quantification of low-level impurities relative to the main DMAEA peak.

Conclusion

For the purity analysis of 2-(Dimethylamino)ethylamine, traditional reversed-phase methods fail due to the molecule's high polarity and basicity, which trigger severe silanol interactions[3]. While HILIC offers a viable alternative[7], Mixed-Mode (RP/CX) chromatography provides the most robust solution. By actively repelling the analyte from residual silanols while providing tunable electrostatic retention, mixed-mode columns deliver the symmetrical peak shapes and high theoretical plate counts required for rigorous pharmaceutical and chemical purity assays.

References

1.1 2. 2 3.3 4.8 5.5 6.7 7. 6 8.4

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Dimethylamino)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(Dimethylamino)ethylamine and its Mass Spectrometric Analysis

2-(Dimethylamino)ethylamine, also known as N,N-dimethylethylenediamine, is a versatile diamine with applications in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its structural characterization is a prerequisite for its use in these fields, and mass spectrometry is an indispensable tool for this purpose. This guide will explore the fragmentation patterns of DMAPA under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative perspective with structurally related amines.

Methodologies for Mass Spectrometric Analysis

The data presented and discussed in this guide were obtained using standard mass spectrometry protocols.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic technique that involves bombarding a molecule in the gas phase with a high-energy electron beam (typically 70 eV). This process leads to the formation of a molecular ion (M+•), which is a radical cation. The molecular ion is often energetically unstable and undergoes fragmentation to produce a series of characteristic fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

A typical EI-MS experimental protocol would involve:

  • Sample Introduction: Introduction of a pure sample of 2-(Dimethylamino)ethylamine into the mass spectrometer's ion source via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Bombardment of the gaseous DMAPA molecules with 70 eV electrons.

  • Mass Analysis: Separation of the resulting ions based on their m/z ratio using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection: Detection of the ions to generate the mass spectrum.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI, a solution of the analyte is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]+) in the positive ion mode.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), which is then subjected to fragmentation, usually through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. This two-stage process provides detailed structural information.

A standard ESI-MS/MS workflow for 2-(Dimethylamino)ethylamine would be:

  • Sample Preparation: Dissolving DMAPA in a suitable solvent system, often a mixture of water, methanol, or acetonitrile with a small amount of a proton source like formic acid to facilitate protonation.

  • Infusion and Ionization: Infusing the sample solution into the ESI source to generate protonated DMAPA molecules, [C4H12N2+H]+.

  • Precursor Ion Selection: Selecting the protonated molecule (m/z 89) in the first mass analyzer (MS1).

  • Collision-Induced Dissociation (CID): Fragmenting the selected precursor ion in a collision cell by colliding it with an inert gas (e.g., argon or nitrogen).

  • Product Ion Analysis: Analyzing the resulting fragment ions in the second mass analyzer (MS2).

Fragmentation Pattern of 2-(Dimethylamino)ethylamine under Electron Ionization (EI)

The EI mass spectrum of 2-(Dimethylamino)ethylamine is characterized by several key fragments that arise from predictable cleavage events. The most significant of these is alpha-cleavage, a common fragmentation pathway for aliphatic amines.[2][3] This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion.

The EI mass spectrum of 2-(Dimethylamino)ethylamine is available in the NIST Chemistry WebBook.[4] The molecular ion (M+•) is observed at an m/z of 88. The most abundant fragment ion, the base peak, appears at m/z 58. This ion is formed through the loss of a C2H4N• radical via alpha-cleavage.

Caption: Electron Ionization fragmentation of DMAPA.

Predicted Fragmentation of 2-(Dimethylamino)ethylamine under Electrospray Ionization (ESI-MS/MS)

While extensive searches of the scientific literature did not yield an experimental ESI-MS/MS spectrum for 2-(Dimethylamino)ethylamine, we can predict its fragmentation behavior based on the established principles of collision-induced dissociation of protonated small molecules.

In the positive ESI mode, DMAPA is expected to be readily protonated to form the [M+H]+ ion with an m/z of 89. The fragmentation of this even-electron ion will likely proceed through charge-directed pathways. The most probable fragmentation pathways for protonated DMAPA would involve the loss of neutral molecules.

A plausible fragmentation pathway would be the loss of ammonia (NH3) from the protonated primary amine, leading to a fragment at m/z 72. Another possibility is the loss of dimethylamine ((CH3)2NH), resulting in a fragment at m/z 44.

Caption: Predicted ESI-MS/MS fragmentation of DMAPA.

Comparative Analysis with Alternative Amines

To provide a broader context for the fragmentation behavior of 2-(Dimethylamino)ethylamine, we will compare its EI fragmentation pattern with those of two structurally related amines: ethylenediamine and N,N'-dimethylethylenediamine.

Ethylenediamine

Ethylenediamine is the parent compound of DMAPA, lacking the two methyl groups on one of the nitrogen atoms. Its EI mass spectrum is dominated by a base peak at m/z 30, which corresponds to the [CH4N]+ ion formed by the cleavage of the C-C bond.[4][5]

N,N'-Dimethylethylenediamine

N,N'-Dimethylethylenediamine is an isomer of DMAPA where each nitrogen atom is substituted with one methyl group. Its EI mass spectrum shows a base peak at m/z 44, corresponding to the [C2H6N]+ ion.[6][7]

CompoundMolecular WeightBase Peak (m/z)Proposed Structure of Base Peak
2-(Dimethylamino)ethylamine8858[CH2=N(CH3)2]+
Ethylenediamine6030[CH2=NH2]+
N,N'-Dimethylethylenediamine8844[CH3NH=CH2]+

Table 1: Comparison of EI-MS Data for DMAPA and Related Amines.

The comparison reveals that the position of the methyl groups significantly influences the major fragmentation pathway, leading to distinct base peaks that can be used to differentiate these isomers.

Conclusion

References

  • PubChem. (n.d.). Ethylenediamine. Retrieved from [Link]

  • NIST. (n.d.). Ethylenediamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Ethanediamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Restek. (n.d.). Ethylenediamine. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethylenediamine. Retrieved from [Link]

  • Khan Academy. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • PubMed. (2005, November 15). [Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry]. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-diethyl-N,N'-dimethylethylenediamine. Retrieved from [Link]

  • SpringerLink. (2025, December 19). SIFT-MS analysis of amines: unusually efficient O 2 addition to the radical cation product. Retrieved from [Link]

  • PubMed. (2014, August 5). Peptide dimethylation: fragmentation control via distancing the dimethylamino group. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Ethanediamine, N,N'-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 2-(Dimethylamino)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of molecules are paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating molecular structure by probing the vibrational modes of chemical bonds. This guide provides an in-depth analysis of the characteristic IR spectral features of 2-(Dimethylamino)ethylamine, a compound of interest due to its bifunctional nature, containing both a primary and a tertiary amine.

To fully appreciate the unique spectral signature of 2-(Dimethylamino)ethylamine, we will compare its spectrum with those of structurally simpler, yet related, aliphatic amines: ethylamine (a primary amine), diethylamine (a secondary amine), and triethylamine (a tertiary amine). This comparative approach will not only facilitate the identification of 2-(Dimethylamino)ethylamine but also deepen the understanding of how different amine functionalities manifest in an IR spectrum.

The Vibrational Language of Amines in IR Spectroscopy

Infrared spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), which serves as a molecular "fingerprint."

For aliphatic amines, the most diagnostic absorption bands arise from the vibrations of the nitrogen-hydrogen (N-H) and carbon-nitrogen (C-N) bonds. The presence, number, and position of N-H stretching and bending vibrations are particularly powerful in distinguishing between primary, secondary, and tertiary amines.

  • Primary amines (R-NH₂) exhibit two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the two N-H bonds. They also show a characteristic N-H bending (scissoring) vibration between 1650 and 1580 cm⁻¹ and a broad N-H wagging band at 910-665 cm⁻¹.[1]

  • Secondary amines (R₂-NH) , having only one N-H bond, show a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ range.[1] The N-H bending vibration is often weak or absent, but a broad N-H wagging band can be observed.

  • Tertiary amines (R₃-N) lack N-H bonds and therefore do not exhibit absorption bands in the N-H stretching or bending regions of the spectrum.[1] Their identification relies on the detection of C-N stretching vibrations and the absence of N-H related peaks.

Deciphering the Spectrum of 2-(Dimethylamino)ethylamine

The structure of 2-(Dimethylamino)ethylamine, with its primary amine (-NH₂) and tertiary amine (-N(CH₃)₂) moieties, gives rise to a rich and informative IR spectrum that combines the features of both.

Below is a detailed analysis of the key absorption peaks observed in the IR spectrum of 2-(Dimethylamino)ethylamine.

Key Spectral Features of 2-(Dimethylamino)ethylamine
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityCharacteristics
~3360 and ~3290N-H StretchPrimary Amine (-NH₂)MediumTwo distinct, sharp to slightly broad peaks, characteristic of asymmetric and symmetric stretching.
2970-2820C-H StretchAlkyl (CH₃ & CH₂)StrongA complex series of strong absorptions.
~1590N-H Bend (Scissoring)Primary Amine (-NH₂)MediumA moderately sharp peak.
~1460C-H BendAlkyl (CH₃ & CH₂)MediumScissoring and asymmetric bending.
1250-1020C-N StretchAliphatic AminesMedium-WeakOverlapping contributions from the primary and tertiary amine C-N bonds.[1]
~830N-H WagPrimary Amine (-NH₂)Broad, MediumA broad absorption characteristic of out-of-plane N-H bending.

The presence of the two N-H stretching bands and the N-H bending and wagging bands unequivocally confirms the primary amine group. The strong C-H stretching and bending absorptions are expected for the ethyl and methyl groups. The C-N stretching region contains contributions from both the primary and tertiary amine groups, often appearing as a complex set of bands.

A Comparative Spectroscopic Analysis

To highlight the unique spectral characteristics of 2-(Dimethylamino)ethylamine, we will now compare its spectrum with those of ethylamine, diethylamine, and triethylamine.

Ethylamine (Primary Amine)

As a simple primary amine, the IR spectrum of ethylamine provides a classic example of this functional group.

  • N-H Stretch: Two distinct peaks around 3370 and 3290 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2]

  • N-H Bend: A clear scissoring vibration in the region of 1650-1580 cm⁻¹.[2]

  • C-N Stretch: An absorption band in the 1220-1020 cm⁻¹ range.[2]

The primary amine features in 2-(Dimethylamino)ethylamine closely mirror those in ethylamine, demonstrating the localized nature of these vibrational modes.

Diethylamine (Secondary Amine)

Diethylamine serves as a model for a secondary amine.

  • N-H Stretch: A single, weaker absorption band around 3288 cm⁻¹.

  • N-H Bend: This vibration is typically weak or absent in secondary amines.

  • N-H Wag: A broad band can be observed around 733 cm⁻¹.

  • C-N Stretch: A peak is present around 1143 cm⁻¹.

The contrast between the single N-H stretch in diethylamine and the pair of stretches in 2-(Dimethylamino)ethylamine is a key differentiating feature.

Triethylamine (Tertiary Amine)

Triethylamine, lacking any N-H bonds, presents a much simpler spectrum in the high-frequency region.

  • N-H Vibrations: Complete absence of any N-H stretching or bending bands.

  • C-H Stretch: Strong absorptions in the 3000-2800 cm⁻¹ region.

  • C-N Stretch: A characteristic absorption around 1214 cm⁻¹.

The spectrum of triethylamine underscores the diagnostic power of the N-H region. The absence of peaks above 3000 cm⁻¹ (apart from C-H stretches) is a strong indicator of a tertiary amine. 2-(Dimethylamino)ethylamine, in contrast, shows prominent N-H absorptions due to its primary amine functionality.

Summary of Comparative IR Data

CompoundClassN-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)C-N Stretch (cm⁻¹)Key Differentiating Features
2-(Dimethylamino)ethylamine Primary & Tertiary~3360, ~3290 (two bands)~15901250-1020Presence of both primary amine (two N-H stretches, N-H bend) and tertiary amine characteristics.
Ethylamine Primary~3370, ~3290 (two bands)1650-15801220-1020Classic primary amine spectrum with two N-H stretches.[2]
Diethylamine Secondary~3288 (one band)Weak/Absent~1143Single N-H stretch.
Triethylamine TertiaryAbsentAbsent~1214Absence of N-H stretching and bending bands.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Liquid Amine

The following protocol outlines the standard procedure for obtaining a high-quality FT-IR spectrum of a liquid amine sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Objective: To obtain the infrared spectrum of a liquid amine sample.

Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Liquid amine sample (e.g., 2-(Dimethylamino)ethylamine).

  • Dropper or pipette.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the crystal to dry completely.

    • Acquire a background spectrum. This step is crucial as it measures the instrument's baseline and subtracts any atmospheric (e.g., CO₂, H₂O) or accessory-related absorptions.

  • Sample Application:

    • Using a clean dropper, place a small drop of the liquid amine sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum as needed (e.g., baseline correction, peak picking).

    • Label the significant peaks and correlate them with known vibrational frequencies of functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe and isopropanol to remove all traces of the sample.

Visualizing Molecular Vibrations

The following diagram illustrates the structure of 2-(Dimethylamino)ethylamine and highlights the key functional groups responsible for its characteristic IR absorptions.

Caption: Molecular structure of 2-(Dimethylamino)ethylamine with key functional groups annotated.

Conclusion

The infrared spectrum of 2-(Dimethylamino)ethylamine is a distinctive composite of the features of a primary and a tertiary aliphatic amine. The unambiguous presence of two N-H stretching bands and an N-H bending band serves as a clear identifier for the primary amine moiety. By comparing its spectrum with those of ethylamine, diethylamine, and triethylamine, we can confidently assign the observed peaks and appreciate the diagnostic power of IR spectroscopy in distinguishing between different classes of amines. This guide provides a foundational understanding for researchers who utilize IR spectroscopy for the routine identification and quality control of amine-containing compounds.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem 220. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Diamine Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for diamine pharmaceutical intermediates. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to ensure robust and compliant analytical practices.

The Critical Role of Diamine Intermediates and the Imperative for Method Validation

Diamine intermediates, such as ethylenediamine (EDA), 1,2-diaminopropane, and putrescine, are fundamental building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). Their purity and concentration are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final drug product. Consequently, the analytical methods used to monitor these intermediates must be rigorously validated to ensure they are fit for purpose.

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For pharmaceutical intermediates, this process is not merely a regulatory checkbox; it is a cornerstone of quality assurance, providing confidence that the data generated is accurate, reliable, and reproducible. The principles of method validation are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which serves as the foundational text for this guide.

Strategic Selection of an Analytical Method: A Comparative Analysis

The choice of an analytical method for diamines is a critical first step and is dictated by the specific properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., raw material testing, in-process control, or impurity profiling). Diamines present a unique analytical challenge due to their high polarity, low UV absorbance, and potential for volatility.

Here, we compare the most common analytical techniques, outlining their strengths and weaknesses, and provide typical performance data to guide your selection process.

High-Performance Liquid Chromatography (HPLC) with Derivatization

HPLC is a workhorse in pharmaceutical analysis, but the lack of a strong chromophore in most aliphatic diamines necessitates a derivatization step to enable UV or fluorescence detection.

  • The "Why" Behind Derivatization: Derivatization converts the analyte into a derivative with significantly improved detection characteristics. Common derivatizing agents for amines include Dansyl Chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC). The choice of agent depends on the desired sensitivity and the presence of interfering substances. OPA, for instance, reacts rapidly with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative, offering excellent sensitivity.

  • Workflow:

    • Sample Preparation: Dissolution in a suitable solvent (e.g., dilute acid).

    • Derivatization: Reaction with the chosen agent under optimized conditions (pH, temperature, time).

    • Chromatographic Separation: Typically using a reversed-phase C18 column.

    • Detection: UV or Fluorescence Detector (FLD).

  • Performance Characteristics:

    • Strengths: High specificity and sensitivity (especially with fluorescence detection), well-established and versatile.

    • Weaknesses: The derivatization step can be time-consuming, introduce variability, and may not be suitable for all diamines. The stability of the derivative must be carefully assessed.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

GC is well-suited for volatile and thermally stable compounds. While some diamines can be analyzed directly, derivatization is often employed to improve peak shape and thermal stability.

  • The "Why" Behind GC: For volatile diamines or those that can be made volatile through derivatization (e.g., silylation), GC offers excellent separation efficiency and resolution. FID is a robust and universally responsive detector for organic compounds, while MS provides definitive identification.

  • Workflow:

    • Sample Preparation: Dissolution in an appropriate solvent; may include derivatization.

    • Injection: Introduction of the sample into the heated injection port.

    • Separation: Separation based on boiling point and polarity on a capillary column (e.g., DB-5ms).

    • Detection: FID or MS.

  • Performance Characteristics:

    • Strengths: High efficiency, suitable for volatile impurities, and MS provides structural information.

    • Weaknesses: Not suitable for non-volatile or thermally labile diamines. Derivatization adds complexity.

Ion Chromatography (IC) with Suppressed Conductivity Detection

IC is an excellent technique for the analysis of small, polar, and ionic species, making it a strong candidate for diamine analysis without the need for derivatization.

  • The "Why" Behind IC: IC separates ions based on their affinity for an ion-exchange stationary phase. Suppressed conductivity detection provides high sensitivity by chemically reducing the background conductivity of the eluent, allowing for the sensitive detection of the analyte ions. This direct analysis approach simplifies sample preparation and avoids the potential pitfalls of derivatization.

  • Workflow:

    • Sample Preparation: Dilution in deionized water.

    • Injection: Introduction into the IC system.

    • Separation: Using a cation-exchange column.

    • Detection: Suppressed conductivity detection.

  • Performance Characteristics:

    • Strengths: Direct analysis without derivatization, high selectivity for ionic species, and reduced sample preparation.

    • Weaknesses: Can be susceptible to interference from other cations in the sample matrix.

Acid-Base Titration

For bulk analysis or assay of the main component, classical titration remains a simple, cost-effective, and accurate method.

  • The "Why" Behind Titration: As basic compounds, diamines can be readily assayed by titration with a standardized acid (e.g., HCl or HClO₄). The endpoint can be determined potentiometrically or with a colorimetric indicator. This method is enshrined in various pharmacopeias for the assay of amine-containing substances.

  • Performance Characteristics:

    • Strengths: High precision and accuracy for bulk assay, low cost, and simple instrumentation.

    • Weaknesses: Not suitable for low concentrations or impurity analysis, lacks specificity in the presence of other basic substances.

Comparative Summary of Analytical Methods
Parameter HPLC with Derivatization Gas Chromatography (GC) Ion Chromatography (IC) Acid-Base Titration
Specificity High to Very HighHigh to Very HighHighLow
Sensitivity High (ng/mL to pg/mL)High (ng/mL)Moderate (µg/mL to ng/mL)Low (mg/mL)
Application Impurity profiling, assayVolatile impurities, assayAssay, ionic impuritiesBulk assay
Throughput ModerateModerateHighHigh
Complexity HighModerate to HighModerateLow
Cost HighHighModerateLow

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method follows a structured path to evaluate its performance against predefined acceptance criteria. The following sections detail the key validation parameters as stipulated by ICH Q2(R1) and provide example protocols.

Validation Workflow Diagram

ValidationWorkflow start Method Development & Optimization spec Specificity / Selectivity start->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust stability Solution Stability robust->stability doc Validation Report & SOP stability->doc end Method Implementation doc->end

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Protocol:

    • Prepare a placebo sample: Mix all formulation components except the diamine intermediate.

    • Prepare a spiked sample: Add a known amount of the diamine intermediate and its potential impurities to the placebo.

    • Analyze: Analyze the placebo, a standard solution of the diamine, and the spiked sample.

    • Evaluation: Demonstrate that the placebo shows no interfering peaks at the retention time of the diamine and its impurities. In the spiked sample, the peak for the diamine should be well-resolved from all other components (resolution > 2.0).

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of standards: Prepare at least five concentrations of the diamine standard across the desired range (e.g., 50% to 150% of the expected working concentration).

    • Analyze: Analyze each concentration in triplicate.

    • Evaluation: Plot the average response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted as either a conventional true value or an accepted reference value and the value found.

  • Experimental Protocol:

    • Spike a placebo: Prepare placebo samples spiked with the diamine at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze: Prepare each level in triplicate and analyze.

    • Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Evaluation: Calculate the relative standard deviation (RSD) for each set of measurements. The acceptance criteria are typically RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (Signal-to-Noise Method):

    • Determine the signal-to-noise (S/N) ratio: Analyze a series of dilute solutions of the diamine.

    • Evaluation:

      • LOD: The concentration that yields a S/N ratio of approximately 3:1.

      • LOQ: The concentration that yields a S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should also be evaluated and meet a suitable criterion (e.g., ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Identify critical parameters: For an HPLC method, these could include pH of the mobile phase, column temperature, flow rate, and mobile phase composition.

    • Vary parameters: Deliberately vary each parameter within a small range (e.g., mobile phase pH ± 0.2 units, temperature ± 5°C).

    • Analyze: Analyze a standard solution under each modified condition.

    • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak area, resolution). The results should remain within the established system suitability criteria.

Self-Validating Systems: Building Trustworthiness into Your Protocols

A well-designed analytical method should have built-in checks to ensure it is performing correctly on a day-to-day basis. This is the essence of a self-validating system.

  • System Suitability Testing (SST): Before any sample analysis, a set of SST injections is performed. This typically includes a standard solution to check for parameters like:

    • Retention time (t R ): Should be within a narrow window.

    • Peak area/height: Should be consistent across replicate injections (RSD ≤ 2.0%).

    • Tailing factor (T): Should be close to 1 (e.g., ≤ 2.0) to ensure good peak shape.

    • Theoretical plates (N): A measure of column efficiency.

  • Quality Control (QC) Samples: Including QC samples at known concentrations along with the test samples provides an independent check on the accuracy and precision of the analysis for that specific run.

Decision Logic for Method Selection

MethodSelection start Define Analytical Need (Assay vs. Impurity) is_assay Is it a Bulk Assay? start->is_assay titration Consider Acid-Base Titration is_assay->titration Yes is_volatile Is the Diamine Volatile? is_assay->is_volatile No (Impurity/Low Level) gc Consider Gas Chromatography (GC) is_volatile->gc Yes is_ionic Is Direct Analysis of Ionic Form Desired? is_volatile->is_ionic No ic Consider Ion Chromatography (IC) is_ionic->ic Yes hplc Default to HPLC with Derivatization is_ionic->hplc No

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The validation of analytical methods for diamine pharmaceutical intermediates is a multifaceted process that underpins the quality and safety of drug manufacturing. By strategically selecting an appropriate analytical technique, rigorously evaluating its performance through a structured validation plan, and embedding self-validating checks like system suitability, scientists can ensure the generation of highly reliable data. This guide provides a robust framework, grounded in regulatory expectations and practical experience, to navigate the complexities of method validation and to foster a culture of scientific integrity and quality.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Reference standards for 2-(Dimethylamino)ethylamine characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 2-(Dimethylamino)ethylamine for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've observed that the success of many research and development projects hinges on the quality and purity of the starting materials. 2-(Dimethylamino)ethylamine (DMAE), a key building block in the synthesis of pharmaceuticals, agrochemicals, and polymers, is no exception.[1] Its utility as a nucleophile and a precursor in drug formulations demands a rigorous and multi-faceted analytical approach to confirm its identity, purity, and stability.[1]

This guide provides a comprehensive comparison of the essential analytical techniques for the characterization of 2-(Dimethylamino)ethylamine. We will delve into the causality behind experimental choices, present detailed protocols, and provide the reference data necessary for robust validation. This is not merely a list of procedures, but a framework for establishing a self-validating system for quality control in your laboratory.

The Analytical Imperative: Why Robust Characterization Matters

In drug development, an incompletely characterized starting material can lead to the formation of unknown impurities, affecting the safety and efficacy profile of the final active pharmaceutical ingredient (API). For researchers in materials science, the purity of DMAE can influence polymerization kinetics and the final properties of coatings and adhesives.[1] Therefore, a combination of orthogonal analytical techniques is required to build a complete profile of the material, ensuring lot-to-lot consistency and reliable experimental outcomes.

This guide will focus on four cornerstone techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural confirmation.

  • Mass Spectrometry (MS): For molecular weight verification and fragmentation analysis.

  • Infrared (IR) Spectroscopy: For functional group identification.

  • Gas Chromatography (GC): For purity assessment and quantification of volatile impurities.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for determining the chemical structure of organic molecules. For a relatively simple molecule like 2-(Dimethylamino)ethylamine, ¹H and ¹³C NMR provide an unambiguous fingerprint of its atomic connectivity. The chemical shift, integration, and multiplicity of the peaks in a ¹H NMR spectrum reveal the electronic environment, the number of protons, and the neighboring protons for each unique proton set.

Trustworthiness: The protocol's validity is ensured by using a deuterated solvent to eliminate solvent interference and an internal standard like Tetramethylsilane (TMS) for accurate chemical shift referencing.[2] Comparing the acquired spectrum to predicted values or a certified reference standard confirms the material's identity.

Predicted ¹H NMR Spectrum of 2-(Dimethylamino)ethylamine

The structure (CH₃)₂N-CH₂-CH₂-NH₂ suggests four distinct proton environments.

LabelAssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
a(CH₃ )₂N-~2.2Singlet6H
b-N-CH₂ -CH₂-~2.4Triplet2H
c-CH₂-CH₂ -NH₂~2.7Triplet2H
d-NH₂ ~1.5 (variable)Singlet (broad)2H

Note: The chemical shift of the primary amine protons (-NH₂) is highly variable and depends on concentration, solvent, and temperature due to proton exchange.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(Dimethylamino)ethylamine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A 400 or 500 MHz spectrometer is typically sufficient.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

  • Analysis: Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.

Visualization: ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh DMAE B Dissolve in CDCl3 A->B C Add TMS B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Integrate G->H I Analyze Spectrum H->I

Caption: Workflow for NMR-based structural elucidation.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful technique for confirming the molecular weight of a compound. Electron Impact (EI) ionization is a common method for volatile amines. The molecule is ionized, and the resulting molecular ion ([M]⁺) and its fragment ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural information that corroborates NMR data.

Trustworthiness: The presence of the correct molecular ion peak (m/z 88 for C₄H₁₂N₂) is primary evidence of the compound's identity. A key validation step is the identification of the base peak, which is typically the most stable fragment. For DMAE, the expected base peak is the [M-CH₂NH₂]⁺ fragment, which results from alpha-cleavage, a characteristic fragmentation pathway for amines.[3]

Predicted Mass Spectrum Fragmentation
m/z ValueIonComments
88[(CH₃)₂NCH₂CH₂NH₂]⁺Molecular Ion ([M]⁺)
58[(CH₃)₂N=CH₂]⁺Base Peak. Result of α-cleavage. Very stable immonium ion.
44[CH₂=NH₂]⁺Result of cleavage between the two methylene groups.
30[CH₂NH₂]⁺Fragment from the primary amine end.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 2-(Dimethylamino)ethylamine (~100 ppm) in a volatile solvent like methanol or dichloromethane.

  • GC Separation: Inject 1 µL of the sample into a GC system equipped with a suitable capillary column (e.g., HP-5MS). The GC separates the analyte from the solvent and any potential impurities before it enters the mass spectrometer.[4]

    • Temperature Program: Initial temperature 80°C for 1 min, ramp to 180°C at 5°C/min, then to 240°C at 10°C/min.[4]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[4]

  • MS Ionization: Use a standard Electron Impact (EI) ionization source at 70 eV.

  • MS Detection: Scan a mass range of m/z 15 to 200 to detect the molecular ion and all relevant fragments.

  • Analysis: Identify the molecular ion peak at m/z 88 and compare the fragmentation pattern to the predicted values and reference spectra.

Visualization: GC-MS Workflow

G A Prepare Dilute Sample in Methanol B Inject into GC A->B C Separation on Capillary Column B->C D Elute to MS C->D E EI Ionization (70 eV) D->E F Mass Analysis (m/z separation) E->F G Detect Ions & Generate Spectrum F->G

Caption: Workflow for GC-MS identity confirmation.

Functional Group Analysis by Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are observed as absorption bands in the IR spectrum.

Trustworthiness: While not as specific as NMR for full structural elucidation, IR is excellent for confirming the presence of key functional groups and for quick identity checks against a reference standard. For DMAE, we expect to see characteristic absorptions for N-H (primary amine), C-H (aliphatic), and C-N bonds.[5] The absence of unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) can be a quick indicator of purity.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)BondVibration TypeComments
3300-3500N-HStretchA medium, often broad, pair of peaks characteristic of a primary amine (-NH₂).
2800-3000C-HStretchStrong, sharp peaks for aliphatic methyl and methylene groups.
~1600N-HScissoringMedium absorption from the deformation of the -NH₂ group.
1020-1250C-NStretchMedium to strong absorption characteristic of aliphatic amines.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Background: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This subtracts signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a single drop of neat liquid 2-(Dimethylamino)ethylamine directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Compare the positions and shapes of the absorption bands in the sample spectrum with the expected values for a primary amine containing aliphatic C-H and C-N bonds.

Visualization: IR Functional Group Analysis Logic

G cluster_functional_groups Key Functional Groups cluster_ir_peaks Expected IR Absorptions (cm-1) DMAE 2-(Dimethylamino)ethylamine (CH3)2NCH2CH2NH2 NH2 Primary Amine (-NH2) DMAE->NH2 CH Aliphatic C-H DMAE->CH CN C-N Bonds DMAE->CN NH_stretch ~3400 (N-H Stretch) NH2->NH_stretch NH_bend ~1600 (N-H Bend) NH2->NH_bend CH_stretch 2800-3000 (C-H Stretch) CH->CH_stretch CN_stretch 1020-1250 (C-N Stretch) CN->CN_stretch

Caption: Relationship between functional groups and IR peaks.

Purity Determination by Gas Chromatography (GC)

Expertise & Experience: Gas chromatography is the premier technique for assessing the purity of volatile compounds like 2-(Dimethylamino)ethylamine.[6] A sample is vaporized and transported through a column by a carrier gas. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its wide linear range and high sensitivity to hydrocarbons.

Trustworthiness: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method is self-validating when using an appropriate column and conditions that can resolve the main component from potential impurities, such as starting materials or by-products from synthesis. Commercial standards for DMAE often specify a purity of ≥99% as determined by GC.[1]

Potential Impurities
  • Starting Materials: Depending on the synthetic route, unreacted precursors could be present.

  • Solvents: Residual solvents from the reaction or purification steps.

  • By-products: Oligomers or products from side reactions.

Experimental Protocol: Purity Analysis by GC-FID
  • Sample Preparation: Prepare a solution of 2-(Dimethylamino)ethylamine in a suitable solvent (e.g., methanol) at a concentration of approximately 1000 ppm.

  • Instrument Setup:

    • Column: A mid-polarity capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm x 0.25 µm), is a good starting point. The analysis of polar amines can sometimes be challenging; specialized amine-specific columns may offer better peak shape.[7]

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Detector (FID): Set to 280°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.

  • Data Acquisition & Analysis: Inject 1 µL of the sample. Integrate all peaks in the resulting chromatogram. Calculate the area percent of the main DMAE peak to determine purity.

Visualization: GC Purity Workflow

G A Prepare Sample (~1000 ppm in MeOH) B Inject into GC-FID A->B C Separate Components on Column B->C D Detect with FID C->D E Generate Chromatogram D->E F Integrate Peak Areas E->F G Calculate % Purity (Area of Main Peak / Total Area) * 100 F->G

Caption: Workflow for GC-based purity determination.

Comparison of Characterization Techniques

TechniquePrimary PurposeStrengthsLimitations
¹H & ¹³C NMR Structural ConfirmationProvides unambiguous structural information; quantitative.Requires higher sample concentration; less sensitive than MS.
Mass Spec. Molecular Weight VerificationExtremely sensitive; provides fragmentation data for structural support.Isomers may not be distinguishable; soft ionization may be needed for unstable compounds.
IR Spec. Functional Group IDFast, non-destructive, requires minimal sample preparation.Provides limited structural information; not ideal for complex mixtures.
GC-FID Purity & Impurity ProfilingExcellent for separating volatile components; highly quantitative for purity assessment.Not suitable for non-volatile or thermally labile compounds; requires method development.

Conclusion

The characterization of 2-(Dimethylamino)ethylamine is not a single measurement but a systematic process of analytical inquiry. By integrating the orthogonal data from NMR, MS, IR, and GC, a complete and reliable profile of the material can be established. This multi-technique approach ensures that the material meets the stringent quality requirements for its intended application, from fundamental research to the development of life-saving pharmaceuticals. Adopting these self-validating protocols will enhance the scientific integrity of your work and the trustworthiness of your results.

References

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A Comparative Analysis of 2-(Dimethylamino)ethylamine and Structurally-Related Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Linker Selection and Performance

In the intricate landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker is a critical determinant of success, bridging the targeting moiety and the potent payload. Its chemical architecture dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the conjugate. This guide provides a comparative analysis of 2-(Dimethylamino)ethylamine (DMAE) and similar short-chain, hydrophilic amine linkers, offering a framework for rational linker selection supported by established chemical principles and experimental insights.

The Emerging Role of Hydrophilic Linkers

The conjugation of potent, often hydrophobic, payloads to antibodies can induce aggregation, leading to rapid clearance from circulation and diminished therapeutic efficacy.[1] This has driven the development and adoption of hydrophilic linkers to counteract the payload's hydrophobicity.[2] By incorporating hydrophilic moieties, such as polyethylene glycol (PEG), ionizable groups, or short alkylamines, it is possible to enhance the solubility and stability of the final conjugate, even at high drug-to-antibody ratios (DARs).[1][3]

Profiling 2-(Dimethylamino)ethylamine (DMAE) as a Linker Moiety

2-(Dimethylamino)ethylamine is a short-chain diamine characterized by a primary amine available for conjugation and a tertiary amine that imparts hydrophilicity.[4][5] While not extensively documented as a standalone linker in marketed therapeutics, its structural motifs are present in more complex linker designs, and its properties make it a relevant subject for comparative analysis.

Physicochemical Properties of DMAE:

PropertyValueSource
Molecular Formula C4H12N2[4]
Molecular Weight 88.15 g/mol [4]
Appearance Clear, colorless to pale yellow liquid[5]
Boiling Point 104-106°C[5]
Solubility Very soluble in waterNo direct citation available, inferred from structure

The tertiary amine of DMAE is expected to be protonated at physiological pH, contributing a positive charge and enhancing the hydrophilicity of the conjugate. This can be particularly advantageous in mitigating the aggregation often associated with hydrophobic drug payloads.[]

Comparative Analysis: DMAE-like Linkers vs. Other Common Linker Classes

The selection of a linker extends beyond hydrophilicity to include the mechanism of payload release and the nature of the covalent bond formed. Here, we compare the projected attributes of a short-chain amine linker like DMAE against established cleavable and non-cleavable linker technologies.

Linker ClassRepresentative Example(s)Conjugation ChemistryRelease MechanismKey AdvantagesKey Disadvantages
Short-Chain Hydrophilic Amines 2-(Dimethylamino)ethylamine, EthylenediamineAmide bond formation (via NHS ester or carbodiimide)Typically part of a larger cleavable or non-cleavable construct- Enhances hydrophilicity- Reduces aggregation- Simple, well-established conjugation chemistry- May not be suitable for direct, non-cleavable linkage depending on payload- Potential for altered charge state of the conjugate
Enzyme-Cleavable Linkers Valine-Citrulline (Val-Cit)Amide bond formationCleavage by lysosomal proteases (e.g., Cathepsin B)[7]- High plasma stability- Efficient intracellular release- Clinically validated- Potential for immunogenicity- Susceptible to premature cleavage by other enzymes in some preclinical models
Acid-Cleavable Linkers HydrazonesHydrazone bond formationHydrolysis in acidic endosomal/lysosomal compartments (pH 4.5-5.0)[7]- One of the first clinically validated linker types- Straightforward synthesis- Insufficient stability can lead to premature drug release in circulation[8]
Disulfide Linkers SPDBThiol-disulfide exchangeReduction in the high-glutathione intracellular environment- Exploits a significant physiological difference between intra- and extracellular environments- Stability can be variable; steric hindrance may be required to prevent premature cleavage[7]
Non-Cleavable Linkers Thioether (via SMCC)Thiol-maleimide reactionAntibody degradation in the lysosome[3]- High plasma stability- Reduced risk of off-target toxicity- Payload is released with a linker remnant, which may affect activity- Limited "bystander effect"

Experimental Design and Protocols

The incorporation of a DMAE-like linker into a bioconjugate typically involves the reaction of its primary amine with an activated functional group on the antibody or payload. Below are generalized protocols for common amine-reactive conjugation chemistries.

Protocol 1: Conjugation via N-Hydroxysuccinimide (NHS) Ester

This protocol describes the conjugation of an NHS-ester activated molecule to a protein or other amine-containing biomolecule, where a DMAE-like linker could be pre-conjugated to either component.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester activated molecule (10 mM stock in anhydrous DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Reaction Setup: Adjust the protein solution to the desired concentration in the reaction buffer.

  • Crosslinker Addition: Add a 10- to 50-fold molar excess of the NHS-ester stock solution to the protein solution.[9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.[9]

  • Purification: Remove excess, non-reacted crosslinker and byproducts using a desalting column.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Nucleophile) Amide_Bond Protein-NH-CO-R' (Stable Amide Bond) Protein_NH2->Amide_Bond Nucleophilic Attack NHS_Ester R'-NHS Ester (Electrophile) NHS_Ester->Amide_Bond NHS_Leaving_Group N-Hydroxysuccinimide NHS_Ester->NHS_Leaving_Group Displacement

Caption: Reaction mechanism of an NHS ester with a primary amine.

Protocol 2: Conjugation via Carbodiimide Chemistry (EDC)

This method allows for the direct conjugation of a primary amine (from a linker like DMAE) to a carboxyl group on a protein.

Materials:

  • Protein with accessible carboxyl groups in an amine-free buffer (e.g., MES buffer, pH 4.5-6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Amine-containing linker (e.g., DMAE)

  • (Optional) N-hydroxysuccinimide (NHS) or Sulfo-NHS to improve efficiency

Procedure:

  • Carboxyl Activation: Dissolve the protein in the reaction buffer. Add EDC and, if used, NHS/Sulfo-NHS. Incubate for 15 minutes at room temperature to activate the carboxyl groups.[11]

  • Amine Addition: Add the amine-containing linker to the activated protein solution.

  • Incubation: Incubate for 2 hours at room temperature.

  • Purification: Purify the conjugate using a desalting column to remove excess reagents and byproducts.

EDC_Reaction_Workflow Start Start: Protein with -COOH Activate Activate with EDC (+/- NHS) Start->Activate Intermediate Active O-Acylisourea Intermediate Activate->Intermediate Add_Amine Add Amine-Linker (e.g., DMAE) Intermediate->Add_Amine Form_Bond Stable Amide Bond Formation Add_Amine->Form_Bond Purify Purify Conjugate Form_Bond->Purify End End: Purified Bioconjugate Purify->End

Caption: Workflow for carbodiimide-mediated bioconjugation.

Conclusion and Future Perspectives

The strategic incorporation of short-chain, hydrophilic amine linkers like 2-(Dimethylamino)ethylamine offers a promising avenue to enhance the physicochemical properties of complex bioconjugates. By mitigating hydrophobicity-driven aggregation, these linkers can improve solubility, stability, and pharmacokinetic profiles, ultimately widening the therapeutic window.[12] While direct, head-to-head comparative data for DMAE as a standalone linker is nascent, the principles derived from structurally similar molecules and the broader class of hydrophilic linkers provide a strong rationale for its consideration in novel therapeutic designs. Future work should focus on the systematic evaluation of such linkers to precisely quantify their impact on conjugate performance in vitro and in vivo.

References

  • Fu, Q., et al. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. [Link]

  • Fu, Q., et al. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. [Link]

  • Frontiers. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]

  • Gulyás, G. M., et al. (2022). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. MDPI. [Link]

  • Kostova, B., et al. (2020). Physicochemical Properties and Biological Performance of Polymethacrylate Based Gene Delivery Vector Systems: Influence of Amino Functionalities. PubMed. [Link]

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  • Kim, D. Y., et al. (2024). Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker- payload. PubMed. [Link]

  • Strop, P., et al. (2013). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

  • ADC Review. (2016). Linkers for Antibody Drug Conjugates: Current Role and Advancements. [Link]

  • Biorunstar. (2025). What are the differences between various peptide linkers for ADCs?. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Dimethylamino)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of amine, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory compliance for handling hazardous chemical waste.

Hazard Assessment and Immediate Safety Protocols

Before handling amine for any purpose, including disposal, it is imperative to understand its inherent risks. Amines as a chemical class can present a range of hazards, including corrosivity, toxicity, and flammability.[1][2] Therefore, a cautious and informed approach is essential.

Personal Protective Equipment (PPE)

The first line of defense is always appropriate PPE. The causality here is direct: preventing chemical contact with your body. Given the potential for this compound to cause severe skin burns and eye damage, the following PPE is mandatory.[3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes that can cause irreversible eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact, which can lead to burns and potential absorption of toxic substances.[4]
Body Protection A chemical-resistant lab coat or apronProtects against spills and contamination of personal clothing.
Respiratory Use only in a well-ventilated chemical fume hoodPrevents inhalation of potentially harmful vapors or aerosols.[3][5]
Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Ensure the spill area is clear of all non-essential personnel and that the chemical fume hood is operating to maximize ventilation.[5]

  • Containment : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels or sawdust.[6]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : The collected spill cleanup material is now considered hazardous waste and must be disposed of following the procedures outlined below.

Step-by-Step Disposal Procedure

The guiding principle for chemical disposal is that waste is a cradle-to-grave responsibility, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[7] The primary and most compliant method for disposing of amine is through a licensed hazardous waste disposal service.[6][8][9] Never pour this chemical down the drain, as it can be harmful to aquatic life and damage wastewater treatment systems.[9][10]

Segregation and Collection

This is the most critical step in a compliant waste management system. Improper segregation can lead to dangerous chemical reactions.

  • Designate a Waste Container : Use a dedicated, compatible container for collecting waste containing amine. The original product container is often the best choice.[11] If a different container is used, it must be made of a compatible material (e.g., appropriate plastic or glass) and have a secure, tight-fitting lid.[6][12]

  • Incompatibility Prevention : Amines are chemically incompatible with acids and strong oxidizing agents.[7][9] Co-mingling these wastes can result in violent reactions, including the release of heat and toxic gases. Your waste container for this amine must only be used for this and compatible substances.

  • Collect All Contaminated Materials : This includes unused or excess product, reaction mixtures containing the amine, and any contaminated lab materials such as pipette tips, gloves, and spill cleanup debris.

Labeling and Storage

Clear and accurate labeling is a strict regulatory requirement and essential for safety.

  • Label Immediately : The moment the first drop of waste enters the container, it must be labeled.[11][12]

  • Content of the Label : The label must clearly state:

    • The words "HAZARDOUS WASTE ".[11][12]

    • The full chemical name: "amine". Avoid using abbreviations or chemical formulas.[11]

    • An indication of the hazards (e.g., "Corrosive," "Toxic").

  • Secure Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of laboratory personnel, away from drains, and segregated from incompatible chemicals.[6][13] The container must be kept closed at all times except when adding waste.[11][12]

Arranging for Disposal
  • Contact EHS : Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures for the collection of hazardous waste.[6]

  • Waste Pickup Request : Follow your institution's protocol to request a pickup. This typically involves submitting a form detailing the contents of the waste container.

  • Documentation : Maintain records of your disposed waste as required by your institution and local regulations. This is part of the "cradle-to-grave" responsibility.

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper management and disposal of amine waste.

G Disposal Workflow for 2-(Dimethylamino)ethylamine start Waste Generation (Unused reagent, contaminated labware, reaction mixture) ppe_check Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check segregate Step 2: Segregate Waste Place in a dedicated, compatible, and sealable container. ppe_check->segregate PPE Confirmed check_incompatible Is the container free from incompatible materials (acids, oxidizers)? segregate->check_incompatible label_waste Step 3: Label Container Immediately 'HAZARDOUS WASTE' Full Chemical Name Hazard Information check_incompatible->label_waste Yes danger DANGER: Risk of Violent Reaction! Restart with a clean, empty container. check_incompatible->danger No store_waste Step 4: Secure Storage Store in designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->store_waste contact_ehs Step 5: Arrange Pickup Contact institution's EHS or licensed waste contractor. store_waste->contact_ehs end Compliant Disposal contact_ehs->end danger->segregate

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Exposure Procedures

Immediate action is required in the event of accidental exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to rinse. Seek immediate medical attention.[3]

  • Eye Contact : Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][14]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][14]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of amine is handled in a manner that is safe, compliant, and environmentally responsible.

References

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  • 3-Phenylpropanoic acid 2-(dimethylamino)ethyl ester | C13H19NO2. PubChem. Retrieved from [Link]

  • Material Safety Data Sheet. Tri-iso. Retrieved from [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Retrieved from [Link]

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  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

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Personal protective equipment for handling [2-(Dimethylamino)ethyl](3-phenylpropyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification & Risk Profile

Treat as: Skin Corrosive (Category 1B) & Severe Eye Irritant [1][2]

While specific toxicological data for amine may be limited in public repositories, its structure—a lipophilic diamine containing both a tertiary amine and a secondary amine with a phenylpropyl chain—dictates its safety profile.[3][1][2]

  • Corrosivity: The unhindered amine groups are highly basic and capable of causing rapid, irreversible coagulative necrosis upon skin contact.[3][2]

  • Permeation Risk: The lipophilic phenylpropyl tail significantly enhances the molecule's ability to penetrate the stratum corneum and permeate standard laboratory glove materials (latex/thin nitrile).[2]

  • Sensitization: Like many alkyl-aryl amines, this compound poses a high risk of inducing allergic contact dermatitis.[3][2]

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on "standard" lab PPE. The lipophilic nature of this amine requires barrier materials resistant to organic permeation.[2]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Critical: Standard nitrile gloves degrade rapidly against amines.[3][1][2] Laminate films provide >480 min breakthrough time.[3][2]
Hand Protection (Dexterity) 5-8 mil Nitrile (Outer Layer) Wear over the laminate glove to provide grip and mechanical protection.[1][2] Discard immediately upon splash.
Ocular/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient.[3][2] Amine vapors and splashes cause corneal clouding ("blue haze") and permanent blindness.[1][2]
Respiratory Fume Hood (Face Velocity >100 fpm) Low vapor pressure is expected, but heating generates toxic nitrogen oxide (NOx) fumes.[3][1][2] If hood unavailable: Full-face respirator with Organic Vapor/Amine cartridges.[3][2]
Body Tyvek® Lab Coat / Apron Cotton absorbs amines, keeping the corrosive agent against the skin.[3][2] Use chemically resistant, non-woven fabrics.[3][2]
PPE Selection Logic (Visualization)

PPE_Logic Start Handling [2-(Dimethylamino)ethyl](3-phenylpropyl)amine Check_State Is the compound in Solution or Pure Liquid? Start->Check_State Pure Pure / High Conc. Check_State->Pure Dilute Dilute Solution (<1%) Check_State->Dilute Glove_High REQUIRED: Laminate Liner (Silver Shield) + Nitrile Outer Pure->Glove_High Glove_Low Double Nitrile (Change every 15 mins) Dilute->Glove_Low Eye_Risk Splash Risk? Glove_High->Eye_Risk Glove_Low->Eye_Risk High_Splash Goggles + Face Shield Eye_Risk->High_Splash Heating / Pouring Low_Splash Chemical Splash Goggles Eye_Risk->Low_Splash Closed Transfer

Caption: Decision logic for PPE selection based on concentration and operational state. Note the requirement for laminate gloves when handling pure substance.

Operational Protocols
A. Weighing and Transfer (Solid/Liquid)[1][2]
  • Static Control: Use an antistatic gun if the compound is a solid salt, as amine salts are often hygroscopic and static-prone.[3][2]

  • Double Containment: Transport the reagent bottle inside a secondary polyethylene container to the balance.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Wears the Laminate + Nitrile combination.[1][2] Handles the reagent bottle and spatula.

    • Right Hand (Clean): Wears single Nitrile.[1][2] Touches the balance doors, notebook, and pen.[3][2]

  • Post-Weighing Decontamination: Wipe the exterior of the reagent bottle with a Kimwipe dampened with dilute acetic acid (vinegar) before returning it to storage.[2] This neutralizes trace amines on the threads.[2]

B. Emergency Spills (Benchtop Scale)

Do NOT use paper towels. Cellulose reacts with concentrated amines to generate heat.[2]

  • Evacuate: Clear the immediate area (10 ft radius).

  • Neutralize: Apply a dry acid neutralizer (e.g., citric acid powder or commercially available "Base Neutralizer").[3][2]

  • Wait: Allow the reaction to cool (neutralization is exothermic).[2]

  • Absorb: Once pH is 6-8, absorb with vermiculite or clay cat litter.[3][2]

  • Collect: Sweep into a hazardous waste bag labeled "Amine Waste - Toxic."[3][2]

C. Waste Disposal Workflow

Segregation is vital.[3][2] Never mix this amine with:

  • Oxidizers (Peroxides, Nitric Acid)

    
     Risk of explosion/fire.[3][1][2]
    
  • Acids (Sulfuric, HCl)

    
     Violent exothermic reaction.[3][1][2]
    

Waste_Workflow Waste Amine Waste Generated Check_Comp Check Compatibility Waste->Check_Comp Acid Acid Waste Stream? Check_Comp->Acid Do not mix Halogen Halogenated Solvent? Check_Comp->Halogen Check solvent Base Basic Organic Waste Check_Comp->Base Preferred Stop STOP: Exothermic Risk Acid->Stop Segregate Segregate: Halogenated Waste Halogen->Segregate Dispose Approve for Disposal Base->Dispose

Caption: Waste stream segregation logic. Amines must be diverted to Basic Organic streams to prevent dangerous reactions.

References & Verification
  • PubChem. amine (Analogous Structure Safety Data). National Library of Medicine.[3][2] Link[1][2]

  • Ansell. Chemical Glove Resistance Guide (Permeation & Degradation Data).[2]Link

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] "Chapter 7: Disposal of Waste." National Academies Press.[3][2] Link

  • Sigma-Aldrich. Safety Data Sheet: General Amine Handling (Corrosive Liquid, N.O.S).Link[1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.